Azido-PEG3-azide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMXKLNFMIUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400052 | |
| Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-39-7 | |
| Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-Diazido-3,6,9-trioxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide, also known as 1,8-diazido-3,6-dioxaoctane, is a homobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and proteomics. Its structure features two terminal azide (B81097) groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical design allows for the straightforward linkage of two molecules possessing alkyne or other azide-reactive functionalities through "click chemistry" reactions. The PEG spacer enhances the solubility of the resulting conjugates in aqueous environments and reduces potential steric hindrance. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.
Core Properties of this compound
This compound is a versatile chemical tool with well-defined physical and chemical properties that make it suitable for a range of bioconjugation applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆N₆O₃ | [1][2] |
| Molecular Weight | 244.25 g/mol | [1] |
| CAS Number | 101187-39-7 | [1][2] |
| Alternate Names | 1,8-diazido-3,6-dioxaoctane, 1,2-Bis(2-azidoethoxy)ethane | [3] |
| Appearance | Colorless to yellowish oil/liquid | [4] |
| Purity | Typically >95% | [2] |
Solubility and Stability
| Property | Details | Reference(s) |
| Solubility | Good solubility in water and most organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile. A stock solution of 100 mg/mL in DMSO is achievable with sonication. | [4][5][6] |
| Storage | Store at -20°C for long-term stability (up to 24 months). Can be transported at room temperature for up to 3 weeks. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month. It is recommended to desiccate for storage. | [5][6] |
Key Applications and Reaction Mechanisms
The primary utility of this compound lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for bioconjugation, including the labeling of proteins, nucleic acids, and other biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.
PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8]
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Crosslinking
This protocol describes the crosslinking of two alkyne-modified proteins using this compound.
Materials:
-
Alkyne-modified Protein A
-
Alkyne-modified Protein B
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Alkyne-modified Protein A and Alkyne-modified Protein B in PBS to a final concentration of 1-5 mg/mL each.
-
Add this compound to the protein solution to a final concentration that is in 10-20 fold molar excess to the total protein concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the crosslinking of two different cell surface proteins that have been labeled with different cyclooctyne-modified antibodies.
Materials:
-
Antibody A conjugated to a cyclooctyne (e.g., DBCO)
-
Antibody B conjugated to a cyclooctyne (e.g., DBCO)
-
This compound
-
Cells expressing the target antigens for Antibody A and Antibody B
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in cold PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Incubation:
-
Incubate the cells with the DBCO-conjugated Antibody A and Antibody B at a concentration of 1-10 µg/mL for 30-60 minutes on ice.
-
Wash the cells three times with cold PBS to remove unbound antibodies.
-
-
Crosslinking Reaction:
-
Resuspend the antibody-labeled cells in PBS.
-
Add this compound to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove excess this compound.
-
Analyze the crosslinking of the two cell populations by flow cytometry or fluorescence microscopy, depending on the labels used on the antibodies.
-
Mandatory Visualizations
Experimental Workflow: Solid-Phase PROTAC Synthesis
Caption: Workflow for the solid-phase synthesis of PROTACs using an azide-functionalized PEG linker.
Logical Relationship: Protein-Protein Crosslinking
Caption: Logical diagram illustrating the crosslinking of two alkyne-modified proteins using this compound.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. precisepeg.com [precisepeg.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
Azido-PEG3-Azide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide, also known as 1,11-Diazido-3,6,9-trioxaundecane, is a homobifunctional crosslinker containing a central triethylene glycol (PEG3) spacer flanked by two terminal azide (B81097) groups.[1] This structure imparts hydrophilicity, making it a valuable tool in bioconjugation and drug delivery systems. The azide functionalities are particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the efficient and specific ligation of biomolecules.[2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from triethylene glycol. The general strategy involves the conversion of the terminal hydroxyl groups of the PEG linker into good leaving groups, followed by nucleophilic substitution with an azide salt.
Synthesis Workflow
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Step 1: Ditosylation of Triethylene Glycol
-
Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ditosylated product. This intermediate is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude ditosylated triethylene glycol from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude this compound is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Logical Relationship of Synthesis and Characterization
Detailed Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the PEG backbone protons will appear as multiplets, while the protons on the carbons adjacent to the azide groups will have a distinct chemical shift.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbons of the PEG backbone will have characteristic chemical shifts, and the carbons directly bonded to the azide groups will be shifted to a specific range.[4]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: Acquire the IR spectrum. The most prominent and diagnostic peak for this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears around 2100 cm⁻¹.[5][6]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
-
Analysis: Determine the molecular weight of the compound. The mass spectrum should show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) that matches the calculated molecular weight of this compound.
Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| Formula | Molecular Formula | C₈H₁₆N₆O₃[1][2] |
| Molecular Weight | Calculated MW | 244.25 g/mol [1][2] |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to PEG backbone protons and protons adjacent to azide groups. |
| ¹³C NMR | Chemical Shift (δ) | Signal for carbon adjacent to azide typically appears around 50.6 ppm.[4] |
| IR Spectroscopy | Azide (N₃) Stretch | Strong, sharp absorption band around 2100 cm⁻¹.[6] |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ | m/z corresponding to the calculated molecular weight plus the mass of the adduct ion. |
| Purity | By HPLC or GC | Typically >95%[2] |
| Appearance | Physical State | Colorless to pale yellow oil or liquid. |
| Solubility | Common Solvents | Soluble in water and most organic solvents.[7] |
References
- 1. scbt.com [scbt.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
The Bifunctional Crosslinker 1,8-Diazido-3,6-dioxaoctane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diazido-3,6-dioxaoctane is a versatile bifunctional crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and bioconjugation. Its structure, featuring two terminal azide (B81097) groups separated by a hydrophilic triethylene glycol spacer, makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,8-diazido-3,6-dioxaoctane, with a particular focus on its utility in drug development and other advanced scientific research.
Chemical Structure and Properties
1,8-Diazido-3,6-dioxaoctane, also known by its synonym 1,2-Bis(2-azidoethoxy)ethane, is a clear, colorless oil.[1] The presence of the flexible and hydrophilic ethylene (B1197577) glycol backbone enhances its solubility in aqueous and organic solvents, a valuable property for bioconjugation reactions. The terminal azide groups are energetic but can be handled safely with appropriate precautions. They serve as reactive handles for facile and specific covalent bond formation with alkyne-containing molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 1,8-diazido-3,6-dioxaoctane is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59559-06-7 | [2][3] |
| Molecular Formula | C₆H₁₂N₆O₂ | [2][3] |
| Molecular Weight | 200.20 g/mol | [2][3] |
| Appearance | Clear colorless liquid | [1] |
| Density | 1.15 g/mL | |
| Refractive Index (n20/D) | 1.47 | |
| Storage Temperature | 2-8°C | |
| SMILES String | N=[N+]=[N-]CCOCCOCCN=[N+]=[N-] | |
| InChI Key | OHZGAFKSAANFAS-UHFFFAOYSA-N |
Synthesis of 1,8-Diazido-3,6-dioxaoctane
The synthesis of 1,8-diazido-3,6-dioxaoctane typically involves a two-step process starting from triethylene glycol. The diol is first converted to a di-halogenated or di-sulfonated intermediate, which is then subjected to nucleophilic substitution with an azide salt, such as sodium azide. A representative synthetic protocol is detailed below.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1,8-Dichloro-3,6-dioxaoctane
A general procedure for the chlorination of a diol involves the use of thionyl chloride in the presence of a base like pyridine (B92270).[4]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of triethylene glycol and 3 moles of pyridine in 500 mL of dioxane.
-
Heat the solution to 80°C.
-
Slowly add 2.2 moles of thionyl chloride to the reaction mixture over 2-3 hours.
-
After the addition is complete, maintain the reaction at 80°C for 5-6 hours.
-
Cool the reaction mixture to room temperature and remove the dioxane by rotary evaporation.
-
Add ethyl acetate (B1210297) to the residue and stir for 30 minutes to precipitate the pyridinium (B92312) salt.
-
Filter the mixture and wash the filtrate with water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield 1,8-dichloro-3,6-dioxaoctane.
Step 2: Synthesis of 1,8-Diazido-3,6-dioxaoctane
The conversion of the dichloro intermediate to the diazido compound is achieved through nucleophilic substitution with sodium azide.
-
Dissolve the 1,8-dichloro-3,6-dioxaoctane intermediate in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of sodium azide (typically 2.2 to 3 equivalents).
-
Heat the reaction mixture to a temperature between 60-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,8-diazido-3,6-dioxaoctane, which can be further purified by column chromatography if necessary.
Applications in Research and Drug Development
The bifunctional nature of 1,8-diazido-3,6-dioxaoctane makes it a valuable tool for crosslinking and conjugation in various scientific disciplines.
Polymer Chemistry and Materials Science
In polymer chemistry, 1,8-diazido-3,6-dioxaoctane is utilized as a crosslinking agent to enhance the mechanical properties of polymers. It can be used to create hydrogels, elastomers, and other polymeric materials with tailored functionalities. The azide groups can react with alkyne-functionalized polymers or monomers to form stable triazole linkages, leading to the formation of three-dimensional polymer networks.
Bioconjugation and Drug Delivery
In the realm of drug development, 1,8-diazido-3,6-dioxaoctane serves as a homo-bifunctional linker for the construction of complex biomolecules and drug delivery systems.[5] Its ability to participate in click chemistry reactions allows for the efficient and specific conjugation of various moieties, such as targeting ligands, imaging agents, and therapeutic payloads.[6][7]
Antibody-Drug Conjugates (ADCs): A significant application of bifunctional linkers like 1,8-diazido-3,6-dioxaoctane is in the development of ADCs.[8][9][10] In this context, the linker connects a monoclonal antibody, which targets a specific antigen on cancer cells, to a potent cytotoxic drug. The hydrophilic nature of the ethylene glycol spacer can improve the pharmacokinetic properties of the resulting ADC.
Targeted Drug Delivery: Beyond ADCs, this diazido linker can be used to construct other targeted drug delivery systems. For instance, it can be used to link targeting peptides or small molecules to drug-loaded nanoparticles or liposomes, thereby enhancing their delivery to specific tissues or cells.
Signaling Pathways and Experimental Workflows
The utility of 1,8-diazido-3,6-dioxaoctane is best illustrated through its role in experimental workflows, particularly in the assembly of complex molecular architectures.
Caption: General workflow for the synthesis of a bifunctional conjugate.
The diagram above illustrates a typical experimental workflow where 1,8-diazido-3,6-dioxaoctane is used to link two different alkyne-functionalized molecules. This process can be performed in a stepwise manner to create heterobifunctional conjugates.
Safety and Handling
Organic azides are potentially explosive and should be handled with care. It is recommended to avoid heating the neat compound to high temperatures and to protect it from shock and friction. All reactions involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,8-Diazido-3,6-dioxaoctane is a valuable and versatile chemical tool for researchers and scientists. Its well-defined structure, bifunctionality, and compatibility with click chemistry make it an enabling reagent for the construction of advanced materials and complex bioconjugates. For professionals in drug development, this linker offers significant potential for the design and synthesis of next-generation targeted therapeutics and drug delivery systems. As the field of bioconjugation continues to evolve, the applications of 1,8-diazido-3,6-dioxaoctane are expected to expand further.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. 1,2-Bis(2-chloroethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 5. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
Azido-PEG3-azide molecular weight and formula
For researchers, scientists, and professionals in drug development, precise understanding of chemical reagents is paramount. This guide provides a detailed overview of Azido-PEG3-azide, a bifunctional crosslinker crucial in bioconjugation and proteomics research.
Core Molecular Data
This compound, also known as 1,11-Diazido-3,6,9-trioxaundecane, is a polyethylene (B3416737) glycol (PEG) derivative containing azide (B81097) groups at both ends.[1] This structure allows for versatile applications in "click chemistry" and other bioconjugation techniques.
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C8H16N6O3 | [1][2] |
| Molecular Weight | 244.25 g/mol | [1][2] |
| Physical Form | Colorless oil | [2] |
| CAS Number | 101187-39-7 | [1] |
Experimental Protocols: A Representative Application
This compound is frequently utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Below is a generalized protocol for conjugating an alkyne-modified protein to a molecule of interest using this linker.
Objective: To conjugate an alkyne-containing protein with a reporter molecule functionalized with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (dimethyl sulfoxide)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., at a final concentration of 1-10 µM in PBS) with a 10-fold molar excess of the this compound reporter molecule.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 50 µM, followed immediately by sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm successful conjugation using techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a bioconjugation experiment utilizing this compound in a click chemistry reaction.
References
An In-depth Technical Guide to the Solubility of Azido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Azido-PEG3-azide (1,8-diazido-3,6-dioxaoctane), a common homobifunctional crosslinker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring reaction efficiency, and successful formulation development.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of common laboratory solvents and solvent systems. The following table summarizes the available quantitative data, providing a clear reference for preparing stock solutions and reaction mixtures.
| Solvent/Solvent System | Chemical Class | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL[1][][3] | 409.42[1][][3] | Requires sonication for dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mixed Aqueous/Organic | ≥ 2.5 mg/mL[1] | 10.24[1] | Forms a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Mixed Aqueous/Organic | ≥ 2.5 mg/mL[1] | 10.24[1] | Forms a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | Mixed Organic | ≥ 2.5 mg/mL[1] | 10.24[1] | Forms a clear solution.[1] |
Qualitative Solubility Profile
In addition to quantitative measurements, a qualitative understanding of this compound's solubility in a broader range of solvents is beneficial for initial solvent screening and experimental planning.
| Solvent | Chemical Class | Solubility Description |
| Water | Protic | Good[4] |
| Chloroform | Chlorinated Hydrocarbon | Soluble[5][6] |
| Methylene Chloride (DCM) | Chlorinated Hydrocarbon | Soluble[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[5] |
| Methanol | Alcohol | Soluble[6] |
| Ethanol, Propanol | Alcohol | Less Soluble[5] |
| Toluene | Aromatic Hydrocarbon | Less Soluble[5] |
| Diethyl Ether | Ether | Not Soluble[5] |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in a solvent of interest, based on the widely accepted shake-flask method.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than the anticipated solubility.
-
Record the exact weight of the this compound added.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium.
-
Allow the mixture to shake for a sufficient period, typically 24-48 hours, to ensure that the solution is fully saturated and in equilibrium with the undissolved solid.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or another appropriate analytical technique.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or molarity.
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a laboratory setting.
References
Stability and Storage of Azido-PEG3-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide, also known as 1,8-diazido-3,6-dioxaoctane, is a homobifunctional crosslinker widely employed in bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal azide (B81097) groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool for "click chemistry" reactions. The stability and proper storage of this reagent are paramount to ensure its reactivity, reproducibility of experimental results, and safety in the laboratory. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with protocols for assessing its stability.
Chemical Properties and Stability Profile
This compound is a colorless to light yellow oil. Its stability is influenced by its two key chemical features: the terminal azide groups and the PEG backbone.
Azide Group Stability: Organic azides are energetic compounds and should be handled with care. Their stability is influenced by factors such as heat, light, pressure, and the presence of certain chemicals. Low molecular weight azides are considered particularly hazardous. Alkyl azides, like this compound, can undergo photolytic decomposition even under mild laboratory light conditions, leading to the formation of reactive nitrenes. Thermal decomposition is also a concern, and exposure to elevated temperatures should be avoided.
PEG Linker Stability: The polyethylene glycol spacer imparts hydrophilicity to the molecule, which can enhance the solubility and stability of the resulting conjugates. However, the PEG chain itself can be susceptible to oxidative degradation, a process that can be accelerated by exposure to heat, light, and transition metal ions. Degradation of the PEG backbone can lead to the formation of aldehydes and a decrease in the pH of solutions.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, it is crucial to adhere to the recommended storage conditions provided by suppliers. While specific recommendations may vary slightly, the general consensus is summarized in the table below.
| Condition | Temperature | Duration | Recommendations |
| Long-Term Storage (Neat Oil) | -20°C | Up to 24 months | Store in a tightly sealed, light-protected container. Desiccation is recommended.[1] |
| Stock Solutions | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| Transportation | Room Temperature | Up to 3 weeks | Minimize exposure to high temperatures and direct sunlight.[1][3] |
Key Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation of the compound.[2] It is best practice to aliquot the stock solution into single-use volumes.
-
Light Sensitivity: Both the azide functional groups and the PEG linker can be sensitive to light. Store the compound and its solutions in amber vials or otherwise protected from light.
-
Inert Atmosphere: For long-term storage, particularly of stock solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative degradation of the PEG linker.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.
Protocol 1: Long-Term Stability Study in Solution
Objective: To evaluate the degradation of this compound in a specific solvent under recommended storage conditions over an extended period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer)
-
Amber glass vials with Teflon-lined caps
-
HPLC-MS or HPLC-UV system
-
Analytical column (e.g., C18)
-
Reference standard of this compound
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Aliquot the solution into multiple amber vials, ensuring each vial is filled to minimize headspace.
-
If desired, purge the vials with an inert gas (argon or nitrogen) before sealing.
-
Store the vials at the recommended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp and a controlled temperature chamber
-
HPLC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Dissolve this compound in the HCl solution. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in the NaOH solution. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in the H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the neat compound or a solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a controlled source of UV light for a defined period. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-MS to separate and identify the parent compound and any degradation products.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C for long-term storage of the neat compound and -80°C for stock solutions, researchers can minimize degradation and ensure the reagent's performance. It is imperative to protect the compound from light and to avoid repeated freeze-thaw cycles. For applications requiring a thorough understanding of its stability profile, conducting long-term and forced degradation studies using appropriate analytical methods is highly recommended. This technical guide provides a foundational understanding and practical protocols to aid scientists in the proper handling and stability assessment of this compound.
References
The Pivotal Role of the PEG3 Linker in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This technical guide provides an in-depth exploration of the role of the short-chain PEG3 linker in bioconjugation, with a particular focus on its application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker, can significantly enhance the therapeutic properties of bioconjugates.[1][2] The benefits of PEGylation are numerous and include:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and biomolecules, preventing aggregation.[3]
-
Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation, leading to a longer circulation half-life.[3]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to prolonged plasma residence time.[3]
The PEG3 linker, with its three ethylene (B1197577) glycol units, represents a short, flexible spacer that offers a balance between these advantages and the need for a compact molecular design. Its defined length and chemical properties allow for precise control over the architecture of the final bioconjugate.
Data Presentation: The Impact of PEG3 Linker Properties
The selection of a linker is a crucial step in the design of a bioconjugate. The length of the PEG chain, in particular, can have a significant impact on the final product's performance. The following tables summarize key quantitative data related to the influence of PEG3 and other short-chain PEG linkers on various aspects of bioconjugation.
| Property | PEG3 Linker | Comparison with Other Short PEG Linkers (PEG2, PEG4) | Reference(s) |
| Solubility | Improves the aqueous phase solubility of bioconjugates.[4][5] | A PEG4 linker may offer a slightly greater improvement in the aqueous solubility of the final bioconjugate due to the additional ethylene glycol unit. | |
| Stability | Contributes to the overall stability of the conjugate. | The difference in stability imparted by PEG3 versus PEG4 is generally minimal for large biomolecules. | |
| Pharmacokinetics | Leads to more rapid excretion of radiolabeled antibody constructs compared to those without a PEG3 linker.[4][5] | A PEG4 linker may result in a marginally longer circulation half-life than PEG3, but both are indicative of rapid clearance for small molecules. | |
| Steric Hindrance | Offers minimal steric hindrance due to its shorter length. | PEG4 has a slightly greater steric footprint than PEG3. | |
| Immunogenicity | Low potential for immunogenicity. | Similar low potential for immunogenicity as other short-chain PEG linkers. | |
| Radiochemical Conversion | Incorporation of a PEG3 linker has been shown to improve the radiochemical conversion of ⁸⁹Zr-labeled monoclonal antibodies.[4][5] | Data for direct comparison with other short PEG linkers on this specific parameter is limited. | [4][5] |
Table 1: Comparative Properties of Short-Chain PEG Linkers in Bioconjugation. This table provides a qualitative and quantitative comparison of the PEG3 linker with other short-chain PEG linkers, highlighting its impact on key biophysical and pharmacokinetic parameters.
| Parameter | Value | Cell Line | Reference(s) |
| DC₅₀ (Degradation Concentration 50%) | Varies depending on the target protein and E3 ligase ligand. | Relevant cancer cell lines | [6][7] |
| Dₘₐₓ (Maximum Degradation) | Varies depending on the target protein and E3 ligase ligand. | Relevant cancer cell lines | [6][7] |
Table 2: Representative Performance Metrics for PROTACs Utilizing PEG Linkers. This table presents key in vitro degradation parameters for PROTACs, where the linker length, including that of PEG3, is a critical factor for optimal performance. Note that specific values are highly dependent on the entire PROTAC construct.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. The following sections provide methodologies for key experiments involving PEG3 linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Thiol-Reactive PEG3 Linker
This protocol outlines the steps for conjugating a cytotoxic drug to an antibody via a PEG3 linker, a common strategy in ADC development.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-PEG3-acid linker
-
Cytotoxic drug with an amine functional group
-
Reducing agent (e.g., TCEP)
-
Activation agents (e.g., EDC, NHS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Buffers: Conjugation buffer (e.g., PBS, pH 7.4), Activation buffer (e.g., MES, pH 6.0)
-
Solvents: Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer.
-
Add a molar excess of the reducing agent (TCEP) to the antibody solution to reduce interchain disulfide bonds, exposing free thiol groups.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Synthesis:
-
Activate the carboxylic acid group of the Thiol-PEG3-acid linker using EDC and NHS in an activation buffer.
-
In a separate reaction, dissolve the amine-containing cytotoxic drug in an anhydrous organic solvent (DMSO or DMF).
-
Add the activated PEG3 linker to the drug solution and stir at room temperature to form the drug-linker conjugate.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
-
Conjugation:
-
Dissolve the purified drug-linker in a minimal amount of an organic co-solvent (e.g., DMSO).
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as HIC-HPLC, SEC, SDS-PAGE, and mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using a PEG3 Linker
This protocol describes a general method for synthesizing a PROTAC molecule, where a PEG3 linker connects a target protein-binding ligand and an E3 ligase-binding ligand.
Materials:
-
Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
Amine-PEG3-Carboxylic acid or other bifunctional PEG3 linker
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents: Anhydrous DMF
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Methodology:
-
First Coupling Reaction:
-
Dissolve the target protein ligand (or E3 ligase ligand) and the bifunctional PEG3 linker in anhydrous DMF.
-
Add the coupling agents (HATU, HOBt) and the base (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified intermediate from the first step and the second ligand (E3 ligase ligand or target protein ligand) in anhydrous DMF.
-
Add the coupling agents and base as in the first step.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product using preparative HPLC.
-
Characterize the purified PROTAC using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG3 linker.
Caption: Mechanism of action of a PROTAC utilizing a PEG3 linker to induce targeted protein degradation.
Caption: Logical considerations for selecting a PEG linker length in bioconjugate design.
Conclusion
The PEG3 linker offers a compelling balance of properties for the design and synthesis of advanced bioconjugates. Its ability to enhance solubility and stability, while maintaining a compact structure, makes it a versatile tool for researchers in drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the rational design and implementation of PEG3-based bioconjugation strategies. As the field of biotherapeutics continues to evolve, the strategic application of well-defined linkers like PEG3 will undoubtedly play a crucial role in the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 2. precisepeg.com [precisepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG3-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a comprehensive overview of the mechanism of action and application of Azido-PEG3-azide, a bifunctional, flexible linker, in the synthesis of PROTACs. We will delve into its role in facilitating efficient PROTAC assembly via "click chemistry," its impact on the physicochemical properties and biological activity of the final PROTAC, and provide detailed experimental protocols and quantitative data to guide researchers in the design and synthesis of novel protein degraders.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are innovative chemical entities composed of three key components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional small-molecule inhibitors.[4]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success.[5] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[6]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC design and synthesis. Its structure features a three-unit PEG chain flanked by two azide (B81097) (N₃) groups. This unique architecture imparts several advantageous properties:
-
Bifunctionality for "Click" Chemistry: The two terminal azide groups serve as handles for highly efficient and bioorthogonal "click" chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][] This allows for the sequential or one-pot, two-step conjugation of an alkyne-modified warhead and an alkyne-modified E3 ligase ligand, providing a modular and efficient approach to PROTAC assembly.[9][]
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-lipophilic PROTAC molecule, which can in turn enhance cell permeability and bioavailability.[11]
-
Optimal Flexibility and Length: The PEG3 linker provides a flexible spacer of a defined length, which is crucial for allowing the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[6][12]
Mechanism of Action: PROTAC Synthesis via Sequential CuAAC with this compound
The synthesis of a heterobifunctional PROTAC using this compound typically involves a two-step sequential CuAAC reaction. This strategy allows for the controlled and directional assembly of the PROTAC molecule.
Step 1: First "Click" Reaction - Ligation of the First Ligand
In the first step, one of the azide groups of this compound is reacted with an alkyne-functionalized ligand (either the warhead or the E3 ligase ligand) in the presence of a copper(I) catalyst. This reaction forms a stable triazole ring, yielding a mono-functionalized linker-ligand intermediate. Careful control of the stoichiometry (using an excess of the diazide linker) can favor the formation of the mono-adduct.
Step 2: Second "Click" Reaction - Ligation of the Second Ligand
Following purification of the mono-adduct, the remaining azide group is then reacted with the second alkyne-functionalized ligand in a subsequent CuAAC reaction. This completes the assembly of the final PROTAC molecule.
Alternatively, a one-pot, two-step approach can be employed where the first reaction is allowed to proceed to completion before the addition of the second alkyne-functionalized ligand.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following table summarizes comparative data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), utilizing a JQ1-based warhead and a VHL E3 ligase ligand, with varying PEG linker lengths.
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: DC₅₀ represents the half-maximal degradation concentration, with a lower value indicating higher potency. Dₘₐₓ represents the maximum percentage of target protein degradation.
This data illustrates that there is an optimal linker length for achieving maximal degradation, with the PEG5 linker demonstrating the highest potency and efficacy in this particular BRD4-targeting PROTAC series. While a PEG3 linker is effective, longer linkers in this case led to improved performance, highlighting the importance of linker optimization in PROTAC design.
Experimental Protocols
General Protocol for PROTAC Synthesis via Sequential CuAAC
This protocol describes the general procedure for the synthesis of a heterobifunctional PROTAC using this compound as the linker. It is assumed that the alkyne-functionalized warhead (Warhead-Alkyne) and E3 ligase ligand (E3 Ligand-Alkyne) have been synthesized separately.
Materials:
-
This compound
-
Warhead-Alkyne
-
E3 Ligand-Alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and water
-
Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Synthesis of the Mono-Azido-Linker-Warhead Intermediate
-
In a clean, dry reaction vessel, dissolve this compound (2.0 equivalents) and Warhead-Alkyne (1.0 equivalent) in anhydrous DMF.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in deionized water and 200 mM sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA (or TBTA) in the reaction solvent.
-
To the reaction mixture, add the THPTA (or TBTA) solution (0.1 equivalents).
-
Add the CuSO₄ solution (0.05 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-adduct and consumption of the Warhead-Alkyne.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-azido-linker-warhead intermediate.
-
Characterize the purified intermediate by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Step 2: Synthesis of the Final PROTAC
-
In a clean, dry reaction vessel, dissolve the purified mono-azido-linker-warhead intermediate (1.0 equivalent) and the E3 Ligand-Alkyne (1.1 equivalents) in anhydrous DMF.
-
Follow steps 2-6 from the "Step 1" procedure to perform the second CuAAC reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 8 of the "Step 1" procedure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Characterization of the Final PROTAC
-
Mass Spectrometry (MS): To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC.
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the sequential synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
References
- 1. Azido-PEG1-azide | PROTAC Linker | TargetMol [targetmol.com]
- 2. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Versatility of Terminal Azides: A Technical Guide to Their Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terminal azide (B81097) group (–N₃) has emerged as a cornerstone of modern chemical synthesis, bioconjugation, and drug development. Its unique combination of stability, compact size, and diverse reactivity makes it an invaluable functional group for forging new molecular connections. This technical guide provides an in-depth exploration of the core reactivity of terminal azides, offering detailed experimental protocols, quantitative data for reaction comparison, and visual representations of key chemical transformations. The terminal azide's reactivity is broadly categorized into three main classes: cycloaddition reactions, reductions to amines, and reactions with phosphines and electrophiles. Understanding the nuances of these transformations is critical for leveraging the full potential of azide chemistry in research and development.
I. Cycloaddition Reactions: The Power of "Click" Chemistry
The most prominent application of terminal azides lies in their participation in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This class of reactions, often termed "click chemistry," is characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for complex molecular synthesis and bioconjugation.[1][2][3]
A. Huisgen 1,3-Dipolar Cycloaddition
The parent reaction, the thermal Huisgen cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which limits its practical application in many contexts.[4]
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The discovery of copper(I) catalysis revolutionized azide-alkyne cycloaddition, leading to a dramatic increase in reaction rate (10⁷ to 10⁸-fold acceleration compared to the uncatalyzed reaction) and exclusive formation of the 1,4-disubstituted triazole isomer.[4] The reaction is typically carried out using a Cu(II) salt with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[5][6] The reaction's robustness and efficiency have made it a workhorse in drug discovery, materials science, and bioconjugation.[7][8]
C. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, ruthenium catalysis, typically employing catalysts like [Cp*RuCl], selectively yields the 1,5-disubstituted 1,2,3-triazole.[4][9] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding the scope of accessible triazole structures.[4] The reaction is, however, more sensitive to solvents and the steric bulk of the azide substituents compared to CuAAC.[4]
D. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition was developed.[10][11] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides without the need for a metal catalyst.[10][12] The high ring strain of the cyclooctyne provides the driving force for the reaction.[10] SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in their native environment.[11][13]
// Nodes Azide [label="Terminal Azide\n(R-N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne\n(R'-C≡CH)", fillcolor="#F1F3F4", fontcolor="#202124"]; StrainedAlkyne [label="Strained Alkyne\n(e.g., DBCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; InternalAlkyne [label="Internal Alkyne\n(R'-C≡C-R'')", fillcolor="#F1F3F4", fontcolor="#202124"];
Triazole_1_4 [label="1,4-Disubstituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazole_1_5 [label="1,5-Disubstituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazole_mix [label="Mixture of\n1,4- and 1,5-Isomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Triazole_fully [label="Fully Substituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0];
// Edges Azide -> invis1 [arrowhead=none]; Alkyne -> invis1 [arrowhead=none]; invis1 -> Triazole_1_4 [label=" Cu(I) Catalyst\n(CuAAC)", color="#4285F4"]; invis1 -> Triazole_mix [label=" Thermal\n(Huisgen)", color="#EA4335"];
Azide -> invis2 [arrowhead=none]; StrainedAlkyne -> invis2 [arrowhead=none]; invis2 -> Triazole_1_4 [label=" Catalyst-Free\n(SPAAC)", color="#34A853"];
Azide -> invis3 [arrowhead=none]; Alkyne -> invis3 [arrowhead=none]; invis3 -> Triazole_1_5 [label=" Ru Catalyst\n(RuAAC)", color="#FBBC05"];
Azide -> invis4 [arrowhead=none]; InternalAlkyne -> invis4 [arrowhead=none]; invis4 -> Triazole_fully [label=" Ru Catalyst\n(RuAAC)", color="#FBBC05"]; }
II. Reduction of Terminal Azides to Primary Amines
The conversion of azides to primary amines is a fundamental transformation in organic synthesis, offering a robust alternative to other methods that may lack chemoselectivity.
A. Staudinger Reduction
The Staudinger reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. A significant advantage of the Staudinger reduction is its exceptional chemoselectivity, tolerating a wide array of functional groups that are sensitive to other reducing agents.[14] However, the stoichiometric formation of the phosphine oxide byproduct can complicate purification.[14]
B. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for reducing azides, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[14] The only byproduct is nitrogen gas, which simplifies the workup procedure.[14] This method is scalable but can also reduce other common functional groups like alkenes, alkynes, and benzyl (B1604629) ethers, which may require careful consideration of the substrate's structure.[14]
C. Metal Hydride Reduction
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) rapidly reduce azides to primary amines.[14] However, the high reactivity of these reagents leads to poor chemoselectivity, as they also reduce a broad range of other functional groups, including esters, amides, and carboxylic acids.[14] Consequently, their use is generally limited to substrates lacking these functionalities.
// Nodes Start [label="Alkyl/Aryl Azide\n(R-N₃)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Staudinger [label="Staudinger Reduction\n(PPh₃, H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrogenation [label="Catalytic Hydrogenation\n(H₂, Pd/C)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydride [label="Metal Hydride Reduction\n(LiAlH₄)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Primary Amine\n(R-NH₂)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct_P [label="Phosphine Oxide\n(Ph₃P=O)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct_N2 [label="Nitrogen Gas\n(N₂)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Staudinger [label="High Chemoselectivity", color="#4285F4"]; Staudinger -> Amine [color="#4285F4"]; Staudinger -> Byproduct_P [style=dashed, color="#EA4335", label="Purification Challenge"];
Start -> Hydrogenation [label="Clean & Scalable", color="#34A853"]; Hydrogenation -> Amine [color="#34A853"]; Hydrogenation -> Byproduct_N2 [style=dashed, color="#34A853", label="Only Byproduct"];
Start -> Hydride [label="Rapid & Powerful", color="#EA4335"]; Hydride -> Amine [color="#EA4335", label="Low Chemoselectivity"]; }
III. Other Key Reactions of Terminal Azides
A. Staudinger Ligation
A powerful extension of the Staudinger reaction is the traceless Staudinger ligation, which enables the formation of a native amide bond.[15][16] In this reaction, an azide reacts with a specifically engineered phosphine bearing a C-terminal phosphinothioester.[2][17] The initially formed aza-ylide undergoes an intramolecular rearrangement and subsequent hydrolysis to form an amide bond, with the phosphine oxide byproduct being cleaved away.[16][18] This reaction is particularly valuable for protein synthesis and modification, as it allows for the ligation of peptide fragments at non-cysteine residues.[2][17]
B. Reactions with Electrophiles
Terminal azides can also react with various electrophiles. For example, in the presence of a Brønsted acid, benzylic azides can rearrange to form iminium ions, which can then participate in hetero-Diels-Alder reactions with alkenes or alkynes to produce tetrahydroquinolines and dihydroquinolines.
IV. Synthesis of Terminal Azides
The utility of these reactions is predicated on the accessibility of terminal azides. Several reliable methods exist for their synthesis:
-
From Alkyl Halides: The most common method involves the nucleophilic substitution of an alkyl halide with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO.[19][20]
-
From Primary Amines: Aromatic azides can be prepared from the corresponding anilines via diazotization followed by treatment with sodium azide.[21][22]
-
From Alcohols: Alcohols can be converted to azides by first activating the hydroxyl group as a good leaving group (e.g., a tosylate) and then displacing it with an azide salt.
V. Data Presentation: Comparative Analysis of Azide Reactivity
The choice of reaction for a terminal azide depends on the desired outcome, the nature of the substrate, and the required reaction conditions. The following tables summarize key quantitative data to facilitate this selection process.
Table 1: Comparison of Azide Reduction Methods [14]
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99% | 0.5 - 24 h | High yields, clean reaction, scalable | Can reduce other functional groups |
| Staudinger Reaction | PPh₃, H₂O | 80-95% | 6 - 24 h | Excellent chemoselectivity, mild conditions | Stoichiometric phosphine oxide byproduct |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful reducing agent | Lacks chemoselectivity, requires anhydrous conditions |
Table 2: Kinetic Data for Selected Azide Reactions
| Reaction | Reactants | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Staudinger Ligation | (Diphenylphosphino)methanethiol (B106550) + Azide | THF/H₂O | 7.7 x 10⁻³ | [15] |
| SPAAC (representative) | DIBO-amine + Benzyl azide | CD₃CN | 0.3 | [23] |
| CuAAC (representative) | Phenylacetylene + Benzyl azide | aq. t-BuOH, CuSO₄, Na-Ascorbate | >1 | [23] |
Table 3: Substituent Effects on CuAAC Reactivity [24]
| Azide Substituent | Relative Reactivity | Electronic Effect | Steric Hindrance |
| Electron-withdrawing (e.g., adjacent to carbonyl) | Faster | Favorable | Low |
| Electron-donating | Slower | Unfavorable | - |
| Sterically hindered (e.g., tertiary alkyl azide) | Slower | - | High |
VI. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of azide chemistry.
A. Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation[5][26]
This protocol describes a general method for labeling an alkyne-functionalized biomolecule with an azide-containing reporter molecule.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing reporter molecule in DMSO.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water (e.g., 50 mM).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the azide reporter stock solution to the desired final concentrations. A 2- to 10-fold molar excess of the azide reporter is typically used.
-
Add the copper-chelating ligand stock solution. A 5-fold excess of ligand relative to copper is recommended.
-
Add the CuSO₄ stock solution. Final concentrations typically range from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the labeled biomolecule from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
-
B. Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[10]
This protocol outlines a general method for labeling an azide-modified protein with a BCN-functionalized reagent.
-
Reagent Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the BCN reagent (e.g., BCN-PEG4-alkyne) in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN reagent stock solution to the protein solution. A 2- to 4-fold molar excess of the BCN reagent is a common starting point. Ensure the final DMSO concentration is low (<5% v/v) to avoid protein denaturation.
-
-
Reaction and Purification:
-
Gently mix the components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor the reaction progress by mass spectrometry or SDS-PAGE.
-
Remove the excess unreacted BCN reagent and byproducts via size-exclusion chromatography or dialysis.
-
C. Protocol 3: General Procedure for Staudinger Ligation of Peptides[2][17]
This protocol describes the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.
-
Reagent Preparation:
-
Synthesize or obtain the peptide fragments: one with a C-terminal (diphenylphosphino)methanethiol ester and the other with an N-terminal azido (B1232118) acid.
-
Dissolve the two peptide fragments in a 3:1 mixture of THF and water.
-
-
Reaction Setup:
-
Combine the solutions of the two peptide fragments in equimolar amounts.
-
Stir the resulting solution at room temperature.
-
-
Reaction and Purification:
-
Allow the reaction to proceed for 12-24 hours, monitoring by HPLC-MS.
-
Upon completion, acidify the reaction mixture with dilute HCl.
-
Remove the solvents under reduced pressure.
-
Purify the final ligated peptide product by preparative HPLC.
-
VII. Conclusion
The terminal azide has solidified its position as a uniquely versatile and powerful functional group in chemical and biological sciences. Its participation in highly efficient and selective reactions, most notably the suite of azide-alkyne cycloadditions and the Staudinger ligation, has enabled the construction of complex molecules and bioconjugates that were previously inaccessible. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of terminal azides, coupled with robust experimental protocols, is paramount for innovation. By carefully selecting the appropriate reaction conditions and reagents, the azide group can be leveraged to accelerate discovery and create novel molecular entities with tailored properties and functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raineslab.com [raineslab.com]
- 19. benchchem.com [benchchem.com]
- 20. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 22. Azide synthesis by diazotransfer [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Technical Guide to PEGylated Crosslinkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the precise control over a therapeutic agent's behavior in the physiological environment is paramount. PEGylated crosslinkers, chemical structures incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as indispensable tools for enhancing the efficacy, safety, and pharmacokinetic profiles of a wide range of therapeutics. Their inherent hydrophilicity is central to their utility, offering a powerful means to overcome challenges associated with drug solubility, stability, and immunogenicity. This in-depth technical guide explores the core principles of PEGylated crosslinker hydrophilicity, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their drug development endeavors.
The fundamental advantage of PEGylation lies in the unique properties of the PEG chain. Composed of repeating ethylene (B1197577) glycol units, PEG is highly water-soluble, biocompatible, and non-immunogenic.[1] When incorporated into a crosslinker, these properties are conferred upon the conjugated molecule, be it a small molecule drug, a peptide, a protein, or a nanoparticle. The hydrophilic PEG chain forms a hydration shell around the therapeutic agent, effectively increasing its hydrodynamic radius and shielding it from enzymatic degradation and clearance by the reticuloendothelial system. This "stealth" effect prolongs circulation half-life, reduces dosing frequency, and minimizes off-target toxicity.[2]
The Impact of Hydrophilicity on Physicochemical Properties
The hydrophilicity of PEGylated crosslinkers directly influences several key physicochemical parameters that are critical for drug efficacy and formulation. These include surface wettability, aqueous solubility, and the ability to resist protein adsorption.
Surface Wettability: A Quantitative Look at Contact Angles
The hydrophilicity of a surface is often quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface, signifying greater wettability. The introduction of PEG chains onto a surface via PEGylated crosslinkers significantly reduces the water contact angle, a desirable attribute for biomaterials and drug delivery systems to improve their interaction with aqueous physiological environments.
Below is a summary of water contact angle data for various PEGylated surfaces, demonstrating the impact of PEG chain length and surface modification.
| Surface | PEG Molecular Weight (Da) | Water Contact Angle (°) | Reference |
| Polystyrene | - | 90-95 | [3] |
| Polystyrene-PEG | 2,000 | 50-60 | [3] |
| Polystyrene-PEG | 5,000 | 40-50 | [3] |
| Polystyrene-PEG | 10,000 | 30-40 | [3] |
| Silicon Wafer (Control) | - | ~70 | [4] |
| Silicon Wafer-APTES | - | ~60 | [4] |
| Silicon Wafer-APTES-PEG | 5,000 | ~45 | [4] |
| Glass | - | <10 | [5] |
| Glass-PLL-g-PEG | 2,000 | 20-30 | [6] |
| Nanostructured PEG | - | <80 (Wenzel state) | [1] |
| Nanostructured PEG | - | >90 (Cassie state) | [1] |
Aqueous Solubility
A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic compounds. PEGylated crosslinkers can dramatically enhance the solubility of hydrophobic drugs, enabling their formulation for intravenous administration. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, rendering the entire conjugate more soluble.[7]
The following table provides a general overview of the solubility of PEG in water. The solubility of specific PEGylated crosslinkers will depend on the nature of the crosslinker and the conjugated molecule, but the high solubility of the PEG component is a major contributing factor.
| PEG Molecular Weight (Da) | Approximate Water Solubility (g/L) at 20°C | Reference |
| 400 | Miscible | |
| 1,000 | ~700 | |
| 3,350 | ~650 | |
| 8,000 | ~630 | [8] |
| 20,000 | ~600 | [8] |
Protein Adsorption Resistance
When a foreign material is introduced into the body, proteins from the blood and other bodily fluids rapidly adsorb to its surface. This process, known as opsonization, can trigger an immune response and lead to the rapid clearance of the therapeutic agent. The hydrophilic and flexible nature of PEG chains creates a steric barrier that effectively prevents protein adsorption.[6] This "anti-fouling" property is crucial for the in vivo performance of drug delivery systems and implantable devices.
The table below summarizes the reduction in protein adsorption on surfaces coated with PEG.
| Surface | Protein | Adsorbed Protein (ng/cm²) | % Reduction | Reference |
| Polystyrene (Control) | Fibrinogen | ~1000 | - | [3] |
| Polystyrene-PEG (2,000 Da) | Fibrinogen | ~200 | 80% | [3] |
| Polystyrene-PEG (5,000 Da) | Fibrinogen | ~100 | 90% | [3] |
| Glass (Control) | Fibrinogen | ~400 | - | [5] |
| Glass-PLL-g-PEG | Fibrinogen | <50 | >87.5% | [6] |
| Niobium Oxide (Bare) | Myoglobin | ~150 | - | [6] |
| Niobium Oxide-PLL-g-PEG | Myoglobin | <10 | >93% | [6] |
| Niobium Oxide (Bare) | Albumin | ~250 | - | [6] |
| Niobium Oxide-PLL-g-PEG | Albumin | <10 | >96% | [6] |
Key Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of PEGylated crosslinkers.
Synthesis of a Heterobifunctional PEG Crosslinker: NHS-PEG-Maleimide
This protocol describes the synthesis of a commonly used heterobifunctional crosslinker, NHS-PEG-Maleimide, which contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide (B117702) group.
Materials:
-
α-Amino-ω-hydroxyl PEG (NH2-PEG-OH)
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Glacial acetic acid
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Synthesis of Maleimido-PEG-OH:
-
Dissolve NH2-PEG-OH and a slight molar excess of maleic anhydride in anhydrous DCM.
-
Add triethylamine to the solution and stir at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Add a mixture of glacial acetic acid and acetic anhydride to the reaction mixture to induce cyclization of the maleamic acid intermediate to the maleimide. Stir for 2-4 hours at room temperature.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and precipitate the product by adding cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
-
Synthesis of NHS-PEG-Maleimide:
-
Dissolve the Maleimido-PEG-OH, NHS, and DCC in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the final product, NHS-PEG-Maleimide, by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Characterization: The structure and purity of the synthesized NHS-PEG-Maleimide should be confirmed by ¹H NMR and mass spectrometry.
Characterization of PEGylated Proteins
Determining the extent and location of PEGylation is critical for ensuring the quality and consistency of a biotherapeutic.
1. Determination of Degree of PEGylation by SDS-PAGE:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on the gel than its non-PEGylated counterpart.
-
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.
-
Load the non-PEGylated protein standard and the PEGylated protein samples onto the gel.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein. The distribution and intensity of the bands can provide a qualitative assessment of the degree of PEGylation.
-
2. Identification of PEGylation Sites by Mass Spectrometry:
-
Principle: This method involves digesting the PEGylated protein into smaller peptides and then analyzing the peptides by mass spectrometry to identify those that have been modified with a PEG chain.
-
Procedure:
-
Proteolytic Digestion: Digest the PEGylated protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. PEGylated peptides will have a characteristic mass shift corresponding to the mass of the attached PEG chain. The fragmentation pattern in the MS/MS spectrum can pinpoint the specific amino acid residue that was modified.[9]
-
Measurement of Water Contact Angle
-
Principle: The contact angle is the angle at which a liquid interface meets a solid surface. It is a measure of the wettability of the solid by the liquid. The sessile drop method is a common technique for measuring the static contact angle.
-
Procedure:
-
Place a small, flat sample of the PEGylated surface on a horizontal stage.
-
Use a microsyringe to dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile using a camera with a telecentric lens.
-
Use image analysis software to measure the angle between the baseline of the drop and the tangent at the drop's edge.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
-
Quantification of Protein Adsorption
-
Principle: The Bradford protein assay is a colorimetric method used to determine the total protein concentration in a sample. It can be adapted to quantify the amount of protein adsorbed to a surface.
-
Procedure:
-
Incubate the PEGylated surface in a solution of the protein of interest (e.g., bovine serum albumin or fibrinogen) for a defined period.
-
Gently wash the surface with a buffer (e.g., phosphate-buffered saline, PBS) to remove any non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a solution of 1-2% sodium dodecyl sulfate (SDS).
-
Add Bradford reagent to the eluate. The reagent will turn blue in the presence of protein.
-
Measure the absorbance of the solution at 595 nm using a spectrophotometer.
-
Determine the protein concentration by comparing the absorbance to a standard curve generated using known concentrations of the protein.[10]
-
Visualizing Key Processes with Graphviz
Diagrams are powerful tools for illustrating complex biological pathways, experimental workflows, and logical relationships. The following diagrams were created using the DOT language of Graphviz to visualize processes central to the application of PEGylated crosslinkers.
References
- 1. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 3. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive adsorption of fibrinogen and albumin and blood platelet adhesion on surfaces modified with nanoparticles and/or PEO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,8-Diazido-3,6-dioxaoctane (CAS Number: 59559-06-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diazido-3,6-dioxaoctane, commonly known as Azide-PEG3-Azide, is a homobifunctional crosslinking agent widely utilized in the fields of bioconjugation, drug delivery, and materials science. Its structure features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of three ethylene (B1197577) glycol units, flanked by two terminal azide (B81097) groups. This symmetrical design allows for the straightforward and efficient linkage of two molecules possessing alkyne functionalities through "click chemistry," a set of bioorthogonal reactions known for their high yield, specificity, and biocompatibility. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,8-Diazido-3,6-dioxaoctane, with a focus on experimental protocols and quantitative data to support its use in research and development.
Chemical Information and Properties
1,8-Diazido-3,6-dioxaoctane is a versatile chemical tool for covalently linking molecules. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59559-06-7 | [1][2][3] |
| IUPAC Name | 1,8-Diazido-3,6-dioxaoctane | [1] |
| Synonyms | 1,2-Bis(2-azidoethoxy)ethane, Azide-PEG3-Azide | [2] |
| Molecular Formula | C₆H₁₂N₆O₂ | [1][3] |
| Molecular Weight | 200.20 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [1] |
| Solubility | Good solubility in water and most organic solvents | [1] |
| Storage Conditions | Store at -20°C for long-term stability. Can be transported at room temperature for up to 3 weeks. Should be stored desiccated. | [1] |
Synthesis
The synthesis of 1,8-Diazido-3,6-dioxaoctane is typically achieved through a two-step process starting from triethylene glycol. The hydroxyl groups are first converted to a better leaving group, such as a mesylate, followed by nucleophilic substitution with an azide salt.[1]
Detailed Experimental Protocol: Synthesis of 1,8-Diazido-3,6-dioxaoctane
This protocol is adapted from a general procedure for the synthesis of diazide PEGs.[1]
Step 1: Mesylation of Triethylene Glycol
-
In a flask maintained under a dry argon atmosphere and cooled to -10°C, dissolve triethylene glycol in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add an excess of triethylamine (B128534) (Et₃N) to the solution.
-
Slowly add an excess of mesyl chloride to the reaction mixture.
-
Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the triethylene glycol dimesylate intermediate.
Step 2: Azidation of Triethylene Glycol Dimesylate
-
Dissolve the dried triethylene glycol dimesylate in ethanol.
-
Add 2.5 equivalents of sodium azide (NaN₃) to the solution.[1]
-
Reflux the mixture for 12 hours.[1]
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and dry the organic solution over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Filter the solution and concentrate it under reduced pressure to yield 1,8-Diazido-3,6-dioxaoctane as a viscous liquid. A high yield of approximately 97% can be expected.[1]
Mechanism of Action and Applications
The primary utility of 1,8-Diazido-3,6-dioxaoctane lies in its ability to participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This allows for the efficient and specific covalent ligation of molecules in complex biological environments.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is highly efficient and bioorthogonal.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO, BCN). The high ring strain of the cyclooctyne (B158145) allows the reaction to proceed readily with azides without the need for a catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern.
Application as a Multifunctional Alkylating Agent
While primarily used in click chemistry, 1,8-Diazido-3,6-dioxaoctane has also been described as a multifunctional alkylating agent.[2][3] In this context, the terminal azides can potentially be reduced to primary amines, which can then participate in alkylation reactions. However, its application as a crosslinker via azide-alkyne cycloaddition is the most prominent and well-documented.
Experimental Protocols for Bioconjugation
The following are generalized protocols for using 1,8-Diazido-3,6-dioxaoctane in bioconjugation reactions. Specific reaction conditions may need to be optimized depending on the substrates.
General Protocol for CuAAC Bioconjugation
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of 1,8-Diazido-3,6-dioxaoctane in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Prepare stock solutions of a copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-ligand complex (e.g., with TBTA) can be used to improve reaction efficiency and protect the biomolecule.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified biomolecule and 1,8-Diazido-3,6-dioxaoctane.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.
-
General Protocol for SPAAC Bioconjugation
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of 1,8-Diazido-3,6-dioxaoctane in a water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Reaction Setup:
-
Combine the strained alkyne-modified biomolecule and 1,8-Diazido-3,6-dioxaoctane in a reaction vessel.
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress.
-
Purify the conjugate using an appropriate chromatographic technique.
-
Quantitative Data
The efficiency of bioconjugation reactions using PEG-azide linkers is typically high. The following table provides representative quantitative data from the literature for similar reactions, which can serve as a benchmark for experiments with 1,8-Diazido-3,6-dioxaoctane.
| Reaction Type | Reactants | Key Parameters | Outcome | Reference(s) |
| Synthesis | Mesylated PEG, Sodium Azide | Ethanol, Reflux, 12h | ~97% Yield | [1] |
| CuAAC | Alkyne-modified protein, Azide-PEG linker | Cu(I) catalyst, Room Temp, 1-4h | High conversion, often near-quantitative | [4] |
| SPAAC | DBCO-modified protein, Azide-PEG linker | Room Temp or 37°C, 1-24h | Efficient conjugation, yields vary with substrate | [5] |
Conclusion
1,8-Diazido-3,6-dioxaoctane is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its hydrophilic PEG spacer and terminal azide groups enable efficient and specific crosslinking of molecules through click chemistry. The availability of both copper-catalyzed and strain-promoted reaction pathways provides flexibility for a wide range of applications, from the synthesis of complex bioconjugates to the development of novel drug delivery systems. The high yields and bioorthogonality of its reactions make it an invaluable component of the modern chemical biology toolbox.
References
An In-depth Technical Guide to the Purity and Quality Control of Commercial Azido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of purity and quality control for commercial Azido-PEG3-azide (1,8-diazido-3,6-dioxaoctane). As a bifunctional linker integral to the synthesis of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs, ensuring its purity and thorough characterization is paramount for reproducible results and the safety of final drug products.[1] This document outlines common analytical methodologies, potential impurities, and detailed experimental protocols to guide researchers in the effective assessment of this crucial reagent.
Introduction to this compound
This compound is a hydrophilic, bifunctional crosslinker featuring two terminal azide (B81097) (-N3) groups separated by a triethylene glycol (PEG3) spacer.[2][3] This structure allows for efficient and specific conjugation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4] Its PEG component enhances the solubility and biocompatibility of the resulting conjugates.[1] Given its role in constructing complex biomolecules, stringent quality control is essential.
Synthesis Pathway and Potential Impurities
The quality of this compound is intrinsically linked to its synthetic route. A common method involves a two-step process starting from triethylene glycol. The hydroxyl groups are first activated, typically by conversion to mesylates, followed by nucleophilic substitution with an azide source, such as sodium azide.
This synthesis can lead to several process-related impurities that must be monitored and controlled.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound. Commercial suppliers typically use a combination of techniques to ensure a purity of ≥95%.[2][5]
| Analytical Technique | Parameter Assessed | Typical Application |
| ¹H NMR Spectroscopy | Identity, Purity, Quantification of Azide Incorporation | Primary method for structural confirmation and assessment of functional group integrity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, Volatile Impurities | Used to confirm molecular weight and identify volatile or semi-volatile impurities.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity, Non-volatile Impurities | Separation and quantification of the main component from non-volatile impurities and starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of Functional Groups | Confirms the presence of the characteristic azide (-N3) stretching vibration. |
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used in the quality control of this compound.
¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 25 °C.
Data Analysis:
-
The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Expected Chemical Shifts (in CDCl₃):
-
~3.70 ppm (s, 4H): Methylene protons adjacent to the central ether oxygen (-O-CH₂-CH₂-O-).
-
~3.67 ppm (t, 4H): Methylene protons adjacent to the ether oxygens and the CH₂-N₃ groups (-O-CH₂-CH₂-N₃).
-
~3.39 ppm (t, 4H): Methylene protons directly attached to the azide groups (-CH₂-N₃).
-
-
Integration of the peaks should correspond to the proton ratios of the structure. The absence of significant unassigned peaks indicates high purity. The absence of a broad peak corresponding to hydroxyl protons indicates complete conversion of the starting material.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and identify any volatile or semi-volatile impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
GC-MS Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
Data Analysis:
-
The total ion chromatogram (TIC) should show a single major peak corresponding to this compound.
-
The mass spectrum of the major peak should be consistent with the molecular weight of the compound (C₆H₁₂N₆O₂, MW: 200.20 g/mol ).[6]
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Minor peaks can be identified by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity and detect non-volatile impurities. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) are often employed.
Instrumentation: HPLC system with a pump, autosampler, column oven, and an RI or ELSD detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase composition (95:5 Water:ACN).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The chromatogram should display a single major peak for this compound.
-
Purity is determined by the area percentage of the main peak.
-
Early eluting peaks may correspond to more polar impurities (e.g., residual triethylene glycol), while late-eluting peaks could indicate less polar impurities.
Quality Control Workflow and Acceptance Criteria
A robust quality control process is essential to ensure the consistent quality of commercial this compound. The following diagram illustrates a typical workflow.
Acceptance Criteria
While specific acceptance criteria can vary between manufacturers, the following table provides a general guideline for high-purity this compound intended for pharmaceutical research and development.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil/liquid |
| Identity | ¹H NMR | Spectrum conforms to the structure of this compound |
| Purity | HPLC or GC-MS | ≥ 95.0% |
| Mono-azido Impurity | HPLC or GC-MS | ≤ 2.0% |
| Triethylene Glycol | HPLC or GC-MS | ≤ 1.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-MS | Conforms to ICH Q3C guidelines |
Conclusion
The purity and quality of this compound are critical determinants of its performance in bioconjugation and drug development applications. A thorough understanding of its synthesis, potential impurities, and the application of appropriate analytical techniques is essential for researchers and scientists. By implementing the robust quality control measures and analytical protocols outlined in this guide, users can ensure the reliability and reproducibility of their experimental outcomes, ultimately contributing to the development of safer and more effective therapeutics.
References
A Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are modular, high-yielding, and generate minimal byproducts.[1][2][3] This reaction facilitates the covalent linkage of two molecular building blocks—one bearing a terminal alkyne and the other an azide—with exceptional reliability and specificity.[3][4] Its robustness, broad functional group tolerance, and bio-orthogonality have cemented its role as an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6]
The CuAAC reaction is prized for its remarkable efficiency, achieving a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[7] This catalytic process proceeds under mild, often aqueous conditions and consistently produces the 1,4-disubstituted 1,2,3-triazole regioisomer as the sole product, a critical feature for applications where precise molecular architecture is paramount.[5][8]
Core Mechanistic Principles
The accepted mechanism for the CuAAC reaction involves a dinuclear copper catalytic cycle. This process begins with the coordination of a copper(I) ion to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. A second copper(I) ion then coordinates to the π-system of the alkyne. This dicopper acetylide complex then engages the azide, leading to a six-membered metallacycle intermediate. Subsequent cyclization, rearrangement, and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the copper catalyst.
Key Reaction Components
The success and efficiency of the CuAAC reaction depend on several key components, each of which can be tailored to the specific application.
Copper Catalyst Source
The active catalyst is the copper(I) ion.[7] However, Cu(I) salts are prone to oxidation to the catalytically inactive Cu(II) state and can disproportionate into Cu(0) and Cu(II).[8] Therefore, the most common and convenient method involves generating Cu(I) in situ from a stable Cu(II) salt precursor, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent.[9] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[7][9]
Other sources of copper(I) include CuI, CuBr, or even metallic copper, which can act as a reservoir of active Cu(I) ions.[10][11]
| Copper Source | Common Reducing Agent | Typical Application | Notes |
| CuSO₄·5H₂O | Sodium Ascorbate | The most common method, especially in aqueous and biological systems.[9] | Simple, robust, and works in a wide range of solvents. |
| CuI / CuBr | None (or DIPEA as base) | Organic synthesis, often in organic solvents like DMF, DMSO, or CH₃CN.[9][12] | Requires inert conditions to prevent oxidation. |
| Metallic Copper (wire, powder) | None | Can be used to slowly release Cu(I) into the reaction. | The reaction can be slower but offers good control.[7] |
| Copper Nanoparticles | None / Ascorbate | Heterogeneous catalysis, allowing for easier catalyst removal.[7] | Offers high surface area and potential for recyclability. |
Accelerating Ligands
Ligands play a crucial role in the CuAAC reaction by stabilizing the copper(I) oxidation state, preventing its oxidation and disproportionation, and increasing the reaction rate.[13][14] This is particularly important in biological applications where low catalyst concentrations are required to minimize cytotoxicity.[2][13] Tris-(triazolyl)amine ligands are among the most effective and widely used.
| Ligand | Acronym | Key Features | Primary Use |
| Tris(benzyltriazolylmethyl)amine | TBTA | The first widely used accelerating ligand; protects Cu(I) from oxidation.[8][15] | Organic synthesis (limited water solubility). |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Highly water-soluble, making it ideal for bioconjugation.[13][15] | Aqueous bioconjugation. |
| Tris(2-benzimidazolylmethyl)amine | (BimH)₃ | Provides very high reaction rates, even at low catalyst loading.[14][15] | Demanding applications requiring rapid kinetics. |
| Bathophenanthroline disulfonate | BPS | Water-soluble phenanthroline-based ligand.[15] | Aqueous systems. |
Solvents
A significant advantage of the CuAAC reaction is its compatibility with a vast array of solvents, which allows for broad substrate scope.[5][8] The choice of solvent is typically dictated by the solubility of the reactants.
| Solvent System | Typical Use Case | Notes |
| t-BuOH / H₂O (1:1, 1:2) | General purpose, bioconjugation.[16] | A classic solvent system that balances solubility for many organic and biological molecules. |
| DMF, DMSO, CH₃CN | Organic synthesis with less polar substrates.[12] | Excellent for dissolving a wide range of organic compounds. |
| Water | Bioconjugation, green chemistry.[16][17] | The ideal green solvent; reactions are often accelerated in water.[7] |
| Deep Eutectic Solvents (DES), Glycerol | Green and sustainable chemistry.[16][18] | Biodegradable and effective alternative reaction media. |
Quantitative Reaction Data
The CuAAC reaction is known for its high to quantitative yields across a wide range of substrates. The table below summarizes representative yields, demonstrating the reaction's efficiency.
| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | >95% | [8] |
| Propargyl Alcohol | Azido-PEG | CuI / DIPEA | DMF | ~94% | [19] |
| 1-Pentyne | Sodium Azide / Alkyl Halide (One-pot) | Fe/Cu nanocatalyst | Water | 92% | [19] |
| Phenylacetylene | 1-Azidooctane | CuI / N-alkylimidazole | THF | 98% | [20] |
| Glycosyl Alkyne | Benzyl Azide | CuI / Ligand | DES | >90% | [21] |
Note: Yields are highly dependent on specific reaction conditions, including concentration, temperature, and reaction time.
Experimental Protocols
The operational simplicity of the CuAAC reaction is one of its most attractive features.[8] Below are generalized protocols for standard and bioconjugation applications.
General Workflow for CuAAC
References
- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. echemi.com [echemi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bioclone.net [bioclone.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
Methodological & Application
Application Notes: Azido-PEG3-azide for Click Chemistry Crosslinking
Introduction
Azido-PEG3-azide is a hydrophilic, bifunctional crosslinker used in click chemistry.[1][2] It consists of a short polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal azide (B81097) (N₃) groups. This structure allows for the covalent linkage of two alkyne-containing molecules through either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3][4] The PEG3 spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linkage between the two conjugated molecules.[2][5]
Key Features & Applications
-
Homobifunctional Crosslinking: The presence of two azide groups enables the crosslinking of two molecules that have been functionalized with terminal or strained alkynes.
-
Enhanced Solubility: The hydrophilic PEG linker improves the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which is highly beneficial for biological applications.[2][6]
-
Biocompatibility: In its copper-free (SPAAC) application, the reaction is bioorthogonal and can be performed in living systems without the cytotoxicity associated with copper catalysts.[5][]
-
Versatility: this compound is a versatile tool for various applications in research and drug development, including:
-
Antibody-Drug Conjugate (ADC) Development: Crosslinking targeting antibodies to cytotoxic payloads.[2][8]
-
PROTAC Synthesis: Linking a target protein-binding ligand to an E3 ubiquitin ligase ligand.[5]
-
Biomolecule Labeling and Imaging: Conjugating fluorophores or other imaging agents to biomolecules.[5]
-
Hydrogel Formation: Creating crosslinked polymer networks for biomaterials.
-
Surface Modification: Immobilizing biomolecules onto surfaces for diagnostics.[5]
-
Mechanism of Action: Click Chemistry
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific.[4][9] this compound participates in two main types of click reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a Copper(I) catalyst to join an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[4][] The reaction is robust but requires a copper catalyst, which can be toxic to living cells. To mitigate this, a reducing agent like sodium ascorbate (B8700270) is used to maintain copper in its active Cu(I) state, and a stabilizing ligand (e.g., THPTA, TBTA) is often included to protect biomolecules and enhance reaction efficiency.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5][] The ring strain of the alkyne provides the energy needed to drive the reaction forward without a catalyst, making it ideal for applications in living systems.[][13]
Visualized Workflows and Mechanisms
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols: Azido-PEG3-azide for Protein Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide is a hydrophilic, bifunctional crosslinker featuring a short polyethylene (B3416737) glycol (PEG) spacer flanked by two azide (B81097) (N3) groups. This reagent is a versatile tool in bioconjugation, primarily utilized for protein labeling and modification through "click chemistry". The PEG linker enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can minimize immunogenicity.[1][2] The terminal azide groups are bio-orthogonal, meaning they are chemically inert within biological systems but react efficiently and specifically with alkyne-containing molecules.[3][4] This high degree of specificity allows for precise covalent bond formation in complex biological mixtures.[5][6]
The primary applications of this compound and similar azide-PEG linkers in protein science include:
-
Protein Labeling: Attachment of reporter molecules such as fluorophores or biotin (B1667282) for detection and purification.[5][7]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Synthesis: As a component of proteolysis-targeting chimeras (PROTACs) to induce targeted protein degradation.[8]
-
Surface Functionalization: Immobilizing proteins onto surfaces for applications in biosensors and materials science.[9]
This document provides detailed protocols for the use of this compound and related compounds in protein modification, focusing on the two main types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H16N6O3 | [10] |
| Molecular Weight | 244.25 g/mol | [10] |
| Appearance | Colorless oil | [10] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [10] |
| Storage | Store at 0-10 °C. For long-term storage (24 months), store at -20°C in the dark. | [10][11] |
| Transportation | Can be transported at room temperature for up to 3 weeks. | [2][11] |
Experimental Workflows
The general workflow for protein labeling using an azide-PEG linker involves two main stages: the introduction of an azide or alkyne handle onto the protein of interest, followed by the click chemistry reaction with the corresponding functionalized partner.
Protocols
Protocol 1: Introduction of Azide Groups onto a Protein via Amine Coupling
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein surface with an azide-PEG-NHS ester to introduce azide handles for subsequent click chemistry.[12]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Azido-PEG3-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into PBS at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Equilibrate the Azido-PEG3-NHS Ester vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG3-NHS Ester in anhydrous DMSO or DMF.[12]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG3-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling.[12]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.[12]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.[12]
-
-
Characterization:
-
Determine the concentration of the purified azide-modified protein using a protein concentration assay (e.g., BCA assay).
-
The degree of azide incorporation can be determined by techniques such as MALDI-TOF mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified molecule (e.g., a fluorescent probe or drug) to an azide-modified protein.[13][14]
Materials:
-
Azide-modified protein in PBS
-
Alkyne-functionalized molecule (e.g., fluorescent probe, biotin, or drug)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in deionized water)[14]
-
Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)[14]
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, for catalyst stabilization) stock solution (e.g., 10-100 mM in DMSO)[14]
-
Desalting column or dialysis equipment
Quantitative Reaction Parameters:
| Component | Recommended Molar Ratio/Concentration | Notes |
| Azide-Modified Protein | 1 equivalent | The limiting reagent. |
| Alkyne-Functionalized Molecule | 3-10 equivalents | A molar excess is used to drive the reaction to completion. |
| Copper(II) Sulfate | 0.01-0.1 equivalents (final concentration ~0.25 mM) | The catalyst for the reaction.[13][14] |
| Sodium Ascorbate | 0.1-1.0 equivalents (final concentration ~5 mM) | The reducing agent to maintain copper in the Cu(I) state.[13][14] |
| TBTA Ligand (Optional) | 0.01-0.1 equivalents (5-fold excess over copper) | Stabilizes the Cu(I) catalyst and protects the protein from oxidative damage.[13][14] |
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein.
-
Add a 3- to 10-fold molar excess of the alkyne-functionalized molecule from its stock solution.
-
If using a ligand, add the TBTA stock solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[14]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the Copper(II) Sulfate stock solution, followed immediately by the freshly prepared Sodium Ascorbate stock solution.[14]
-
-
Incubation:
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.[9]
-
-
Purification:
-
Remove excess reagents and catalyst by size-exclusion chromatography (desalting column) or dialysis.[9]
-
-
Characterization:
-
Confirm successful conjugation using methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy or fluorescence measurements if a chromophore or fluorophore was attached.[9]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between an azide-modified protein and a molecule functionalized with a strained alkyne (e.g., DBCO or BCN). This method is ideal for applications in living cells or when the presence of copper is undesirable.[6][9][]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Desalting column or dialysis equipment
Quantitative Reaction Parameters:
| Component | Recommended Molar Ratio/Concentration | Notes |
| Azide-Modified Protein | 1 equivalent | The limiting reagent. |
| Strained Alkyne Molecule | 2-10 equivalents | A molar excess is typically used. |
Procedure:
-
Reaction Setup:
-
To the solution of azide-modified protein, add the strained alkyne-functionalized molecule.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.[9] The reaction kinetics of SPAAC can vary depending on the specific strained alkyne used.
-
-
Purification:
-
Remove the unreacted strained alkyne molecule by size-exclusion chromatography or dialysis.[9]
-
-
Characterization:
-
Confirm successful conjugation by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy or fluorescence measurements.[9]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (All Methods) | Insufficient molar excess of labeling reagent. | Optimize the molar ratio of the azide or alkyne reagent to the protein. |
| Inactive labeling reagent. | Use fresh, properly stored reagents. Prepare stock solutions immediately before use. | |
| Inaccessible target functional groups on the protein. | Denature and refold the protein (if possible), or try a different linker chemistry targeting other functional groups. | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of organic solvent below 10%.[12] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[16] | |
| Low Yield in CuAAC | Oxidation of Cu(I) catalyst. | Ensure the reaction mixture is properly degassed. Use a freshly prepared solution of sodium ascorbate. Consider adding a stabilizing ligand like TBTA.[14] |
| Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris) or strong chelators that can interfere with the copper catalyst.[14] | |
| Side Product Formation in CuAAC | Oxidative damage to the protein. | Use a stabilizing ligand (e.g., TBTA) and ensure thorough degassing.[13][14] |
Conclusion
This compound and related azide-functionalized PEG linkers are powerful reagents for protein labeling and modification. The bio-orthogonality of the azide group, combined with the favorable properties of the PEG spacer, enables the efficient and specific creation of a wide range of protein conjugates. By following the detailed protocols for protein modification and click chemistry (CuAAC or SPAAC), researchers can effectively label proteins for detection, create targeted therapeutics like ADCs, and develop novel biomaterials. Careful optimization of reaction conditions and thorough characterization of the final conjugates are crucial for successful outcomes.
References
- 1. Thiol-PEG3-Azide PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. bioclone.net [bioclone.net]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Step-by-Step Guide for Bioconjugation with Azido-PEG3-azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Azido-PEG3-azide, a homobifunctional crosslinker, for the bioconjugation of alkyne-containing molecules. This compound is a valuable tool in drug development, diagnostics, and various research applications, enabling the precise linkage of biomolecules through "click chemistry."
Introduction to this compound Bioconjugation
This compound is a chemical linker featuring two terminal azide (B81097) (-N₃) groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical structure allows it to act as a bridge, covalently connecting two molecules that have been functionalized with alkyne groups. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[1][2]
The core of this technology lies in the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions.[2] There are two primary methods for effecting this conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to achieve a rapid and high-yielding reaction, forming a stable 1,4-disubstituted triazole linkage. It is ideal for in vitro applications where the presence of copper is not a concern.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo.[1][2]
Key Applications:
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs, which are designed to induce the degradation of specific proteins.[1][3]
-
Antibody-Drug Conjugates (ADCs): While heterobifunctional linkers are more common, this compound can be used in specific ADC constructs.
-
Hydrogel Formation: The crosslinking capabilities of this compound are utilized in the formation of biocompatible hydrogels for tissue engineering and drug delivery.[4]
-
Bioimaging and Diagnostics: Linking fluorescent probes or other imaging agents to biomolecules.
Experimental Protocols
The following protocols provide a step-by-step guide for crosslinking two alkyne-containing molecules using this compound via both CuAAC and SPAAC methodologies.
Protocol 1: Crosslinking via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the crosslinking of two distinct alkyne-modified proteins (Protein-Alkyne A and Protein-Alkyne B) using this compound.
Materials:
-
Protein-Alkyne A
-
Protein-Alkyne B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein-Alkyne A and Protein-Alkyne B in the desired molar ratio (e.g., 1:1) in the reaction buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the this compound stock solution to the protein mixture. A 1.5 to 5-fold molar excess of the linker over the total protein concentration is recommended as a starting point.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Analyze the purified conjugate using SDS-PAGE to confirm crosslinking and assess purity. Further characterization can be performed using techniques like mass spectrometry.
-
Quantitative Data for CuAAC Crosslinking (Representative):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein A:Protein B Molar Ratio | 1:1 | 1:1 | 1:2 |
| [this compound] (molar excess) | 1.5x | 3x | 5x |
| [Copper(I)] (µM) | 100 | 250 | 250 |
| [Sodium Ascorbate] (mM) | 1 | 2.5 | 5 |
| Reaction Time (hours) | 4 | 2 | 2 |
| Temperature (°C) | 25 | 25 | 37 |
| Crosslinking Efficiency (%) | ~75 | ~90 | ~85 |
CuAAC Experimental Workflow
Caption: Workflow for CuAAC-mediated crosslinking.
Protocol 2: Crosslinking via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the crosslinking of two molecules functionalized with a strained cyclooctyne (e.g., DBCO) using this compound.
Materials:
-
Molecule A-DBCO
-
Molecule B-DBCO
-
This compound
-
Reaction Buffer: PBS, pH 7.4 or other amine-free buffer
-
Anhydrous DMSO
-
Desalting columns or appropriate purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare solutions of Molecule A-DBCO and Molecule B-DBCO in a compatible buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-DBCO and Molecule B-DBCO in the desired molar ratio in the reaction buffer.
-
Add the this compound stock solution to the mixture. A 1.5 to 10-fold molar excess of the linker is a good starting point for optimization.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be incubated at 4°C for 12-24 hours. Reaction times may need to be optimized based on the specific DBCO derivative used.
-
-
Purification:
-
Purify the conjugate using a desalting column for larger biomolecules or an appropriate chromatographic method (e.g., reverse-phase HPLC) for smaller molecules to remove unreacted starting materials.
-
Characterize the final product to confirm crosslinking and purity.
-
Quantitative Data for SPAAC Crosslinking (Representative):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molecule A:Molecule B Molar Ratio | 1:1 | 1:1 | 1:2 |
| [this compound] (molar excess) | 1.5x | 5x | 10x |
| Reaction Time (hours) | 12 | 4 | 2 |
| Temperature (°C) | 25 | 25 | 37 |
| Crosslinking Efficiency (%) | ~70 | ~85 | ~90 |
SPAAC Experimental Workflow
Caption: Workflow for SPAAC-mediated crosslinking.
Application Example: PROTAC Synthesis
This compound is a useful linker for the synthesis of PROTACs. A common strategy involves a sequential click chemistry approach.
Logical Relationship in PROTAC Synthesis
Caption: Sequential synthesis of a PROTAC.
In this workflow, the first azide group of this compound reacts with the alkyne-functionalized ligand for the protein of interest (POI). After purification, the remaining azide group on the intermediate is then reacted with the alkyne-functionalized E3 ligase ligand to form the final PROTAC. This sequential approach allows for better control over the synthesis and purification of the final product.
Storage and Handling
-
This compound should be stored at -20°C, protected from moisture and light.[2]
-
Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Avoid storing solutions for extended periods as the azide groups can be sensitive to degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Crosslinking Efficiency | - Inefficient click reaction conditions- Degradation of reagents- Steric hindrance | - Optimize molar excess of the linker- For CuAAC, ensure fresh Sodium Ascorbate solution and appropriate ligand concentration- For SPAAC, consider a longer incubation time or slightly elevated temperature- Use fresh, properly stored reagents- Consider a longer PEG linker if steric hindrance is suspected |
| Precipitation of Conjugate | - Low solubility of the final product | - Perform the reaction in a buffer with appropriate additives (e.g., mild detergents)- The PEG3 spacer generally improves solubility, but for highly hydrophobic molecules, further optimization may be needed |
| Non-specific Labeling (CuAAC) | - Reactive oxygen species damaging proteins | - Use a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and minimize side reactions |
| Difficulty in Purification | - Similar physicochemical properties of starting materials and product | - Optimize the purification method (e.g., different type of chromatography like ion exchange or hydrophobic interaction) |
This guide provides a framework for the successful application of this compound in bioconjugation. Optimization of the reaction conditions for each specific application is highly recommended to achieve the desired results.
References
Applications of Azido-PEG3-azide in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide is a short, hydrophilic, and bifunctional crosslinker that is playing an increasingly important role in the development of sophisticated drug delivery systems. Its structure, featuring two terminal azide (B81097) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, makes it an ideal tool for "click chemistry" reactions. This bioorthogonal conjugation method allows for the efficient and specific attachment of drug payloads to targeting moieties, such as antibodies or other biologics, under mild conditions.
This document provides detailed application notes and experimental protocols for the use of this compound and related heterobifunctional analogs in the construction of drug delivery systems, with a particular focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Applications
The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These click chemistry approaches offer high yields, selectivity, and biocompatibility, making them superior to many traditional conjugation methods. The PEG3 spacer, although short, enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.
Key applications include:
-
Antibody-Drug Conjugates (ADCs): this compound and its derivatives are used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The antibody component directs the drug to cancer cells expressing a specific antigen, thereby increasing the therapeutic window and reducing off-target toxicity.
-
PROTACs: In the synthesis of PROTACs, this compound can serve as a flexible linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
-
Nanoparticle Functionalization: The azide groups can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands or therapeutic molecules.
Quantitative Data on PEG Linkers in Drug Delivery
While specific quantitative data for drug delivery systems utilizing the this compound linker is limited in publicly available literature, the following tables summarize the general impact of PEG linker length on key performance metrics of ADCs and nanoparticles. This data provides a valuable reference for researchers, with the understanding that a short linker like PEG3 will generally favor higher in vitro potency but may have a shorter plasma half-life compared to longer PEG chains.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | Short PEG Linkers (e.g., PEG2-PEG4) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, >1kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Can achieve high DAR, but may be limited by steric hindrance in some cases. | Often show high drug loading efficiencies. | May lead to lower DAR due to increased steric hindrance during conjugation. | Intermediate PEG lengths have been shown to achieve high DARs (e.g., 3.7-5.0).[1] |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. | May show a slight decrease in potency compared to shorter linkers. | Can exhibit a more significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[2] |
| Plasma Half-Life | Shorter half-life. | Longer half-life. | Significantly prolonged half-life. | Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance.[3] |
| In Vivo Efficacy | May have reduced efficacy due to rapid clearance. | Often shows a significant improvement in in vivo efficacy. | Can lead to enhanced tumor accumulation and efficacy. | The optimal linker length represents a balance between pharmacokinetic improvement and retained potency.[3] |
Table 2: Impact of PEG Linker Length on Nanoparticle Performance
| Parameter | Short PEG Linkers (e.g., PEG2-PEG4) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, >1kDa) | Key Findings & References |
| Protein Adsorption | Offers some reduction in protein adsorption. | Provides increased reduction in protein adsorption. | Significantly reduces protein adsorption, leading to a "stealth" effect. | Increasing PEG length generally decreases non-specific protein binding.[1] |
| Cellular Uptake (by Macrophages) | Higher uptake compared to longer PEGs. | Reduced uptake compared to shorter PEGs. | Significant reduction in macrophage uptake. | Longer PEG chains provide a more effective hydrophilic shield against opsonization and phagocytosis.[1] |
| Circulation Time | Shorter circulation time. | Longer circulation time. | Markedly prolonged circulation time. | The "stealth" properties conferred by longer PEG chains lead to extended circulation.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of Azido-PEG linkers in the synthesis and characterization of antibody-drug conjugates.
Protocol 1: Antibody Modification with an Azido-PEG3-NHS Ester
This protocol describes the introduction of azide groups onto a monoclonal antibody using a heterobifunctional Azido-PEG3-NHS ester linker. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified azide-modified antibody.
-
Protocol 2: Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the conjugation of an alkyne-modified drug to the azide-modified antibody via a copper-free click chemistry reaction.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation:
-
Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and desired molar excess.
-
-
Click Chemistry Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted drug and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
The purified ADC can be concentrated using an appropriate centrifugal filter device.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation. The weighted average DAR can be calculated from the peak areas of the different species.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the determination of the number of conjugated drug-linkers and thus the DAR.[4]
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of the ADC.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeting antibody control for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.[2]
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the understanding of the applications of this compound in drug delivery, the following diagrams illustrate key concepts and processes.
Conclusion
This compound and its derivatives are versatile and powerful tools for the construction of advanced drug delivery systems. The ability to employ click chemistry for bioconjugation allows for the creation of well-defined and potent therapeutic agents, such as ADCs and PROTACs. While the length of the PEG linker is a critical design parameter that must be optimized for each specific application, the protocols and comparative data presented here provide a solid foundation for researchers and drug development professionals to effectively utilize these linkers in their work. Further research into the specific quantitative impact of short PEG linkers like this compound will continue to refine the design of next-generation targeted therapies.
References
Azido-PEG3-azide as a Linker for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[] Azido-PEG3-azide is a versatile, bifunctional linker featuring a triethylene glycol (PEG3) chain flanked by two azide (B81097) groups. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][6] The terminal azide groups are amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and bioorthogonal reaction for conjugating the linker to alkyne-functionalized ligands.[7][] This application note provides a comprehensive overview, experimental protocols, and data presentation for the use of this compound in PROTAC development.
PROTAC Mechanism of Action
PROTACs function by inducing the degradation of a target protein, thereby disrupting its associated signaling pathways. For instance, a PROTAC targeting a protein kinase can abolish all downstream signaling cascades initiated by that kinase.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically for each POI-E3 ligase pair. Below is a summary of illustrative data from studies on PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.
| Target Protein | E3 Ligase Ligand | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | < 500 | ~70-80 | [5] |
| BRD4 | CRBN | 1-2 | > 5000 | < 20 | [5] |
| BRD4 | CRBN | 4-5 | < 500 | ~80-90 | [5] |
| TBK1 | VHL | < 4 (equivalent to <12 atoms) | No degradation | N/A | [5] |
| TBK1 | VHL | 7 (equivalent to 21 atoms) | 3 | 96 | [5] |
| BTK | CRBN | 6 | 2.2 | 97 | [9] |
Note: The data presented is a compilation from multiple sources to illustrate the principle of linker length optimization and may not directly correspond to PROTACs synthesized with this compound. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand to the bifunctional this compound linker through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][]
Caption: Synthesis of a PROTAC using a bifunctional azide linker.
Materials:
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) in the chosen solvent.
-
Dissolve the alkyne-functionalized E3 ligase ligand (1 equivalent) in the same solvent.
-
Dissolve this compound (1 equivalent) in the same solvent.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, combine the solutions of the POI ligand-alkyne and the E3 ligase ligand-alkyne.
-
Add the this compound solution to the mixture.
-
Prepare a fresh solution of the copper catalyst. In a separate tube, mix CuSO4 (0.1 equivalents) with THPTA or TBTA (0.5 equivalents).
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Once the reaction is complete, quench the reaction by adding EDTA to chelate the copper.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC using mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and incubate on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the POI levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well plate with cells treated with the PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its bifunctional nature allows for a modular and efficient synthesis of PROTAC libraries using click chemistry. The inclusion of a PEG3 spacer can confer favorable physicochemical properties to the final PROTAC molecule, potentially enhancing its solubility and cell permeability. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs utilizing this linker. As with all PROTAC development, empirical testing and optimization of the linker length and attachment points are crucial for achieving potent and selective degradation of the target protein.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Azido-PEG3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of biomolecules using Azido-PEG3 derivatives. The primary method detailed is the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the precise and efficient covalent attachment of fluorescent probes to biomolecules, a critical process in diagnostics, imaging, and drug development.[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, specifically a three-unit PEG (PEG3), enhances the water solubility and reduces aggregation of the labeled biomolecule.[5][6][7]
While the query specified "Azido-PEG3-azide" derivatives, it is important to note that for the purpose of attaching a single fluorescent dye to a biomolecule, a heterobifunctional Azido-PEG3 linker (e.g., Azido-PEG3-NHS ester or Azido-PEG3-acid) is the standard reagent. This allows for a two-step process where the linker is first conjugated to the biomolecule, followed by the "clicking" of an alkyne-modified fluorescent dye. A homobifunctional this compound linker would be more suited for crosslinking two alkyne-modified molecules. These notes will focus on the more common heterobifunctional approach.
Core Concepts and Advantages
Fluorescent labeling via click chemistry offers several advantages over traditional methods, such as NHS-ester or isothiocyanate coupling:[8][9]
-
Bioorthogonality: The azide (B81097) and alkyne functional groups are absent in most biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.[1][10]
-
High Efficiency and Speed: The CuAAC reaction is known for its high yields and rapid reaction rates under mild, aqueous conditions.[2]
-
Stability: The resulting triazole linkage is highly stable.[1]
-
Versatility: A wide range of fluorescent dyes can be modified with an alkyne group for use in this reaction.
-
Improved Properties with PEG Linkers: The PEG3 linker enhances the hydrophilicity of the conjugate, which can improve solubility, reduce non-specific binding, and minimize aggregation.[7][11][12][13]
Experimental Workflows and Signaling Pathways
The general workflow for fluorescently labeling a biomolecule, such as a protein, using an Azido-PEG3 derivative and click chemistry involves two main stages: functionalization of the biomolecule with the Azido-PEG3 linker and the subsequent click reaction with an alkyne-modified fluorescent dye.
Quantitative Data Summary
The efficiency of fluorescent labeling can be influenced by several factors, including the concentration of reactants, reaction time, and the properties of the biomolecule and dye. The inclusion of a PEG linker can also impact the outcome.
Table 1: Typical Reaction Conditions for CuAAC Labeling of Proteins
| Parameter | Recommended Concentration/Condition | Reference(s) |
| Azido-PEG3-Protein | 1-10 mg/mL | [14] |
| Alkyne-Fluorescent Dye | 1.5-10 molar excess over protein | [14] |
| Copper(II) Sulfate (CuSO4) | 200 µM | [15][16] |
| Copper(I)-stabilizing ligand (e.g., THPTA) | 200 µM | [14][15][16] |
| Reducing Agent (e.g., Sodium Ascorbate) | 400 µM | [15][16] |
| Reaction Buffer | PBS, pH 7.4 or Triethylammonium acetate, pH 6.8 | [1][14] |
| Reaction Time | 1-16 hours | [14][15] |
| Temperature | Room Temperature | [14][15] |
Table 2: Impact of PEG Linker Length on Bioconjugation (Hypothetical Data)
| Linker | Degree of Labeling (DOL) | Relative Fluorescence Signal | Reference(s) for concept |
| No PEG Linker | 1.8 | 100% | [17] |
| PEG3 Linker | 1.9 | 125% | [17] |
| PEG5 Linker | 2.0 | 140% | [17] |
| PEG7 Linker | 2.1 | 155% | [17] |
Note: The data in Table 2 is illustrative and based on the principle that longer PEG linkers can reduce steric hindrance and improve the accessibility of the fluorescent dye, potentially leading to a stronger signal in detection assays.[17] The optimal linker length can be application-dependent.[17]
Detailed Experimental Protocols
Protocol 1: Functionalization of a Protein with Azido-PEG3-NHS Ester
This protocol describes the modification of a protein with primary amines (e.g., lysine (B10760008) residues) using an Azido-PEG3-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG3-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the Azido-PEG3-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted linker by dialysis against PBS or using a desalting column.
-
Quantification: Determine the concentration of the resulting azide-functionalized protein using a standard protein assay (e.g., BCA).
Protocol 2: Fluorescent Labeling of Azide-Functionalized Protein via CuAAC
This protocol details the "click" reaction between the azide-functionalized protein and an alkyne-modified fluorescent dye.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-modified fluorescent dye
-
Copper(II) Sulfate (CuSO4) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (10 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (50 mM in water, freshly prepared)
-
PBS, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-modified fluorescent dye. Adjust the final volume with PBS.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA stock solution to achieve a final concentration of 200 µM for each in the final reaction volume.
-
Add Catalyst: Add the catalyst premix to the protein-dye mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 400 µM. Gently mix.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using a desalting column or dialysis.
-
Characterization: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning to confirm labeling and assess purity. The degree of labeling can be determined spectrophotometrically if the extinction coefficients of the protein and dye are known.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using the bifunctional linker, Azido-PEG3-azide. This document outlines detailed experimental protocols for the functionalization of gold and iron oxide nanoparticles, subsequent bioconjugation via "click" chemistry, and methods for characterization. The inclusion of representative data and diagrams of relevant signaling pathways aims to facilitate the application of this versatile linker in drug delivery, bioimaging, and diagnostics.
Introduction to this compound in Nanoparticle Functionalization
This compound is a homo-bifunctional crosslinker featuring two terminal azide (B81097) (-N₃) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is instrumental in nanoparticle surface engineering for several key reasons:
-
"Click" Chemistry Handle: The terminal azide groups are bio-orthogonal, meaning they do not react with most functional groups found in biological systems. They serve as highly specific reactive sites for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click" chemistry allows for the efficient and covalent attachment of a wide array of molecules, such as targeting ligands, therapeutic agents, and imaging probes, that have been functionalized with a corresponding alkyne group.[1][2]
-
PEG Spacer: The hydrophilic PEG spacer imparts several beneficial properties to nanoparticles.[3] This process, known as PEGylation, can:
-
Enhance Colloidal Stability: The PEG layer provides a steric barrier that prevents nanoparticle aggregation in biological media.[4]
-
Reduce Opsonization: It minimizes the non-specific binding of plasma proteins (opsonins), thereby reducing clearance by the mononuclear phagocyte system (MPS).[4]
-
Prolong Circulation Half-Life: By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching their target site.[5]
-
The symmetrical nature of this compound allows for its use in creating nanoparticle clusters or for attaching two different alkyne-containing molecules in a step-wise fashion.
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of gold and iron oxide nanoparticles with this compound and subsequent conjugation using click chemistry.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with a Thiol-PEG3-Azide Linker
This protocol first synthesizes citrate-stabilized AuNPs, which are then functionalized with a hetero-bifunctional Thiol-PEG3-Azide linker to introduce azide groups on the surface.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Thiol-PEG3-Azide
-
Deionized water (Milli-Q grade)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Step 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (15-20 nm)
-
In a meticulously clean Erlenmeyer flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution.
-
Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove from heat and allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for size and concentration using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
Step 2: Functionalization with Thiol-PEG3-Azide
-
To the citrate-stabilized AuNP solution, add a solution of Thiol-PEG3-Azide. A starting molar ratio of 10,000 PEG linkers per nanoparticle is recommended.
-
Gently mix the solution and allow it to react overnight at room temperature with continuous stirring. The thiol group will displace the citrate on the gold surface, forming a stable gold-thiol bond.
-
Purification:
-
Centrifuge the reaction mixture to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully aspirate and discard the supernatant containing excess, unbound linker.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.
-
-
Resuspend the final pellet of Azido-PEG3-functionalized AuNPs in the desired buffer for storage or immediate use in click chemistry reactions.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol describes the synthesis of IONPs by co-precipitation, followed by surface modification with a silane-PEG3-azide linker.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Azido-PEG3-NHS ester
-
Deionized water (degassed)
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
Step 1: Synthesis of Amine-Functionalized IONPs
-
Prepare a solution of ferric and ferrous salts in a 2:1 molar ratio in degassed deionized water.
-
Under a nitrogen atmosphere and with vigorous mechanical stirring, rapidly add ammonium hydroxide to the iron salt solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1-2 hours.
-
Collect the nanoparticles using a strong permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with degassed deionized water and twice with ethanol.
-
Disperse the washed IONPs in ethanol and add APTES. Sonicate the mixture for 4-6 hours to form a silica (B1680970) shell with terminal amine groups.
-
Collect the amine-functionalized IONPs with a magnet, wash with ethanol to remove excess APTES, and dry under vacuum.
Step 2: Conjugation of Azido-PEG3-NHS Ester
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add a 5- to 10-fold molar excess of Azido-PEG3-NHS ester relative to the estimated surface amine groups.
-
Add DIPEA as a non-nucleophilic base.
-
Allow the reaction to proceed for 24 hours at room temperature with stirring. The NHS ester will react with the primary amines on the IONP surface to form a stable amide bond.
-
Purification:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with DMF and then with ethanol to remove unreacted reagents.
-
-
Dry the final product under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-containing molecule of interest (e.g., targeting peptide, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Deionized water or appropriate buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
If using, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in the desired reaction buffer.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to surface azide groups will need to be optimized but a 5- to 10-fold excess of the alkyne is a good starting point.
-
If using THPTA, add it to the mixture (typically at a 5:1 molar ratio to copper).
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purification:
-
Purify the conjugated nanoparticles using a method appropriate for the nanoparticle type (e.g., centrifugation for AuNPs, magnetic separation for IONPs, or size exclusion chromatography) to remove the copper catalyst, excess alkyne, and other reagents.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological applications where the cytotoxicity of copper is a concern.
Materials:
-
Azide-functionalized nanoparticles
-
A strained alkyne-containing molecule (e.g., DBCO, BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the strained alkyne-containing molecule. A 2- to 5-fold molar excess of the alkyne is a typical starting point.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Reaction times may need to be optimized.
-
Purification:
-
Purify the conjugated nanoparticles as described in the CuAAC protocol to remove any unreacted alkyne.
-
Data Presentation: Characterization of Modified Nanoparticles
Successful surface modification should be confirmed and quantified. The following tables present representative data for the characterization of nanoparticles before and after modification with this compound and subsequent conjugation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Core Diameter (TEM) (nm) | Hydrodynamic Diameter (DLS) (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-AuNPs | 15 ± 2 | 20 ± 3 | 0.15 | -35 ± 5 |
| Azido-PEG3-AuNPs | 15 ± 2 | 35 ± 4 | 0.20 | -10 ± 3 |
| Peptide-PEG3-AuNPs | 15 ± 2 | 45 ± 5 | 0.22 | -8 ± 2 |
| Amine-IONPs | 10 ± 1 | 50 ± 8 | 0.25 | +25 ± 4 |
| Azido-PEG3-IONPs | 10 ± 1 | 70 ± 10 | 0.28 | +5 ± 3 |
| Drug-PEG3-IONPs | 10 ± 1 | 85 ± 12 | 0.30 | +2 ± 2 |
This is representative data and actual values will vary depending on the specific nanoparticle synthesis and functionalization conditions.
Table 2: Quantification of Surface Modification and Drug Loading
| Nanoparticle Sample | Surface Azide Density (azides/nm²) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Azido-PEG3-AuNPs | ~0.5 - 2.0 | N/A | N/A |
| Azido-PEG3-IONPs | ~0.3 - 1.5 | N/A | N/A |
| Doxorubicin-PEG3-IONPs | N/A | 8.5 ± 1.2 | 75 ± 5 |
This is representative data and should be determined experimentally for each batch of nanoparticles.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and relevant biological pathways.
Experimental Workflow
Targeted Drug Delivery Workflow
EGFR Signaling Pathway Inhibition
PEGylated nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[6][7]
VEGFR Signaling Pathway in Angiogenesis
Nanoparticles can also be designed to interfere with the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9]
References
- 1. irjweb.com [irjweb.com]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle delivery of a peptide targeting EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vascularcell.com [vascularcell.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Azido-PEG3-azide Reaction with Alkyne-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to oligonucleotides is a widely employed strategy to enhance their therapeutic potential. PEGylation can improve solubility, increase in vivo stability by providing resistance to nuclease degradation, and prolong circulation half-life by reducing renal clearance. This document provides detailed application notes and experimental protocols for the reaction of Azido-PEG3-azide with alkyne-modified oligonucleotides via "click chemistry," a highly efficient and bioorthogonal ligation method.
Two primary methods for achieving this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols offer robust and specific methods for the synthesis of PEGylated oligonucleotides for various applications in research, diagnostics, and drug development.
Reaction Principle
The core of the conjugation is the reaction between an azide (B81097) group (-N₃) and an alkyne group (a carbon-carbon triple bond). In the context of this protocol, the this compound serves as a short, hydrophilic linker, introducing a triethylene glycol spacer between the oligonucleotide and another molecule or surface. The alkyne functionality is typically incorporated into the oligonucleotide during solid-phase synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction that yields a stable 1,4-disubstituted triazole linkage.[] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the oligonucleotide from potential copper-mediated damage and to enhance reaction efficiency.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[4] The high ring strain of the cyclooctyne allows the reaction to proceed rapidly and efficiently without the need for a catalyst, making it particularly suitable for applications where copper cytotoxicity is a concern.[5][6]
Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, the sensitivity of the oligonucleotide and other conjugated molecules to copper, and the desired reaction kinetics. The following tables summarize key quantitative data for these two methods.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Time | Typically 1-4 hours | Typically 2-12 hours |
| Reaction Temperature | Room Temperature to 45°C | Room Temperature to 37°C |
| Typical Yield | >90% | >80% |
| Bioorthogonality | High, but potential for copper-mediated side reactions | Excellent, no metal catalyst required |
| Key Reagents | Alkyne-modified oligonucleotide, this compound, CuSO₄, Sodium Ascorbate (B8700270), TBTA (optional but recommended) | Cyclooctyne (e.g., DBCO)-modified oligonucleotide, this compound |
Table 1: Comparison of CuAAC and SPAAC for Oligonucleotide PEGylation.
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-modified Oligonucleotide | 1 mM in nuclease-free water | 50-200 µM | Substrate |
| This compound | 10 mM in DMSO | 1.5 - 5 equivalents (relative to oligo) | PEGylating agent |
| CuSO₄ | 20 mM in nuclease-free water | 0.1 - 1 mM | Catalyst precursor |
| Sodium Ascorbate | 100 mM in nuclease-free water | 1 - 5 mM | Reducing agent |
| TBTA | 10 mM in DMSO | 0.1 - 0.5 mM | Copper(I) stabilizing ligand |
Table 2: Typical Reagent Concentrations for CuAAC Protocol.
| Reagent | Stock Concentration | Final Concentration | Purpose |
| DBCO-modified Oligonucleotide | 1 mM in nuclease-free water | 50-100 µM | Substrate |
| This compound | 10 mM in DMSO | 1.5 - 10 equivalents (relative to oligo) | PEGylating agent |
Table 3: Typical Reagent Concentrations for SPAAC Protocol.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified oligonucleotide to this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional but recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 100 µM).
-
Reaction buffer.
-
This compound (1.5 equivalents relative to the oligonucleotide).
-
TBTA solution (to a final concentration of 100 µM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Prepare a premix of CuSO₄ and sodium ascorbate. For a 100 µL final reaction volume, mix 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM sodium ascorbate.
-
Add the CuSO₄/sodium ascorbate premix to the reaction tube to achieve final concentrations of 200 µM CuSO₄ and 5 mM sodium ascorbate.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For higher efficiency, the reaction can be incubated at 37°C.[7]
-
-
Purification:
-
Purify the PEGylated oligonucleotide from excess reagents and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC) or an oligonucleotide purification cartridge.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a DBCO-modified oligonucleotide to this compound.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
DBCO-modified oligonucleotide (to a final concentration of 50-100 µM).
-
Reaction buffer.
-
This compound (1.5-10 equivalents relative to the oligonucleotide).
-
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can be left overnight at 4°C.
-
-
Purification:
-
Purify the PEGylated oligonucleotide using RP-HPLC or an appropriate size-exclusion chromatography method.
-
Purification and Analysis
Reverse-Phase HPLC (RP-HPLC):
RP-HPLC is the most common method for purifying and analyzing PEGylated oligonucleotides.[8]
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide. The PEGylated oligonucleotide will have a longer retention time than the unmodified oligonucleotide due to the increased hydrophobicity of the PEG linker.
-
Detection: UV absorbance at 260 nm.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity and purity of the PEGylated oligonucleotide.[9] The mass spectrum will show a characteristic distribution of peaks corresponding to the different charge states of the molecule. The deconvoluted spectrum will show the molecular weight of the final product, confirming the successful conjugation of the this compound linker.[10]
Mandatory Visualizations
Caption: Experimental workflow for CuAAC conjugation.
Caption: Experimental workflow for SPAAC conjugation.
References
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. labcluster.com [labcluster.com]
- 6. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. enovatia.com [enovatia.com]
- 10. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols for Copper(I)-Catalyzed Click Reaction (CuAAC) of Azido-PEG3-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The CuAAC reaction facilitates the rapid and efficient covalent bond formation between a terminal alkyne and an azide (B81097), yielding a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3] This reaction boasts an exceptional rate acceleration of up to 10⁸ compared to its uncatalyzed thermal counterpart and demonstrates remarkable tolerance to a wide range of functional groups, pH levels (4-12), and aqueous conditions.[1][4]
Azido-PEG3-azide is a bifunctional, hydrophilic linker containing two terminal azide groups. This symmetrical structure is invaluable in chemical biology and drug development for conjugating two alkyne-containing molecules. Applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), the formation of hydrogels, and the surface functionalization of nanoparticles. The PEG (polyethylene glycol) component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
This document provides detailed protocols and optimized conditions for performing the CuAAC reaction with this compound.
Reaction Principle and Key Parameters
The CuAAC reaction involves the catalyzed cycloaddition of the terminal azide groups on this compound with two equivalents of an alkyne-functionalized molecule. The reaction can be used to link two identical alkyne molecules or two different alkyne molecules in a stepwise manner.
Caption: General scheme for the bifunctional CuAAC reaction.
Critical Parameters for Optimization:
-
Copper Source: The active catalyst is the Cu(I) ion.[1][2] While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation. A more common and robust method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[2]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent.[7][8] It efficiently reduces Cu(II) to the catalytically active Cu(I) state and helps prevent oxidative homocoupling of the alkyne partners.[7]
-
Ligands: The use of a copper-chelating ligand is highly recommended, especially in bioconjugation, to stabilize the Cu(I) oxidation state, increase reaction rates, and prevent potential damage to biomolecules from reactive oxygen species.[5][8] Tris-(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for aqueous systems due to its higher water solubility.[8]
-
Solvent System: The CuAAC reaction is versatile and can be performed in a variety of solvents.[3] Common choices include mixtures of water with t-BuOH or DMSO. For PEGylated reagents, solvent choice can influence reaction efficiency.[9][10] Acetonitrile should be avoided as it can strongly coordinate to Cu(I) and inhibit catalysis.[2]
-
Stoichiometry and Concentration: For linking two identical alkyne molecules, a slight excess of the alkyne (e.g., 2.2 equivalents) relative to the this compound (1 equivalent) is recommended to drive the reaction to completion. For sensitive or expensive substrates, concentrations should be optimized.[11]
Comparative Data on Reaction Conditions
The following table summarizes typical conditions for CuAAC reactions. While specific to various substrates, these parameters provide a strong starting point for optimizing the reaction with this compound.
| Parameter | Condition 1: Aqueous/Bioconjugation | Condition 2: Organic Solvents | Condition 3: Neat (Solvent-Free) | Notes & Key Considerations |
| Copper Source | 1-5 mol% CuSO₄ | 1-5 mol% CuI or CuBr | 0.5-2 mol% Cu(I) complex | In situ reduction of CuSO₄ with ascorbate is most common and convenient.[2] |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | 5-10 mol% Sodium Ascorbate (if using CuSO₄) | Not always required if using a stable Cu(I) source. | Use a fresh solution of sodium ascorbate. A slight excess helps prevent side reactions.[7] |
| Ligand | 5-25 mol% THPTA (water-soluble) | 5-25 mol% TBTA | Ligands like NHCs may be part of the catalyst complex.[12][13] | Ligand-to-copper ratio of 5:1 is often recommended for bioconjugations to protect samples.[5] |
| Solvent | PBS, Water, or t-BuOH/H₂O mixtures | DMSO, DMF, THF, or DMSO/t-BuOH mixtures | None | Choice depends on the solubility of the alkyne substrate. Co-solvents are often necessary. |
| Reactant Ratio | 1 eq. Diazide / 2.2 eq. Alkyne | 1 eq. Diazide / 2.2 eq. Alkyne | 1 eq. Diazide / 2.0-2.2 eq. Alkyne | A slight excess of the alkyne ensures full conversion of the bifunctional linker. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to 45 °C | Room Temperature | The reaction is typically fast at room temperature. Gentle heating can be used for sterically hindered substrates.[1] |
| Reaction Time | 1 - 12 hours | 30 minutes - 8 hours | 10 minutes - 2 hours | Monitor by TLC, LC-MS, or HPLC. Reaction times are highly substrate-dependent. |
| Typical Yield | >90% | >95% | >95% | High yields are a hallmark of click chemistry.[4] Purification is often straightforward.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Conjugation in Aqueous Media (e.g., with a water-soluble alkyne)
This protocol is suitable for conjugating two equivalents of a water-soluble, alkyne-modified molecule (e.g., a peptide, oligonucleotide, or small molecule) to this compound.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS) or deionized water
-
DMSO (for dissolving substrates if necessary)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in deionized water.
-
Alkyne Substrate: 25 mM in deionized water or DMSO.
-
CuSO₄: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA: 50 mM in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, add the reagents in the following order:
-
100 µL of PBS buffer (or water).
-
10 µL of this compound stock (1 eq., 0.1 µmol).
-
8.8 µL of Alkyne substrate stock (2.2 eq., 0.22 µmol).
-
Vortex the mixture gently.
-
-
Catalyst Premix: In a separate tube, premix the catalyst components:
-
5 µL of THPTA stock (5 eq. relative to azide, 0.25 µmol).
-
1 µL of CuSO₄ stock (0.5 eq. relative to azide, 0.05 µmol).
-
Vortex briefly. The solution should be colorless or pale yellow.
-
-
Initiate Reaction:
-
Add the 6 µL of catalyst premix to the main reaction tube.
-
Finally, add 5 µL of the freshly prepared Sodium Ascorbate stock (5 eq. relative to azide, 0.5 µmol).
-
The total reaction volume will be approximately 130 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light if any components are light-sensitive. The reaction can be placed on a slow rotator.[8]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final product using an appropriate method such as HPLC, size-exclusion chromatography, or solid-phase extraction, depending on the nature of the product.
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The protocols focus on the use of two common cyclooctynes, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), for conjugation with Azido-PEG3-azide. This bifunctional linker is frequently employed in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced bioconjugates.
Introduction to SPAAC Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and biocompatible ligation technique that occurs between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide-containing molecule.[1][2][3] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions (aqueous buffers, ambient temperature, and neutral pH) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2][4] The reaction is highly specific, as neither cyclooctynes nor azides are naturally present in biological systems, ensuring minimal side reactions with native functional groups.[3][4] The resulting triazole linkage is highly stable.[2]
The choice between DBCO and BCN depends on the specific application, with key differences in their reaction kinetics, stability, and physicochemical properties.[5] Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain, while BCN may be preferred for applications where its smaller size and lower lipophilicity are advantageous.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SPAAC reactions involving DBCO and BCN. These values should be considered as starting points, and optimization may be necessary for specific molecular partners.
Table 1: Reaction Conditions for DBCO with Azides
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cyclooctyne:Azide) | 1.5:1 to 10:1[3][7] | The more abundant or less critical component should be in excess. Ratio can be inverted if the azide-containing molecule is more precious.[7] |
| Temperature | 4°C to 37°C[3][7] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[7] |
| Reaction Time | 2 to 48 hours[7] | Typically 4-12 hours at room temperature.[7] Longer incubation times can improve yield, especially at lower temperatures or concentrations.[3] |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4)[1][2] | Organic co-solvents like DMSO or DMF (up to 20%) can be used for reagents with poor aqueous solubility.[1][7] |
Table 2: Reaction Conditions for BCN with Azides
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cyclooctyne:Azide) | 2:1 to 4:1[2] | A modest excess of BCN is a common starting point. |
| Temperature | 4°C to Room Temperature (20-25°C)[2] | Reaction proceeds efficiently at ambient temperatures.[2] |
| Reaction Time | 4 to 24 hours[2] | Typically 4-12 hours at room temperature or 12-24 hours at 4°C.[2] |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4)[2] | Final concentration of organic co-solvents like DMSO should be kept low (ideally <5%) to maintain protein stability.[2] |
Table 3: Comparative Reaction Kinetics
| Cyclooctyne | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| DBCO | Benzyl Azide (aliphatic) | ~0.6 - 1.0[6] | Generally exhibits higher reaction rates with aliphatic azides.[5][8] |
| DBCO | Phenyl Azide (aromatic) | ~0.033[8] | Slower reaction with aromatic azides compared to BCN.[8] |
| BCN | Benzyl Azide (aliphatic) | ~0.06 - 0.1[6] | Slower than DBCO with aliphatic azides.[8] |
| BCN | Phenyl Azide (aromatic) | ~0.2[8] | Significantly faster than DBCO with aromatic azides.[5][8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide derivatives used.[6]
Experimental Workflows and Diagrams
The following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for bioconjugation.
Caption: SPAAC Reaction Mechanism.
Caption: General Experimental Workflow for SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for performing SPAAC reactions with DBCO or BCN and this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: SPAAC using DBCO-functionalized Molecule and this compound
This protocol describes the conjugation of a DBCO-functionalized protein to this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[1][9]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Determine the concentration of the DBCO-functionalized protein solution using a standard protein assay (e.g., BCA or Bradford).
-
Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
If the DBCO-protein is not readily soluble, a stock solution of a DBCO-NHS ester can be prepared in DMSO (e.g., 10 mM) for initial labeling of the protein.[10]
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the DBCO-functionalized protein solution.
-
Add the desired molar excess of the this compound solution to the protein solution. A starting point of 2-4 fold molar excess is recommended.[1]
-
If a co-solvent is required due to the solubility of one of the reactants, ensure the final concentration of DMSO is kept below 20% to minimize effects on protein structure.[1][7]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours or at 4°C for 12-24 hours.[7] For sensitive biomolecules, incubation at 4°C is recommended.[7]
-
The reaction progress can be monitored by analyzing aliquots over time. For DBCO, the disappearance of the absorbance peak around 310 nm indicates consumption of the DBCO reagent.[1]
-
-
Purification:
-
Upon completion, purify the conjugate to remove unreacted this compound and any other small molecules. Size-exclusion chromatography (e.g., a desalting column) or dialysis are common methods.[7]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Mass spectrometry can be used to confirm the successful conjugation and determine the degree of labeling.
-
Protocol 2: SPAAC using BCN-functionalized Molecule and this compound
This protocol outlines the general procedure for conjugating a BCN-functionalized molecule with this compound.
Materials:
-
BCN-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4). Note: Buffers containing thiols should be used with caution as BCN can react with them.[11]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the BCN-functionalized molecule is purified and in a suitable buffer.
-
Prepare a stock solution of this compound in the reaction buffer.
-
BCN reagents are often stored at -20°C or -80°C; allow the vial to warm to room temperature before opening to prevent condensation.[2]
-
-
SPAAC Reaction:
-
In a microcentrifuge tube or other suitable vessel, combine the BCN-functionalized molecule and the this compound. A 2-4 fold molar excess of the azide over the BCN-molecule is a good starting point.[2]
-
If necessary, use a minimal amount of a water-miscible organic solvent like DMSO to aid solubility. Aim to keep the final DMSO concentration below 5% (v/v).[2]
-
Mix the components thoroughly by gentle vortexing or pipetting.
-
-
Incubation:
-
Purification:
-
After the incubation period, purify the resulting conjugate from excess this compound using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the formation of the conjugate via SDS-PAGE, which should show a band of higher molecular weight compared to the starting BCN-functionalized molecule.
-
Further characterization by mass spectrometry is recommended to confirm the identity of the product.
-
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Increase the molar excess of one of the reactants.[7]
-
Increase the reaction time or temperature (if the biomolecules are stable at higher temperatures).[3][7]
-
Ensure the absence of competing reagents in the buffer (e.g., sodium azide for DBCO reactions).[1]
-
Check the activity of the DBCO or BCN reagent, as they can degrade over time, especially in solution.[9][10]
-
-
Precipitation of Reactants:
-
Side Reactions with BCN:
By following these protocols and considering the provided data, researchers can effectively utilize SPAAC chemistry for the precise and efficient construction of complex bioconjugates for a wide range of applications in research and drug development.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation Using Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with PEGylation via Click Chemistry
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a premier strategy for improving the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] PEGylation can significantly enhance a peptide's solubility and stability, prolong its circulation half-life by reducing renal clearance, and decrease its immunogenicity and susceptibility to enzymatic degradation.[1][3][4]
Among the various conjugation chemistries, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for PEGylating peptides.[5][6][7] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[8][9] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds under mild, aqueous conditions and is orthogonal to most functional groups found in biological systems.[5][8][10]
Azide-functionalized PEG linkers are therefore ideal reagents for site-specific peptide modification. By incorporating an alkyne-containing amino acid into a peptide sequence, a mono-azido-PEG linker can be precisely attached. Alternatively, a homobifunctional linker like Azido-PEG3-azide can be used to induce intramolecular cyclization ("stapling") in peptides containing two alkyne moieties, a technique used to constrain peptide conformation and enhance metabolic stability.[7][8]
These application notes provide detailed protocols for both site-specific PEGylation using a mono-azido-PEG linker and peptide stapling using a homobifunctional this compound linker.
Application Note I: Site-Specific Peptide PEGylation via CuAAC
This protocol details the conjugation of a peptide containing a single alkyne group with a mono-functional Azido-PEG linker.
Experimental Workflow
Caption: Workflow for site-specific peptide PEGylation using CuAAC.
Experimental Protocol
A. Materials and Reagents
-
Alkyne-modified peptide (e.g., containing Propargylglycine)
-
Azido-PEG linker (e.g., Azido-PEG4-acid)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270) (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (Optional, as a Cu(I) stabilizing ligand)
-
Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ultrapure water
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[11]
-
Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
B. Procedure
-
Preparation of Reagents:
-
Peptide Stock: Dissolve the alkyne-modified peptide in DMF or DMSO to a final concentration of 10 mM.
-
Azido-PEG Stock: Dissolve the Azido-PEG linker in ultrapure water to a final concentration of 50 mM.
-
CuSO₄ Stock: Prepare a 50 mM solution of CuSO₄·5H₂O in ultrapure water.
-
Sodium Ascorbate Stock: Freshly prepare a 100 mM solution of sodium ascorbate in ultrapure water immediately before use.
-
-
CuAAC Conjugation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order. The reaction can be performed in a variety of solvents, including DMF/water or DMSO/water mixtures.[12]
-
Alkyne-modified peptide (to a final concentration of 1 mM).
-
Azido-PEG linker (1.5 to 3 equivalents relative to the peptide).[9]
-
CuSO₄ (0.1 to 0.5 equivalents).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate (1 to 5 equivalents).[12]
-
Allow the reaction to proceed at room temperature for 1 to 5 hours.[12] Reaction progress can be monitored by analytical LC-MS. For sterically hindered substrates, heating to 50°C may improve conversion.[12]
-
-
Purification of the PEGylated Peptide:
-
Following the reaction, dilute the crude mixture with the initial mobile phase for RP-HPLC (e.g., 95% water, 5% acetonitrile (B52724), 0.1% TFA).
-
Purify the PEGylated peptide using a preparative RP-HPLC system with a C18 column.[11]
-
Employ a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) to separate the PEGylated peptide from unreacted starting materials and reagents.[11][]
-
Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.[11]
-
-
Characterization:
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.
-
Identity Confirmation: Confirm the identity and successful conjugation by LC-MS. The observed mass should correspond to the theoretical mass of the PEGylated peptide.[14]
-
Anticipated Results
| Parameter | Typical Value | Method of Analysis |
| Conjugation Efficiency | >90% | Analytical HPLC/LC-MS |
| Final Purity | >95% | Analytical HPLC |
| Mass Confirmation | Observed mass ± 1 Da of theoretical mass | ESI-MS |
Application Note II: Peptide Stapling with this compound
This protocol describes the intramolecular cyclization of a peptide containing two alkyne residues using the homobifunctional this compound linker.
Logical Diagram of Peptide Stapling
Caption: Conceptual diagram of peptide stapling via click chemistry.
Experimental Protocol
A. Materials and Reagents
-
Di-alkyne peptide (synthesized with two alkyne-containing amino acids at desired positions)
-
This compound linker
-
All other reagents and systems as listed in Application Note I.
B. Procedure
-
Peptide and Reagent Preparation:
-
Prepare stock solutions of the di-alkyne peptide, this compound, CuSO₄, and sodium ascorbate as described previously.
-
-
Intramolecular CuAAC Reaction:
-
The key to favoring intramolecular cyclization over intermolecular polymerization is to perform the reaction under high-dilution conditions .
-
Prepare a reaction vessel with the solvent mixture (e.g., 20:1 DMF:water).
-
Separately, prepare a solution of the di-alkyne peptide (1 equivalent) and this compound (1.1 equivalents).
-
Using a syringe pump, slowly add the peptide/linker solution to the vigorously stirred reaction vessel containing the CuSO₄ (0.5 eq) and sodium ascorbate (5 eq) over a period of 4-8 hours.
-
This slow addition maintains a very low concentration of the reactants, promoting the reaction of the two ends of the same molecule.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the crude reaction mixture using RP-HPLC as detailed in the previous protocol. The cyclic product will typically have a different retention time than the linear precursor.
-
Characterize the final product by LC-MS to confirm the mass of the stapled peptide and by analytical HPLC to determine its purity.
-
Anticipated Results
| Parameter | Typical Value | Method of Analysis |
| Cyclization Efficiency | 50-80% (highly sequence dependent) | Analytical HPLC/LC-MS |
| Final Purity | >95% | Analytical HPLC |
| Mass Confirmation | Observed mass ± 1 Da of theoretical mass | ESI-MS |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Peptide aggregation.3. Steric hindrance. | 1. Ensure sodium ascorbate solution is freshly prepared. Consider adding a Cu(I) stabilizing ligand like TBTA.2. Perform the reaction in a more denaturing solvent like DMSO or add a chaotropic agent.3. Increase reaction time, temperature (e.g., to 50°C), or reagent equivalents.[12] |
| Multiple Side Products | 1. Copper-mediated peptide degradation.2. Intermolecular dimerization/oligomerization (in stapling reactions). | 1. Use a copper-chelating ligand (e.g., TBTA). Minimize reaction time.2. Ensure high-dilution conditions are maintained. Check the rate of addition via the syringe pump. |
| Difficulty in Purification | 1. Poor separation between product and starting material.2. Product aggregation on the HPLC column. | 1. Optimize the HPLC gradient (make it shallower). Try a different stationary phase (e.g., C4 for very hydrophobic peptides).2. Modify the mobile phase; sometimes using isopropanol (B130326) instead of acetonitrile can help. |
References
- 1. researchgate.net [researchgate.net]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Azido-PEG3-azide Stock Solutions
Introduction
Azido-PEG3-azide is a homobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker extensively utilized by researchers, scientists, and drug development professionals. Its primary applications lie in the fields of bioconjugation and proteomics. As a PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of molecules designed to induce the degradation of specific target proteins.[1] Furthermore, its terminal azide (B81097) groups make it a versatile reagent for "click chemistry," enabling efficient and specific covalent bond formation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[3][4]
Proper preparation of stock solutions is a critical first step for the successful and reproducible use of this compound in any experimental workflow. This document provides a detailed protocol for preparing these solutions, along with essential safety information and material properties.
Safety and Handling Precautions
Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition and toxicity.[5][6] All personnel must review the Safety Data Sheet (SDS) and adhere to institutional safety protocols before working with this compound.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound and its solutions.[5][8]
-
Work Area: All manipulations should be performed in a well-ventilated chemical fume hood, preferably with a blast shield in place.[8] Keep the work area clear of unnecessary equipment and chemicals.
-
Incompatible Materials:
-
Metals: Avoid contact with heavy metals such as copper, lead, and their salts, as this can form highly unstable and shock-sensitive metal azides. Use plastic or glass spatulas for weighing and transferring.[6][7]
-
Acids: Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[5][7]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) as reaction media, as they can form extremely unstable di- and tri-azidomethane.[6][9]
-
-
Handling: Avoid exposing the compound to heat, light, friction, shock, or pressure, as these can induce violent decomposition.[5][7]
-
Waste Disposal: Dispose of all azide-containing waste in a designated, clearly labeled container. Keep azide waste separate from acidic and metallic waste streams.[5][9]
Experimental Data Summary
The following table summarizes the key properties and storage recommendations for this compound.
| Parameter | Value | Citations |
| Molecular Formula | C₈H₁₆N₆O₃ | [10] |
| Molecular Weight | 244.25 g/mol | [10] |
| Physical Form | Colorless oil | [10] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | [1][10] |
| Solubility in DMSO | Up to 100 mg/mL (requires sonication) | [1] |
| Storage (Neat Compound) | 0-10 °C, protected from light | [10] |
| Storage (Stock Solution) | ≤ 1 month at -20°C; ≤ 6 months at -80°C | [1] |
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in anhydrous DMSO. Adjust calculations accordingly for different desired concentrations or volumes.
Materials and Equipment
-
This compound (MW: 244.25 g/mol )
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Plastic spatula
-
Analytical balance
-
Pipettors and appropriate tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure
-
Calculate Required Mass:
-
Determine the mass of this compound needed.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example (for 1 mL of 100 mM solution): Mass = (0.1 mol/L) x (0.001 L) x (244.25 g/mol ) = 0.0244 g = 24.4 mg
-
-
Weighing the Compound:
-
In a chemical fume hood, place a clean microcentrifuge tube or vial on the analytical balance and tare it.
-
Using a plastic spatula, carefully weigh the calculated mass (24.4 mg) of this compound directly into the tube.
-
Record the exact mass.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound. Note: DMSO is hygroscopic; using a newly opened bottle is recommended to ensure optimal solubility.[1]
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[1] Gentle heating may also be applied if necessary, but avoid high temperatures.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, and preparation date.
-
For short-term storage (up to one month), store the stock solution at -20°C.[1]
-
For long-term storage (up to six months), aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for preparing the stock solution and the general application of this compound in bioconjugation.
Caption: Workflow for preparing this compound stock solution.
Caption: Use of this compound to link two biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ucd.ie [ucd.ie]
- 10. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Note: In Situ Preparation and Thiol Conjugation of Azido-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-maleimide is a heterobifunctional crosslinker critical in bioconjugation and drug development.[1][2][3][4] Its structure incorporates three key functional elements: a maleimide (B117702) group that selectively reacts with thiol (-SH) groups, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and an azide (B81097) group that allows for subsequent "click chemistry" ligation.[2][5] This versatile linker is instrumental in the development of antibody-drug conjugates (ADCs), fluorescent probes for cellular imaging, and the site-specific modification of proteins and peptides.[1][2][3]
A significant advantage of Azido-PEG3-maleimide is its preparation in situ from stable precursors, typically Azido-PEG3-amine and a maleimide-NHS ester.[2][6][7][8] This approach circumvents the limited stability of the maleimide group, which can degrade upon storage.[6][8] This application note provides detailed protocols for the in situ preparation of Azido-PEG3-maleimide and its subsequent conjugation to thiol-containing molecules.
Data Summary
Chemical Properties of Azido-PEG3-Maleimide
| Property | Value | Reference |
| Molecular Formula | C15H23N5O6 | [2][8] |
| Molecular Weight | 369.37 g/mol | [2][8] |
| CAS Number | 1858264-36-4 | [2][8] |
Recommended Reaction Conditions for Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | Optimizes the reaction between the maleimide and thiol groups while minimizing hydrolysis of the maleimide ring, which is more prevalent at higher pH.[2][6][9] The maleimide group is approximately 1,000 times more reactive towards sulfhydryls than primary amines at neutral pH.[2] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS | These buffers effectively maintain the desired pH. It is crucial to use buffers that are free of extraneous thiols (e.g., dithiothreitol (B142953) [DTT]).[9] |
| Reducing Agent (for proteins) | Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is effective for reducing disulfide bonds to free up thiol groups for conjugation and does not need to be removed before adding the maleimide reagent.[9][10] |
| Molar Excess of Maleimide Reagent | 10- to 20-fold molar excess over the thiol-containing molecule | Generally ensures sufficient conjugation.[11][12] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | The reaction is typically rapid. For sensitive molecules, performing the reaction at 4°C for a longer duration is recommended.[9][11][12] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | The Azido-PEG3-maleimide is prepared and stored in these water-miscible organic solvents before addition to the aqueous reaction mixture.[2][6][7] |
Experimental Protocols
Protocol 1: In Situ Preparation of Azido-PEG3-Maleimide Stock Solution
This protocol is based on the use of a two-component kit containing Azido-PEG3-amine and Maleimide-NHS ester.
Materials:
-
Azido-PEG3-amine
-
Maleimide-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the Azido-PEG3-amine in the recommended volume of anhydrous DMSO or DMF.[2][7] For example, for a 25 mg kit, 1 mL of solvent is typically used.[2][7]
-
Under a dry nitrogen or argon atmosphere, slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.[6][7]
-
Stir or shake the mixture for 30 minutes at room temperature.[6][7][8]
-
The Azido-PEG3-maleimide stock solution is now ready for immediate use in the thiol conjugation reaction.
-
Note: The prepared stock solution is stable for short periods (hours) when stored at -20°C or lower.[6][7] It is highly recommended to use the solution immediately after preparation due to the potential for degradation of the maleimide group at room temperature.[6]
Protocol 2: Thiol Conjugation to a Protein
This protocol describes the general procedure for conjugating the in situ prepared Azido-PEG3-maleimide to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
In situ prepared Azido-PEG3-maleimide stock solution (from Protocol 1)
-
Conjugation Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2), degassed[9]
-
Reducing Agent Stock Solution (e.g., 10 mM TCEP in degassed water)[9]
-
Quenching Solution (e.g., 1 M 2-Mercaptoethanol (B42355) or Cysteine in water)[9]
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer.
-
If the thiol groups on the protein are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP stock solution to the protein solution.[9]
-
Incubate at room temperature for 30-60 minutes.[6][9] It is not necessary to remove the TCEP before proceeding with the conjugation.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, add a quenching solution (e.g., 2-mercaptoethanol or cysteine) to the reaction mixture.
-
-
Purification of the Conjugate:
-
Characterization:
-
Characterize the resulting conjugate using appropriate techniques such as mass spectrometry to confirm the conjugation and determine the degree of labeling.
-
Visualizations
Caption: Workflow for the in situ preparation of Azido-PEG3-maleimide.
Caption: General workflow for thiol conjugation using Azido-PEG3-maleimide.
Caption: Role of Azido-PEG3-maleimide in constructing an Antibody-Drug Conjugate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 5. Azido-PEG3-MALeimide - CD Bioparticles [cd-bioparticles.net]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Note: Amine Modification Using Azido-PEG3-acid with EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction Bioconjugation is a foundational technique in modern biotechnology, enabling the creation of complex molecules for therapeutic, diagnostic, and research applications. A key strategy within this field is the modification of proteins and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can enhance solubility, stability, and in vivo circulation time while reducing immunogenicity.[1][2][3]
This application note details the use of Azido-PEG3-acid, a heterobifunctional linker, for the covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies.[1][4] The linker features a terminal carboxylic acid and an azide (B81097) group, separated by a hydrophilic 3-unit PEG spacer. The modification is achieved via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the linker's carboxyl group and a primary amine on the target molecule.[5][6] The incorporated azide group provides a bio-orthogonal handle for subsequent "click chemistry" reactions, allowing for the specific attachment of alkyne-modified payloads like drugs, fluorophores, or other biologics.[1][2][7]
Reaction Mechanism
The EDC/NHS coupling process is a "zero-length" crosslinking reaction that proceeds in two primary steps to improve efficiency and minimize side reactions like hydrolysis of the activated carboxyl group.[5][6]
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of Azido-PEG3-acid, forming a highly reactive and unstable O-acylisourea intermediate.[5][6]
-
Stabilization with NHS: In the presence of NHS (or its water-soluble analog, Sulfo-NHS), the O-acylisourea intermediate is rapidly converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[5][6]
-
Amine Coupling: The NHS ester reacts efficiently with a primary amine (e.g., the epsilon-amine of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond, releasing NHS.
Quantitative Data and Reaction Parameters
Successful conjugation depends on carefully controlling reaction conditions. The following tables provide recommended starting parameters that should be optimized for each specific application.
Table 1: Recommended Reagent Molar Ratios
| Reagent | Molar Excess (relative to Amine-Molecule) | Purpose |
|---|---|---|
| Azido-PEG3-acid | 5 - 20 fold | Drives the reaction towards product formation. |
| EDC | 1.5 - 5 fold (relative to Acid) | Activates the carboxyl group for coupling.[6] |
| NHS/Sulfo-NHS | 1.2 - 2 fold (relative to EDC) | Stabilizes the activated intermediate, increasing efficiency.[6] |
Table 2: Buffer Recommendations for Two-Step Conjugation
| Step | Buffer Type | Recommended pH | Rationale |
|---|---|---|---|
| Activation | MES, Acetate (Non-amine, non-carboxylate) | 4.5 - 6.0 | Optimal pH for EDC-mediated carboxyl activation.[8][9] |
| Coupling | PBS, Borate, Bicarbonate | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[8][9] |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of Azido-PEG3-acid to an amine-containing protein. A two-step process is recommended to minimize undesirable side reactions such as intra-protein crosslinking.[8][10]
Materials and Reagents
-
Amine-containing protein (e.g., antibody at 1-10 mg/mL)
-
Azido-PEG3-acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., SpinOUT™ GT-600) for purification[5]
Protocol: Two-Step Aqueous Method
Step 1: Activation of Azido-PEG3-acid
-
Equilibrate EDC, NHS, and Azido-PEG3-acid to room temperature before opening vials to prevent moisture condensation.[5][8]
-
Prepare a 10 mM stock solution of Azido-PEG3-acid in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[10]
-
In a microcentrifuge tube, combine Azido-PEG3-acid with the calculated volumes of EDC and NHS stock solutions in Activation Buffer. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]
Step 2: Coupling to Amine-Containing Protein
-
Prepare the amine-containing protein in the Coupling Buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer (e.g., PBS) using a desalting column.
-
Add the activated Azido-PEG3-acid mixture from Step 1 to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.[10]
Step 3: Quenching and Purification
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes at room temperature. This step hydrolyzes any remaining NHS esters and deactivates unreacted linker.[10]
-
Purify the Azido-PEGylated protein conjugate from excess reagents and reaction byproducts. This is most commonly achieved using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5][6]
-
Characterize the final conjugate. The degree of labeling can be assessed using techniques such as MALDI-TOF mass spectrometry or HPLC.[11]
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Conjugation Efficiency | 1. Inactive reagents due to hydrolysis (EDC/NHS).2. Incorrect buffer pH.3. Presence of competing primary amines (e.g., Tris buffer). | 1. Use fresh, high-quality EDC and NHS; equilibrate to RT before opening.2. Verify pH of Activation (4.5-6.0) and Coupling (7.2-8.5) buffers.3. Exchange protein into an amine-free buffer like PBS or MES before reaction. |
| Protein Precipitation/Aggregation | 1. High concentration of organic solvent (DMSO/DMF).2. High concentration of EDC/NHS or protein.3. pH of buffer is too close to the protein's isoelectric point (pI). | 1. Keep the final concentration of organic solvent below 10%.2. Optimize and potentially lower the concentration of coupling reagents.3. Adjust the buffer pH to be at least one unit away from the protein's pI.[6] |
| Loss of Protein Activity | 1. Modification of critical lysine residues in the active or binding site.2. Denaturation due to reaction conditions. | 1. Reduce the molar excess of the Azido-PEG3-acid linker.2. Perform the coupling reaction at 4°C instead of room temperature. |
Applications of Azido-PEGylated Molecules
The successful conjugation of Azido-PEG3-acid to a biomolecule introduces a versatile azide handle for further modification via click chemistry. This enables a modular approach for creating advanced bioconjugates.
-
Antibody-Drug Conjugates (ADCs): An alkyne-modified cytotoxic drug can be "clicked" onto the azide-functionalized antibody.[1][12]
-
Fluorescent Labeling: Alkyne-containing fluorophores can be attached for imaging and diagnostic applications.
-
PEGylation for Therapeutics: The azide can be reacted with a larger, alkyne-terminated PEG molecule to further improve the pharmacokinetic profile of a therapeutic protein.[2][13]
-
Surface Immobilization: Azide-modified proteins can be attached to alkyne-functionalized surfaces for use in biosensors or microarrays.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG3-azide Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their Azido-PEG3-azide click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a hydrophilic, bifunctional linker molecule. It contains a short polyethylene (B3416737) glycol (PEG) chain with an azide (B81097) group at each end.[1] This structure allows it to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[1] The PEG component enhances solubility in aqueous solutions and the bifunctional nature enables the crosslinking of two alkyne-containing molecules.[1]
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored at -20°C in a dry environment.[1] It is important to protect it from moisture and repeated freeze-thaw cycles.[1]
Q3: Is this compound soluble in common laboratory solvents?
Yes, this compound generally exhibits good solubility in water and a variety of organic solvents.[1] This property is advantageous for performing click chemistry in different reaction media.
Q4: Can the azide groups on the PEG linker degrade?
While the azide group is generally stable, it can be sensitive to prolonged exposure to light and high temperatures, which may lead to degradation. It is also important to avoid the presence of reducing agents that are incompatible with azides.
Troubleshooting Low Reaction Yields
Low yields in your this compound click chemistry reaction can be attributed to several factors. This guide will walk you through the most common issues and their solutions.
Problem 1: Inactive Copper Catalyst
The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state is a frequent cause of low or no product formation.
Solutions:
-
Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270). Oxidized sodium ascorbate will not efficiently reduce Cu(II) to Cu(I).
-
Degassing: Remove dissolved oxygen from your reaction mixture and solvents by bubbling an inert gas (argon or nitrogen) through them. This minimizes the re-oxidation of Cu(I).
-
Use of a Stabilizing Ligand: A ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and improve reaction efficiency. For reactions in aqueous media, the water-soluble THPTA is recommended.
Problem 2: Suboptimal Reaction Conditions
The solvent, temperature, and pH of your reaction can significantly impact the yield.
Solutions:
-
Solvent Choice: Ensure all reactants, including your this compound and alkyne-modified molecules, are fully soluble in the chosen solvent system. Common solvents for click chemistry include water, t-BuOH/water mixtures, DMSO, and DMF.
-
Temperature: Most click reactions proceed efficiently at room temperature. However, for sterically hindered substrates, gentle heating (e.g., 40-60°C) may improve the reaction rate and yield.
-
pH: The optimal pH for CuAAC is typically between 4 and 12. For bioconjugation reactions, a pH range of 7-8 is commonly used.
Problem 3: Reagent Quality and Stoichiometry
The purity and ratio of your reactants are critical for a successful reaction.
Solutions:
-
Purity: Use high-purity this compound and alkyne-containing molecules. Impurities can interfere with the catalyst or lead to side reactions.
-
Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the components can help drive the reaction to completion. When using the bifunctional this compound, carefully consider the stoichiometry to control the formation of desired products versus polymers or intramolecular cyclization products.
Problem 4: Undesirable Side Reactions
With a bifunctional linker like this compound, there is a possibility of forming unwanted products.
Solutions:
-
Intramolecular Cyclization vs. Intermolecular Polymerization: The concentration of your reactants plays a crucial role. High concentrations favor intermolecular reactions (polymerization), while dilute conditions can promote intramolecular cyclization. To favor the desired intermolecular crosslinking, a stepwise addition of one of the reactants or working at an optimal concentration may be necessary.
-
Glaser Coupling: Oxidative homocoupling of terminal alkynes (Glaser coupling) is a common side reaction that can be minimized by ensuring the reaction is sufficiently deoxygenated and that an adequate amount of reducing agent is present.
Quantitative Data Summary
The yield of a click chemistry reaction is highly dependent on the specific substrates and reaction conditions. Below is a summary of factors that can influence the yield.
| Parameter | Condition | Expected Impact on Yield |
| Catalyst | Freshly prepared Cu(I) with a stabilizing ligand | High |
| Old or oxidized copper source | Low to None | |
| Reducing Agent | Freshly prepared Sodium Ascorbate | High |
| Old or oxidized Sodium Ascorbate | Low to None | |
| Oxygen | Degassed reaction mixture | High |
| Reaction performed in the presence of air | Low | |
| Solvent | Reactants fully soluble | High |
| Poor solubility of one or more reactants | Low | |
| Stoichiometry | Optimized ratio (often slight excess of one reactant) | High |
| Inequimolar ratio for complete conversion | Low | |
| Temperature | Room Temperature (for most reactions) | Generally High |
| Elevated temperature (for hindered substrates) | Can improve yield | |
| Ligand | Use of THPTA in aqueous media | High |
| No ligand | Can be lower, catalyst instability |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
Alkyne-modified molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4) or solvent (e.g., DMF, DMSO)
Stock Solutions:
-
Alkyne-modified molecule: Prepare a stock solution of known concentration in a suitable solvent.
-
This compound: Prepare a stock solution of known concentration in the same solvent or a compatible one.
-
CuSO₄: Prepare a 10 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
Reaction Procedure:
-
In a microcentrifuge tube, add the desired amount of your alkyne-modified molecule from the stock solution.
-
Add the this compound stock solution. The molar ratio of azide groups to alkyne groups should be optimized (a starting point is a 1.1:1 ratio of azide groups to alkyne groups).
-
Add the appropriate volume of buffer or solvent to reach the desired final reaction concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 1 mM, you would use a 5-fold excess of ligand (5 mM final concentration).
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified using standard techniques like size-exclusion chromatography or dialysis to remove unreacted starting materials and the copper catalyst.
Visual Guides
Caption: A general experimental workflow for a CuAAC reaction using this compound.
Caption: A decision tree for troubleshooting low yields in this compound click chemistry.
References
Technical Support Center: Troubleshooting CuAAC Reactions with PEG Linkers
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Poly(ethylene glycol) (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these powerful bioconjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your CuAAC experiments with PEG linkers in a question-and-answer format.
Q1: My CuAAC reaction with a PEG linker is showing low or no yield. What are the common causes?
Low or no product yield is one of the most frequent issues in CuAAC reactions. Several factors, often related to the core components of the reaction, can be responsible:
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)). However, Cu(I) is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1]
-
Poor Reagent Quality: The purity and integrity of all reagents are critical. This includes your PEG-azide or PEG-alkyne, the corresponding reaction partner, the copper source, and the reducing agent. Degradation of any of these components can halt the reaction.
-
Sub-optimal Reaction Conditions: Factors such as solvent, temperature, pH, and the concentration of reactants and catalyst can significantly impact the reaction efficiency.
-
Steric Hindrance: The bulky nature of PEG linkers, or the substrate itself, can sometimes hinder the approach of the azide (B81097) and alkyne moieties, slowing down or preventing the reaction.
-
Inhibitors: Your sample may contain species that chelate the copper catalyst, rendering it inactive.
Q2: I suspect my copper catalyst is inactive. How can I address this?
Ensuring a sufficient supply of active Cu(I) is paramount for a successful CuAAC reaction. Here are several strategies to maintain an active catalytic cycle:
-
Degas Your Solvents: Thoroughly degas all solvents and solutions to be used in the reaction by bubbling with an inert gas like argon or nitrogen for 10-15 minutes. This minimizes the dissolved oxygen that can oxidize your Cu(I) catalyst.[2]
-
Use a Fresh Reducing Agent: Sodium ascorbate (B8700270) is a common reducing agent used to regenerate Cu(I) from any Cu(II) that forms. It is prone to oxidation, so it is crucial to use a freshly prepared solution.[1]
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment under an argon or nitrogen atmosphere can prevent oxygen from interfering with the reaction.
-
Choose the Right Copper Source: While various copper sources can be used, copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent is the most common and convenient. Ensure your copper salt is of high purity and has been stored in a dry environment.[1]
Q3: What are the key considerations for choosing a solvent for my PEG-CuAAC reaction?
The choice of solvent is critical for ensuring that all reaction components are fully solvated and can interact effectively.
-
Solubility of PEG Linkers: PEG linkers have unique solubility profiles. They are often soluble in a range of aqueous and organic solvents. Common solvent systems include mixtures of water with tert-butanol, DMSO, or DMF.[1]
-
Biomolecule Compatibility: When working with biomolecules, the solvent system must maintain their stability and activity. Aqueous buffers are often the primary solvent component in these cases.
-
Reaction Efficiency: The solvent can influence the reaction rate. Protic solvents like water can participate in the catalytic cycle, and co-solvents can help to solubilize all reactants.
Q4: I am observing multiple spots on my TLC or multiple peaks in my LC-MS, suggesting side reactions. What could be happening?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne starting material, often referred to as Glaser coupling. This occurs when two terminal alkynes react with each other in the presence of Cu(II) and oxygen.
To minimize this side reaction:
-
Ensure Anaerobic Conditions: As with catalyst deactivation, minimizing oxygen is key to preventing alkyne homocoupling.
-
Sufficient Reducing Agent: Maintain an adequate concentration of the reducing agent (e.g., sodium ascorbate) to keep the copper in the Cu(I) state.
-
Use a Ligand: Copper-chelating ligands can stabilize the Cu(I) catalyst and often suppress side reactions.
Q5: How can I improve my reaction rate and yield when working with large PEG linkers or sterically hindered substrates?
Steric hindrance can be a significant challenge. Here are some strategies to overcome it:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers.[2] However, be mindful of the thermal stability of your substrates, especially biomolecules.
-
Prolong Reaction Time: If the reaction is slow due to steric hindrance, extending the reaction time can lead to a higher yield.
-
Optimize Reagent Concentrations: While a 1:1 stoichiometry of azide to alkyne is ideal, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the components (usually the non-PEGylated partner) can help drive the reaction to completion.
-
Use a Copper-Stabilizing Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect the catalyst, which can be particularly beneficial in challenging reactions.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reaction parameters for CuAAC reactions. Note that these are starting points, and optimization for your specific system is often necessary.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Concentration Range | Notes |
| Alkyne | 1.0 equivalent | Limiting reagent |
| Azide | 1.0 - 1.2 equivalents | A slight excess can improve yield |
| CuSO₄·5H₂O | 1 - 5 mol% | Relative to the limiting reagent |
| Sodium Ascorbate | 5 - 10 mol% | Relative to the limiting reagent; fresh solution is critical |
| Ligand (e.g., TBTA) | 1 - 5 mol% | Typically used in a 1:1 ratio with the copper source |
Table 2: Common Reaction Conditions for CuAAC with PEG Linkers
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to 60°C | Higher temperatures can overcome steric hindrance but may affect substrate stability.[2] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range, but optimal pH may depend on the substrates. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF | The choice depends on the solubility of the reactants. |
Experimental Protocols
General Protocol for a CuAAC Reaction with a PEG Linker
This protocol provides a general procedure for the conjugation of an alkyne-functionalized molecule to an azide-functionalized PEG linker.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule and azide-PEG in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of the ligand (e.g., TBTA) in a suitable solvent (e.g., DMF/t-BuOH).
2. Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent) and the azide-PEG (1.1 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the ligand solution (if used), followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Monitoring:
-
Stir the reaction at the desired temperature (e.g., room temperature or 40°C).
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
4. Work-up and Purification of PEGylated Product:
Purification of PEGylated products can be challenging due to their solubility in both aqueous and organic solvents.
-
Precipitation: If there is a significant solubility difference between the PEGylated product and the starting materials, precipitation by adding a non-solvent can be effective. For example, if the reaction is in an organic solvent, adding cold diethyl ether can often precipitate the PEGylated product.
-
Dialysis or Size Exclusion Chromatography (SEC): For larger PEGylated molecules, dialysis or SEC can be very effective for removing unreacted small molecules, copper, and other salts.
-
Aqueous Biphasic Extraction: This technique can be used to separate the PEGylated product from the unreacted protein based on their differential partitioning between two immiscible aqueous phases.
-
Chromatography: Reverse-phase or normal-phase flash chromatography can be used, but the amphiphilic nature of PEG can lead to streaking. Careful selection of the mobile phase is required.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Yield CuAAC Reactions
The following diagram outlines a logical workflow for troubleshooting low-yield CuAAC reactions involving PEG linkers.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Experimental Workflow for a Typical CuAAC Reaction
This diagram illustrates the key steps in setting up and performing a CuAAC reaction.
Caption: A step-by-step experimental workflow for a typical CuAAC reaction.
References
Side reactions of Azido-PEG3-azide and how to avoid them
Welcome to the technical support center for Azido-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, bifunctional crosslinker featuring a 15-atom polyethylene (B3416737) glycol (PEG) chain terminated by an azide (B81097) group at each end. Its primary use is in "click chemistry," a set of reactions known for being rapid, specific, and high-yielding.[1][2] Specifically, it is used in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Linking two alkyne-containing molecules together.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction for linking molecules functionalized with strained alkynes like DBCO or BCN, which is ideal for biological systems where copper toxicity is a concern.[3][]
-
PROTACs Synthesis: It serves as a PEG-based linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[3]
Q2: My click chemistry reaction (CuAAC) has a low yield. What are the common causes?
Low yields in CuAAC reactions are frequently due to issues with the copper catalyst, reagents, or reaction conditions. Key factors include:
-
Oxidation of Copper(I) Catalyst: The active catalyst for CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5][6]
-
Impure or Degraded Reagents: The azide or alkyne starting materials may be impure or may have degraded.
-
Suboptimal Reagent Concentrations: Incorrect ratios of azide, alkyne, copper, ligand, and reducing agent can hinder the reaction.
-
Inappropriate Solvent or pH: The reaction is sensitive to the solvent and pH, which can affect catalyst stability and reaction rate.[7]
-
Precipitation: Insoluble precipitates, possibly from copper complexes or product aggregation, can form during the reaction, removing reagents from the solution.[8]
Q3: Can this compound participate in side reactions other than the intended click reaction?
Yes, the azide groups can undergo unintended reactions, primarily the Staudinger reduction . If phosphine-containing reagents (like TCEP for disulfide bond reduction or triphenylphosphine) are present, they can react with the azide to form an amine, consuming the azide functionality intended for the click reaction.[][10] The classic Staudinger reduction involves the formation of an iminophosphorane intermediate which is then hydrolyzed to an amine and a phosphine (B1218219) oxide.[11]
Q4: Is the PEG linker itself stable during my experiments?
The PEG chain is generally stable, but the bonds linking the PEG to other molecules (often esters or amides) can be susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures.[12][13] This can lead to cleavage of the linker and loss of the conjugated molecule. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical nature of the linkage.[14]
Q5: How do I remove unreacted this compound and other byproducts from my final product?
Purification of PEGylated molecules typically relies on chromatographic or filtration techniques that separate molecules based on differences in size, charge, or hydrophobicity.[][16] Common methods include:
-
Size Exclusion Chromatography (SEC): Very effective at separating the larger PEGylated conjugate from smaller unreacted linkers and reagents.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its interaction with the IEX resin and allowing for separation from the unmodified protein.[16][17]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which is altered upon PEGylation.[16]
-
Dialysis or Ultrafiltration: Useful for removing small molecules like unreacted linkers from a much larger protein or nanoparticle conjugate.[18]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low yields with your this compound in a CuAAC reaction, follow this guide to diagnose and resolve the issue.
Problem Diagnosis Workflow
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Quantitative Parameters for Optimization
The table below provides typical concentration ranges for optimizing a CuAAC reaction.
| Component | Recommended Concentration | Purpose & Notes |
| Azide Component | 1 equivalent | Starting material (e.g., this compound conjugate). |
| Alkyne Component | 1 - 5 equivalents | Excess alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 0.5 equivalents (10-50 mol%) | Precursor to the active Cu(I) catalyst. |
| Stabilizing Ligand (e.g., THPTA) | 0.5 - 2.5 equivalents (5x Copper) | Protects Cu(I) from oxidation and improves solubility.[19] |
| Reducing Agent (e.g., Sodium Ascorbate) | 3 - 10 equivalents (relative to Copper) | Reduces Cu(II) to Cu(I) in situ. Add last to initiate the reaction.[5][6] |
Detailed Experimental Protocol: Optimized CuAAC
This protocol is for a typical bioconjugation reaction in an aqueous buffer.
-
Prepare Solutions:
-
Buffer Preparation: Prepare your desired buffer (e.g., PBS, HEPES) at pH 7-8. Degas thoroughly by sparging with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.[19]
-
Reagent Stocks: Prepare stock solutions of your alkyne-molecule, this compound conjugate, Copper(II) Sulfate, THPTA ligand, and Sodium Ascorbate in degassed buffer or a compatible solvent like DMSO.
-
-
Order of Addition: The order of addition is critical to prevent catalyst precipitation and deactivation.[5] a. In a reaction vessel, combine the alkyne-molecule and the this compound conjugate in the degassed buffer. b. In a separate tube, premix the Copper(II) Sulfate and THPTA ligand solutions. Allow them to complex for 1-2 minutes. c. Add the copper/ligand mixture to the main reaction vessel containing the azide and alkyne. d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.
-
Protect the reaction from light if using fluorescent molecules.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once complete, purify the final conjugate using a suitable method such as SEC or IEX to remove excess reagents and byproducts.[16]
-
Guide 2: How to Avoid Staudinger Reduction Side Reaction
The primary side reaction involving the azide groups of this compound is the Staudinger reduction, which converts the azide to an amine in the presence of phosphines.
Reaction vs. Side Reaction Diagram
Caption: Desired click reaction vs. the Staudinger reduction side reaction.
Avoidance Strategies
-
Avoid Phosphine-Based Reducing Agents: If your protocol requires the reduction of disulfide bonds (e.g., in an antibody), do not use phosphine-based reagents like TCEP after the azide linker has been introduced.
-
Alternative: Perform the disulfide reduction step before introducing the this compound linker. Purify the reduced protein to remove the TCEP before proceeding with the azide conjugation.
-
Alternative Reductants: Consider non-phosphine reducing agents if reduction must be performed in the presence of the azide, although compatibility must be carefully validated.
-
-
Use Metal-Free SPAAC Reactions: Strain-promoted azide-alkyne cycloaddition (SPAAC) does not require a copper catalyst or a reducing agent, thereby eliminating common sources of phosphines (e.g., as ligands or reductant stabilizers) from the reaction mixture.[][20] This is the most effective way to avoid this side reaction.
-
Careful Experimental Design: If phosphines are unavoidable, minimize their concentration and the reaction time they are in contact with the azide. Analyze the product mixture carefully for the presence of the unwanted amine byproduct. The classic Staudinger reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine.[10][11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 10. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Technical Support Center: Optimizing Azido-PEG3-azide Conjugation
Welcome to the technical support center for Azido-PEG3-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing terminal azide (B81097) groups. It is frequently used as a homo-bifunctional crosslinker in "click chemistry" reactions. Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, and in other bioconjugation applications requiring a flexible, water-soluble spacer.[1]
Q2: What are the main conjugation methods for an azide-terminated linker like this compound?
The terminal azide groups on this compound can react with alkyne-containing molecules through two primary "click chemistry" pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[2][3] The reaction is fast and high-yielding but requires the removal of the potentially toxic copper catalyst from the final product.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a simple terminal alkyne.[4][5][6] The ring strain of the cyclooctyne provides the driving force for the reaction.[6] SPAAC is bioorthogonal, making it ideal for use in living systems, and it eliminates the need for a cytotoxic copper catalyst.[5]
Q3: Which key parameters should be optimized for a successful conjugation reaction?
Several factors must be considered for optimal conjugation, including the choice of reaction (CuAAC vs. SPAAC), reactant concentrations, stoichiometry, solvent, temperature, pH, and, for CuAAC, the catalyst system (copper source, reducing agent, and ligand).[5][7]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for conjugating an alkyne-modified biomolecule to this compound. Optimization may be required based on the specific substrates.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[8]
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO)[8]
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[8]
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5). Avoid Tris buffers as they can inhibit the reaction.[9][10]
-
Degassing equipment (optional but recommended)
Procedure:
-
Prepare Reactants: Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer to their desired final concentrations. A 1.5 to 10-fold molar excess of the PEG linker over the biomolecule is a common starting point.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of Cu:ligand is often recommended to stabilize the Cu(I) ion and prevent side reactions.[8][11] Let the mixture stand for a few minutes.
-
Combine Components: Add the this compound solution to the alkyne-biomolecule solution. Then, add the premixed catalyst solution to the reaction mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) state.[2] The final concentration of copper is typically between 50 and 100 µM.[12]
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 30 minutes to 24 hours.[8][13] Protect the reaction from light if using photosensitive compounds.[8]
-
Monitoring and Quenching: Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). Once complete, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purification: Purify the final conjugate to remove excess reagents and byproducts using methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.[][15]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-modified biomolecule) with this compound.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)[16]
-
Anhydrous DMSO (if needed for dissolving reagents)
Procedure:
-
Prepare Reactants: Ensure the alkyne-modified biomolecule is in a suitable amine-free buffer like PBS.[16] Dissolve the this compound, preparing a stock solution in DMSO or buffer if necessary.
-
Combine Components: Add the this compound solution to the strained alkyne-biomolecule solution. A 2 to 4-fold molar excess of the PEG linker is a good starting point.[16]
-
Solvent Consideration: If using a DMSO stock of the linker, ensure the final DMSO concentration in the reaction mixture remains low (ideally <5% v/v) to avoid denaturing proteins.[16]
-
Incubation: Gently mix the components and incubate. Reactions can be run at 4°C for 12-24 hours or at room temperature for 2-12 hours, depending on the reactivity of the specific strained alkyne.[16]
-
Monitoring and Purification: Monitor the reaction progress. As no catalyst is used, no quenching step is required. Proceed directly to purification using appropriate chromatographic or filtration techniques (e.g., SEC, ultrafiltration) to remove unreacted linker and other small molecules.[17]
Data Presentation: Reaction Parameters
Table 1: Influence of Reaction Conditions on Cycloaddition Efficiency
This table summarizes key parameters and their effects on CuAAC and SPAAC reactions.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Key Considerations & References |
| pH | Optimal range is typically 6.5-8.0.[9] The reaction is generally pH-insensitive within a 4-11 range.[3][18] | Reaction rates generally increase with higher pH values (from 5 to 10), though the effect can be buffer-dependent.[19][20] | Tris buffer should be avoided in CuAAC as it inhibits the copper catalyst.[9] For SPAAC, HEPES buffer at pH 7 has shown higher rate constants than PBS at the same pH.[19][20] |
| Temperature | Typically performed at room temperature. Gentle heating (40-50°C) can be applied to accelerate slow reactions if substrates are stable.[11] | Commonly performed at 4°C, room temperature, or 37°C. Higher temperatures generally increase reaction rates.[19][20] | Substrate stability is the primary limiting factor for increasing temperature.[9] |
| Solvent | Effective in a wide range of solvents including water, DMSO, DMF, and mixtures. Water can accelerate the reaction.[21] | Primarily performed in aqueous buffers (e.g., PBS).[16] Co-solvents like DMSO can be used to improve solubility.[16] | For biomolecules, maintaining a low percentage of organic co-solvents (<5-10%) is crucial to prevent denaturation.[16] |
| Catalyst/Ligand (CuAAC) | Cu(I) is the active catalyst, typically generated in situ from CuSO₄ and a reducing agent (sodium ascorbate).[2] Ligands (e.g., TBTA, THPTA) are critical to stabilize Cu(I) and increase reaction rates.[22][23] | Not applicable. | The choice of ligand is crucial; some ligands can be inhibitory if used in excess.[24] A ligand-to-copper ratio of 2:1 or higher is often recommended.[25] |
| Stoichiometry | A slight excess of one reactant (e.g., the smaller molecule like this compound) is often used to drive the reaction to completion. | A 2-4 fold molar excess of the smaller PEG linker is a common starting point to ensure complete conjugation of the biomolecule.[16] | Incorrect stoichiometry can lead to incomplete reactions and low yields.[5] |
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution | References |
| (CuAAC) Inactive Catalyst System | Use a fresh stock solution of sodium ascorbate. Ensure the copper source is not degraded. Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation. | [2][26] |
| (SPAAC) Reagent Instability | Strained cyclooctynes can be unstable under acidic conditions or during long-term storage. Store reagents as recommended (cold and protected from light) and use them promptly. | [5] |
| Steric Hindrance | The reactive azide or alkyne groups may be inaccessible. The PEG3 linker is designed to mitigate this, but if the issue persists, consider a longer PEG linker. Optimizing temperature or adding denaturing agents (if compatible) can increase molecular flexibility. | [5][9] |
| Poor Solubility of Reactants | One or both reactants may not be fully soluble in the reaction buffer, leading to a heterogeneous mixture. Add a co-solvent like DMSO or DMF, keeping the final concentration low (<10%) for biomolecules. | [5][11] |
| (CuAAC) Copper Sequestration | If your biomolecule (e.g., protein, DNA) can bind and sequester copper ions, the catalyst will be unavailable. Increase the concentration of both copper and the stabilizing ligand. | [25][26] |
| Low Reactant Concentration | Reaction rates are concentration-dependent. If possible, increase the concentration of the reactants. If working with dilute solutions, expect longer reaction times. | [11] |
Problem: Precipitate Forms During Reaction
| Potential Cause | Recommended Solution | References |
| Product Insolubility or Aggregation | The final conjugate may be insoluble in the reaction buffer. Try a different solvent system or add solubilizing agents. Aggregation can sometimes be limited by decreasing the reaction temperature. | [2][11] |
| (CuAAC) Catalyst Precipitation | The copper catalyst may precipitate out of solution. Ensure a sufficient concentration of a suitable ligand (e.g., THPTA) is used to maintain copper solubility. | [13] |
| Reactant Precipitation | One of the starting materials may be precipitating when transferred from a stock solution (e.g., DMSO) into the aqueous reaction buffer. Ensure the final concentration of the organic solvent is sufficient to maintain solubility without disrupting the reaction or biomolecule structure. | [27] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low-yield conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jenabioscience.com [jenabioscience.com]
- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azido-PEG3-azide Conjugates
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Azido-PEG3-azide conjugates. It is intended for researchers, scientists, and drug development professionals working on bioconjugation, click chemistry, and PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two terminal azide (B81097) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The azide groups are reactive towards alkynes, BCN, and DBCO via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4] It is commonly used in the synthesis of PROTACs and other bioconjugates where two different molecules need to be linked together.[1][5]
Q2: What are the major challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the reaction mixture's heterogeneity.[6] Key hurdles include:
-
Separating the desired product from unreacted starting materials: This includes the this compound linker itself and the molecules it is being conjugated to.[6]
-
Removing reaction byproducts and reagents: Catalysts (like copper in CuAAC), ligands, and solvents used in the conjugation reaction must be completely removed.[6]
-
Resolving structurally similar impurities: Side-products from the reaction or impurities in the starting materials can be difficult to separate from the final product.[6]
-
Managing the physical properties of PEGylated compounds: The PEG chain can influence the solubility and chromatographic behavior of the conjugate, often leading to broad peaks or poor separation.[6]
Q3: Which analytical techniques are recommended for assessing the purity of the final conjugate?
A combination of analytical methods is crucial for accurately determining the purity of your this compound conjugate.[6] Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is effective for separating the conjugate from non-PEGylated starting materials and other impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the identity and purity of the final product by providing molecular weight information.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction.[8][9] For example, using a mobile phase of methanol (B129727) and methylene (B1212753) chloride on a silica (B1680970) gel plate can help visualize the consumption of starting materials and the formation of the product.[8][9]
Troubleshooting Guide
Problem 1: Low Yield of Purified Conjugate
| Potential Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Monitor the reaction progress using TLC or LC-MS to identify the optimal endpoint.[6] |
| Product Loss During Work-up/Extraction | Minimize the number of extraction steps. Ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer if it is ionizable.[6] |
| Poor Recovery from Chromatography Column | Ensure the chosen stationary and mobile phases are suitable for your conjugate's polarity. If using RP-HPLC, you might try normal-phase or hydrophobic interaction chromatography (HIC). Check for irreversible binding to the column material.[6] |
| Product Degradation | If the conjugate is unstable, perform purification steps at lower temperatures. Use buffers at a pH where the molecule is most stable.[6] Azido compounds can be sensitive; avoid harsh conditions. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material | Modify the HPLC gradient to improve resolution.[6] For example, use a shallower gradient around the elution time of your product. |
| Residual Copper Catalyst (from CuAAC) | Use copper-chelating resins to remove residual copper. Extensive dialysis or size-exclusion chromatography can also be effective. |
| Presence of Unreacted this compound | Optimize the stoichiometry of the reaction to minimize excess linker. If excess is necessary, use a purification method with high resolving power, like preparative HPLC. |
| Side-products from the Reaction | Characterize the impurities using LC-MS to understand their structure. This can provide insights into side reactions and help in optimizing the reaction conditions to minimize their formation. |
Experimental Protocols
Protocol 1: General Purification of this compound Conjugates by Preparative RP-HPLC
This protocol outlines a general procedure for purifying this compound conjugates using preparative reverse-phase HPLC.
1. Sample Preparation:
- After the conjugation reaction, quench the reaction if necessary.
- Remove any precipitated solids by centrifugation.
- If the reaction solvent is incompatible with the HPLC mobile phase (e.g., high concentration of DMF or DMSO), dilute the sample with the initial mobile phase buffer.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
2. Method Development on Analytical HPLC:
- Develop a suitable gradient method on an analytical RP-HPLC system (e.g., C18 column).[6]
- A common mobile phase system is Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[6]
- Run a scout gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of your product and impurities.[6]
- Optimize the gradient to achieve baseline separation of the desired product from the major impurities.
3. Preparative HPLC Purification:
- Equilibrate the preparative HPLC column with the initial mobile phase conditions.
- Load the prepared sample onto the column.
- Scale the injection volume and flow rate according to the column dimensions.[6]
- Run the optimized gradient from the analytical method.[6]
4. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.[6]
- Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the product.[6]
5. Product Isolation:
- Pool the pure fractions.[6]
- Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.[6]
- Lyophilize the remaining aqueous solution to obtain the purified product as a solid.[6]
Protocol 2: Purification of Protein-Azido-PEG3-azide Conjugates by Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing excess, unreacted this compound and other small molecule impurities from a protein conjugate.
1. Column Preparation:
- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS, pH 7.4).[7]
2. Sample Loading:
- Load the reaction mixture onto the equilibrated SEC column.[7]
3. Elution and Fraction Collection:
- Elute the sample with the equilibration buffer.
- Collect fractions. The larger protein conjugate will elute first, while the smaller, unreacted this compound and other small molecules will be retained longer and elute later.
4. Analysis of Fractions:
- Monitor the protein elution by measuring the absorbance at 280 nm.[7]
- Pool the fractions containing the purified azide-labeled protein.
5. Characterization:
- Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay).[7]
- The degree of labeling (DOL) can be determined using mass spectrometry (LC-MS).[7]
Visualizations
Caption: A general workflow for the purification of this compound conjugates.
Caption: A decision tree for troubleshooting low yields in conjugate purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Post-Reaction Purification of Azido-PEG3-azide
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing excess Azido-PEG3-azide following a conjugation reaction. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed experimental protocols for effective purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound after my reaction?
A: Complete removal of unreacted this compound is crucial for several reasons:
-
Accurate Downstream Quantification: Residual azide (B81097) linker can interfere with assays used to determine the degree of labeling or concentration of your final product.
-
Preventing Side Reactions: The unreacted azide groups can participate in unintended subsequent reactions, such as in "click chemistry" conjugations, leading to inaccurate results or impure products.[1]
-
Cellular Toxicity: Azide-containing compounds can be toxic to cells, making their removal essential for any cell-based assays or in vivo applications.[2]
-
Analytical Interference: Excess linker can complicate analytical techniques like mass spectrometry or chromatography, making it difficult to characterize your final product.
Q2: What are the most common methods to remove excess this compound?
A: The most common methods leverage the size difference between your (typically large) target molecule and the small this compound linker. These include:
-
Desalting Spin Columns (Size Exclusion Chromatography): A rapid method ideal for small sample volumes.[3]
-
Dialysis: A straightforward method suitable for larger sample volumes, though more time-consuming.[4]
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules, often used in process development.[5]
Q3: Which purification method should I choose for my experiment?
A: The choice of method depends on your sample volume, desired purity, and the time available.
-
For small sample volumes (< 4 mL) and rapid purification , desalting spin columns are highly effective.[6]
-
For larger sample volumes (up to 70 mL) where processing time is less critical, dialysis is a robust and gentle option.[7]
-
If you are working with very large volumes or in a process development setting, tangential flow filtration might be the most appropriate.[5]
Q4: Will these purification methods affect the stability or activity of my protein/antibody?
A: Dialysis and desalting are generally gentle methods that preserve protein structure and function.[8] However, it is always important to:
-
Use a buffer that is optimal for the stability of your specific protein.
-
Perform purification at a suitable temperature (e.g., 4°C for many proteins) to minimize degradation, especially since preservatives like sodium azide are being removed.[7]
-
Minimize handling and avoid harsh conditions to prevent protein denaturation or aggregation.[9]
Q5: How can I confirm that all the excess this compound has been removed?
A: Complete removal can be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): By comparing the chromatogram of the purified sample to that of the unpurified reaction mixture and a standard of the this compound linker.
-
Mass Spectrometry: To confirm the mass of the purified product corresponds to the expected mass without the addition of multiple, non-covalently bound linkers.
-
Thin-Layer Chromatography (TLC): For a quicker, more qualitative assessment of removal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of my target molecule after purification. | Non-specific binding: The protein may be binding to the desalting column resin or dialysis membrane. | - Ensure you are using a low-binding resin or membrane. - Check that the buffer conditions (pH, ionic strength) are optimal for your protein's solubility and stability.[10] - For spin columns, ensure you are using the correct sample volume for the column size to maximize recovery.[6] |
| Precipitation: The protein may have precipitated during the purification process. | - Perform all steps at a temperature that ensures protein stability (often 4°C). - Ensure the purification buffer is compatible with your protein and does not promote aggregation.[10] - If using a spin column, avoid overly harsh centrifugation speeds. | |
| Incomplete removal of excess this compound. | Insufficient buffer exchange (Dialysis): Not enough changes of the dialysis buffer were performed. | - Increase the number of buffer changes (at least three are recommended).[8] - Increase the volume of the dialysis buffer (dialysate) to at least 200-500 times the sample volume.[11] - Allow sufficient time for each dialysis step (e.g., at least 6 hours per exchange).[7] |
| Improper column selection/use (Desalting): The molecular weight cut-off (MWCO) of the desalting resin may not be appropriate, or the column may be overloaded. | - Use a desalting column with a MWCO that is significantly smaller than your target molecule but larger than the this compound. A 7K MWCO is often suitable for proteins.[6] - Do not exceed the recommended sample volume for the specific spin column.[11] | |
| My purified protein appears cloudy or has precipitated. | Buffer incompatibility: The final buffer after exchange is not suitable for your protein. | - Ensure the buffer composition, including pH and ionic strength, is optimal for your protein's solubility.[8] - Consider adding stabilizing agents like glycerol (B35011) to the final buffer if your protein is prone to aggregation.[10] |
| Protein instability: The removal of preservatives may have made the protein more susceptible to degradation or aggregation. | - Handle the purified sample aseptically and store it at an appropriate temperature (e.g., -20°C or -80°C). - Consider adding a new, compatible preservative if long-term storage is required and it will not interfere with downstream applications. |
Data Presentation: Comparison of Purification Methods
| Feature | Desalting Spin Columns | Dialysis |
| Principle | Size Exclusion Chromatography[3] | Diffusion across a semi-permeable membrane[11] |
| Typical Sample Volume | 2 µL - 4 mL[6] | 0.1 mL - 70 mL[7] |
| Processing Time | 5 - 10 minutes[12] | 2 - 24 hours[12] |
| Removal Efficiency | >95% for small molecules[6] | High, dependent on buffer changes and time[8] |
| Sample Dilution | Minimal[7] | Possible, can be minimized[12] |
| Protein Recovery | High, can be >90%[7] | Generally high, but some loss can occur due to handling[4] |
| Advantages | Fast, easy to use, high protein recovery[6] | Gentle, suitable for large and viscous samples, straightforward[8][9] |
| Limitations | Limited to smaller volumes[8] | Time-consuming, requires large volumes of buffer[8][9] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is suitable for sample volumes up to 4 mL and provides rapid and efficient removal of the small molecule linker.[6]
Materials:
-
Reaction mixture containing your target molecule and excess this compound.
-
Desalting spin column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for proteins.[6]
-
Equilibration/final buffer (a buffer suitable for the stability of your target molecule).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the Spin Column:
-
Remove the column's bottom cap and place it into a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage solution.[2] Discard the flow-through.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add your desired equilibration buffer to the column (refer to the manufacturer's instructions for the correct volume).
-
Centrifuge for 2 minutes at 1,000 x g.[2] Discard the flow-through.
-
Repeat this equilibration step at least two more times to ensure the resin is fully equilibrated with the new buffer.[11]
-
-
Load the Sample:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply your reaction mixture to the center of the resin bed.[2] Do not exceed the maximum recommended sample volume for the column.
-
-
Elute the Purified Sample:
-
Storage:
-
Store the purified protein under appropriate conditions to ensure its stability.
-
Protocol 2: Removal of Excess this compound by Dialysis
This protocol is ideal for larger sample volumes and is a gentle method for buffer exchange and purification.[7]
Materials:
-
Reaction mixture containing your target molecule and excess this compound.
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa for antibodies).[7]
-
Dialysis buffer (dialysate), e.g., PBS, pH 7.4.
-
Large beaker (to hold a volume of dialysate 200-500 times that of your sample).[11]
-
Magnetic stir plate and stir bar.
-
A cold room or refrigerated cabinet (4°C).
Procedure:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and pre-wet it in the dialysis buffer as per the manufacturer's instructions.
-
If using a dialysis cassette, hydrate (B1144303) the membrane by soaking it in the dialysis buffer for at least 1-2 minutes.[3]
-
-
Load the Sample:
-
Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Securely close the tubing with clips or seal the cassette, ensuring there are no leaks.
-
-
Perform Dialysis:
-
Buffer Exchange:
-
After the initial dialysis period, change the dialysis buffer completely.
-
Repeat the dialysis for another 6 hours or overnight.
-
For efficient removal, perform at least three buffer changes.[8]
-
-
Recover the Sample:
-
Carefully remove the dialysis unit from the buffer.
-
Open the unit and gently transfer the purified sample into a clean tube.
-
-
Storage:
-
Store the purified protein under appropriate conditions. Since preservatives have been removed, aseptic handling is recommended.[7]
-
Mandatory Visualizations
Caption: Workflow for removing excess this compound using a desalting spin column.
Caption: Workflow for removing excess this compound using dialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Current approaches for the purification of antibody–drug conjugates [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cu(I)-Catalyzed Click Reactions
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the oxidation of the Cu(I) catalyst, a critical factor for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in click chemistry, and why is its oxidation state so important?
A1: The catalytically active species in the CuAAC reaction is copper(I) (Cu⁺).[1][2] This oxidation state is essential because it readily forms a copper acetylide intermediate with the terminal alkyne, which then reacts with the azide (B81097) to form the stable triazole ring.[1] The uncatalyzed reaction is significantly slower and often results in a mixture of regioisomers.[1][3] Oxidation of Cu(I) to the inactive copper(II) (Cu²⁺) state, primarily by dissolved oxygen, will stall the reaction.[4][5][6]
Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A2: While Cu(I) is the active catalyst, it is inherently unstable and prone to oxidation.[4][5][7] Therefore, a common and highly effective strategy is to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent.[1][3][4][8] The reducing agent generates the active Cu(I) species in situ and maintains a sufficient concentration throughout the reaction.[1][4]
Q3: What is the role of a reducing agent, and which one should I choose?
A3: A reducing agent is crucial for converting the inactive Cu(II) precursor to the active Cu(I) catalyst and scavenging dissolved oxygen that would otherwise oxidize the Cu(I). Sodium ascorbate (B8700270) is the most widely used and recommended reducing agent for its effectiveness and convenience.[3][7][8][9][10][11] It is important to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time, indicated by a brownish color.[9][10]
Q4: Why and when should I use a ligand in my click reaction?
A4: Ligands are critical for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation into Cu(0) and Cu(II).[1][12][13] They also enhance the catalyst's solubility and can significantly accelerate the reaction rate.[1] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous bioconjugation reactions, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.[1][4][6][14] THPTA is particularly beneficial in biological systems as it helps protect cells from damage by reactive oxygen species generated by the copper/ascorbate system.[15]
Q5: My reaction is not working or is giving low yields. What are the common causes?
A5: Low yields in click chemistry can often be attributed to the oxidation of the Cu(I) catalyst. Other common causes include:
-
Impure reagents: Ensure the purity of your azide and alkyne.
-
Suboptimal concentrations: Reactant concentrations that are too low can lead to slow reaction rates.
-
Steric hindrance: Bulky groups near the azide or alkyne can impede the reaction.[1]
-
Incompatible solvent or pH: The choice of solvent and pH can impact catalyst stability and reactant solubility.[1]
-
Presence of inhibitors: Functional groups like thiols can coordinate with the copper catalyst and inhibit the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Oxidation of Cu(I) catalyst. | 1. Use a freshly prepared solution of sodium ascorbate.[9] 2. Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) before adding the copper catalyst and sodium ascorbate.[1] 3. Ensure an appropriate ligand (e.g., TBTA or THPTA) is used to stabilize the Cu(I).[1][4] |
| Low concentration of active catalyst. | 1. Increase the concentration of the copper salt and reducing agent. A common starting point is 1-5 mol% of the copper catalyst. 2. Use a ligand to increase the effective concentration of the active catalyst complex.[1] | |
| Steric hindrance. | 1. Increase the reaction temperature or prolong the reaction time.[1] 2. If possible, redesign the azide or alkyne to reduce steric bulk near the reacting groups.[1] | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of excess oxygen leading to oxidative side reactions (Glaser coupling). | 1. Thoroughly degas all solutions before use. 2. Maintain a slight excess of sodium ascorbate to scavenge any residual oxygen. 3. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inconsistent results between experiments | Variability in the quality of reagents or reaction setup. | 1. Always use freshly prepared sodium ascorbate solution.[9][10] 2. Standardize the degassing procedure. 3. Ensure consistent reagent concentrations and addition order. A common practice is to add the copper catalyst to the mixture of azide and alkyne before adding the sodium ascorbate to initiate the reaction.[4][6] |
| Low yield in bioconjugation reactions | Presence of inhibiting groups (e.g., thiols in proteins). | 1. Increase the concentration of the copper-ligand complex. 2. Add a sacrificial metal ion like Zn(II) to bind to the inhibiting groups.[16] |
| Damage to biomolecules by reactive oxygen species (ROS). | 1. Use a protective, water-soluble ligand like THPTA, which can also act as a sacrificial reductant.[8][15][16] 2. Minimize reaction time by optimizing catalyst and reactant concentrations. |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis in Organic Solvents
This protocol is a starting point and may require optimization for specific substrates.
Reagent Preparation:
-
Azide Solution: Prepare a stock solution of your azide (e.g., 100 mM in DMF).
-
Alkyne Solution: Prepare a stock solution of your alkyne (e.g., 100 mM in DMF).
-
CuSO₄ Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[9][10]
-
TBTA Solution: Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., DMF or a t-BuOH/water mixture).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).[1]
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.[1]
Reaction and Work-up:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Bioconjugation in Aqueous Buffer
This protocol is a general guideline for labeling biomolecules and should be optimized for the specific application.
Reagent Preparation:
-
Alkyne-modified Biomolecule: Prepare a stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Azide-containing Label: Prepare a stock solution of the label (e.g., a fluorescent dye) in DMSO or water.
-
CuSO₄ Solution: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
THPTA Solution: Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[9][10]
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.
-
Add the azide-label (2-10 equivalents).
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA stock solution (a common ratio is 1:5 CuSO₄:THPTA).[8][16] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C with gentle mixing.
-
Purify the labeled biomolecule using a method appropriate for your sample, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.
Visualizing the Process
To further clarify the key aspects of preventing Cu(I) oxidation, the following diagrams illustrate the core concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. confluore.com [confluore.com]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Azido-PEG3-maleimide stability and hydrolysis
Welcome to the technical support center for Azido-PEG3-maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this reagent, with a focus on troubleshooting common issues related to its hydrolysis and conjugation reactions.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and reactivity of Azido-PEG3-maleimide.
Q1: What is the primary cause of Azido-PEG3-maleimide instability?
A1: The primary cause of instability is the hydrolysis of the maleimide (B117702) ring.[1][2] This reaction is catalyzed by water and is significantly accelerated at neutral to high pH (above 7.0).[1][3][4] Once the ring opens to form a maleamic acid derivative, the compound can no longer react with thiol groups, leading to failed conjugation experiments.[2][5] The reagent is also known to degrade quickly within hours at room temperature, even in solid form.[6][7]
Q2: How should I properly store Azido-PEG3-maleimide?
A2: Proper storage is critical to maintain the reactivity of the maleimide group. Both the solid reagent and stock solutions in anhydrous organic solvents should be stored under specific conditions to minimize degradation.
| Reagent Form | Storage Temperature | Additional Conditions | Shelf Life |
| Solid Powder | -20°C[3][7][8] | Desiccate[7][9] | At least 12 months at -20°C[3] |
| Stock Solution | -20°C (short-term) or -80°C (long-term)[8] | In anhydrous DMSO or DMF[10][11] | Stable for short periods (hours to days) at -20°C[3][4][12] |
It is strongly recommended to prepare stock solutions fresh and use them immediately whenever possible.[13]
Q3: What is the optimal pH for performing conjugation reactions with Azido-PEG3-maleimide?
A3: The optimal pH range for the thiol-maleimide conjugation reaction is 6.5 to 7.5 .[2][4][5] This range represents a crucial compromise:
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is protonated and less nucleophilic.[13]
-
Above pH 7.5: The maleimide group becomes highly susceptible to hydrolysis.[2][3][13] Additionally, reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, reducing the chemoselectivity of the reaction.[2][3] At pH 7, the maleimide group is approximately 1,000 times more reactive toward a free sulfhydryl than an amine.[3][4]
Q4: My conjugation yield is very low. What are the possible causes?
A4: Low conjugation yield is a common issue that can stem from several factors:
-
Hydrolyzed Maleimide: The reagent may have degraded due to improper storage or handling. Stock solutions in aqueous buffers should not be stored.[2][13]
-
Oxidized Thiols: The cysteine residues on your protein or peptide may have formed disulfide bonds, which do not react with maleimides.[1][14] A pre-reaction reduction step is often necessary.
-
Incorrect Buffer Conditions: The pH may be too low, slowing the reaction, or the buffer may contain competing nucleophiles like DTT or other thiol-containing components.[3][4]
-
Inaccessible Cysteine Residues: The target thiol group on the biomolecule may be sterically hindered or buried within the protein's tertiary structure.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during experiments with Azido-PEG3-maleimide.
Problem 1: No or Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degraded Reagent | 1. Always use a freshly prepared stock solution of Azido-PEG3-maleimide in an anhydrous solvent like DMSO or DMF.[11][13] 2. Ensure the solid reagent has been stored correctly at -20°C under dry conditions.[3][7] |
| Oxidized/Blocked Thiols | 1. Pre-treat your protein/peptide with a disulfide-reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1][14] 2. Remove the reducing agent before adding the maleimide reagent.[4] 3. Perform the reaction in a degassed buffer to prevent re-oxidation.[14] |
| Suboptimal pH | 1. Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range using a calibrated pH meter.[5][13] 2. Use a non-nucleophilic buffer such as PBS, HEPES, or MES.[5][14] |
| Insufficient Molar Excess | Increase the molar excess of the Azido-PEG3-maleimide reagent. A 10 to 20-fold molar excess relative to the thiol is a common starting point.[3][13] |
Problem 2: Conjugate is Unstable and Loses Payload (In Vitro or In Vivo)
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible and can be cleaved in the presence of other thiols (e.g., glutathione (B108866) in vivo).[1][13] 1. After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours.[1][13] The resulting ring-opened structure is stable and resistant to thiol exchange.[2][15] 2. Monitor the ring-opening by mass spectrometry. |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, forming a stable thiazine structure.[16][17][18] 1. Perform the conjugation reaction under acidic conditions (e.g., pH ~5-6) to keep the N-terminal amine protonated.[18] 2. If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.[18] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Azido-PEG3-maleimide Stock Solution
-
Equilibrate the vial of solid Azido-PEG3-maleimide to room temperature before opening to prevent moisture condensation.
-
Under a dry atmosphere (e.g., with nitrogen gas), add anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the solid to create a stock solution of desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure the solid is fully dissolved.
-
Use the solution immediately for the best results. For very short-term storage (hours), keep the solution at -20°C.[3][4]
Protocol 2: General Protein Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL.[3][4]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[1]
-
Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into the fresh reaction buffer using a spin desalting column.[4] It is beneficial to include 5-10 mM EDTA in the buffer to prevent re-oxidation of thiols by trace metals.[3]
-
Conjugation: Add the freshly prepared Azido-PEG3-maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.[3][12]
-
Purification: Remove excess, unreacted Azido-PEG3-maleimide from the conjugated protein using a spin desalting column, dialysis, or size-exclusion chromatography.[3]
Visualizations
The following diagrams illustrate key chemical pathways and workflows associated with Azido-PEG3-maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azido-PEG3-Maleimide|MSDS [dcchemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. click.vectorlabs.com [click.vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
Technical Support Center: Improving Biomolecule Solubility with Azido-PEG3-azide
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Azido-PEG3-azide for biomolecule PEGylation, with a specific focus on improving solubility.
Understanding the Challenge: Homobifunctional Linkers and Solubility
PEGylation is a well-established technique to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2][3][4] this compound is a homobifunctional linker, meaning it has a reactive azide (B81097) group at both ends of the polyethylene (B3416737) glycol (PEG) chain.[5] While PEG itself is hydrophilic and can improve solubility, the bifunctional nature of this linker presents a significant challenge: the potential for intermolecular cross-linking, which can lead to the formation of large aggregates and a decrease in solubility—the opposite of the intended outcome.[1][6][7]
The primary goal when using a homobifunctional linker to improve the solubility of a single biomolecule is to favor intramolecular modification (the PEG linker reacting with two sites on the same molecule) or to have only one end of the linker react, leaving the other end to contribute to the hydrophilic shell. This guide will help you optimize your experimental conditions to achieve this and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of aggregation when using this compound?
A1: Aggregation can be observed in several ways. Visually, you might notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[6] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the emergence of high-molecular-weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity index (PDI).[6][8][9][10]
Q2: What are the main reasons for decreased solubility or aggregation after PEGylation with this compound?
A2: The primary causes include:
-
Intermolecular Cross-linking: The bifunctional nature of the linker can connect multiple biomolecules, leading to large, insoluble aggregates.[6][7]
-
High Biomolecule Concentration: Higher concentrations bring molecules closer together, increasing the probability of intermolecular reactions.[6][7]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect your biomolecule's stability and expose hydrophobic regions, promoting aggregation.[6][11]
-
Inappropriate PEG-to-Biomolecule Molar Ratio: A low molar excess of the PEG linker may not sufficiently favor intramolecular reactions.
Q3: How can I promote intramolecular modification over intermolecular cross-linking?
A3: To favor intramolecular reactions, you should:
-
Work with dilute concentrations of your biomolecule.
-
Use a significant molar excess of the this compound linker. This increases the statistical probability that a single linker molecule will react with two sites on the same biomolecule before another biomolecule is encountered.
-
Optimize the reaction time to be long enough for the intramolecular reaction to occur but short enough to minimize the chance of intermolecular cross-linking.
Q4: What are the ideal reaction conditions for PEGylation with this compound?
A4: The optimal conditions are highly dependent on the specific biomolecule. However, general starting points for azide-alkyne cycloaddition (Click Chemistry) reactions, which is how this compound would be conjugated to a biomolecule containing a compatible reactive group (e.g., an alkyne), are typically performed in aqueous buffers at a pH range of 7.0-8.5. It is crucial to screen a range of pH values, temperatures, and reaction times to find the optimal conditions for your specific system.[12]
Q5: Should I consider using a monofunctional PEG linker instead?
A5: If aggregation remains a persistent issue despite optimizing reaction conditions with this compound, switching to a monofunctional PEG-azide is a highly recommended troubleshooting step.[6] Monofunctional linkers have only one reactive group, eliminating the risk of intermolecular cross-linking.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity During the Reaction
| Potential Cause | Troubleshooting Steps |
| Intermolecular Cross-linking | 1. Decrease Biomolecule Concentration: Lowering the concentration of your protein or peptide will reduce the likelihood of intermolecular interactions.[7] 2. Increase Molar Excess of this compound: A higher ratio of linker to biomolecule can favor intramolecular reactions.[7] 3. Shorten Reaction Time: This can limit the extent of cross-linking.[7] |
| Suboptimal Buffer Conditions | 1. pH Optimization: Screen a range of pH values to find the point of maximum stability and solubility for your biomolecule.[11] 2. Buffer Composition: Avoid buffers that may react with your linker or destabilize your biomolecule. Phosphate-buffered saline (PBS) and HEPES are often good starting points.[7] 3. Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can sometimes help to shield electrostatic interactions that may lead to aggregation. |
| Poor Reagent Solubility | 1. Solvent Considerations: this compound may need to be dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid precipitating your biomolecule.[1][7] |
Issue 2: High Molecular Weight Aggregates Detected by SEC or DLS
| Potential Cause | Troubleshooting Steps |
| Excessive Intermolecular Cross-linking | 1. Systematic Parameter Screening: Perform small-scale experiments to test a matrix of conditions, varying the biomolecule concentration, PEG-to-biomolecule molar ratio, and reaction time.[6] 2. Stepwise Addition of Linker: Instead of adding the entire amount of this compound at once, add it in smaller portions over time to maintain a lower instantaneous concentration.[6] |
| Pre-existing Aggregates in Biomolecule Stock | 1. Pre-reaction Quality Control: Analyze your starting biomolecule solution by SEC or DLS to ensure it is monomeric and free of aggregates before starting the PEGylation reaction. |
| Instability of the PEGylated Conjugate | 1. Addition of Stabilizing Excipients: Consider adding stabilizers such as arginine, sucrose, or glycerol (B35011) to the reaction buffer to improve the solubility and stability of the final product.[6] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.
Materials:
-
Biomolecule stock solution of known concentration
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching reagent (if applicable for your conjugation chemistry)
-
96-well microplate
-
Instrumentation for analysis (SEC-MALS and/or DLS)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the linker in anhydrous DMSO or DMF to a high concentration (e.g., 100 mM).
-
Design the screening matrix: In a 96-well plate, set up a matrix of reactions varying the following parameters:
-
Biomolecule Concentration: e.g., 0.5 mg/mL, 1 mg/mL, 2 mg/mL, 5 mg/mL
-
PEG:Biomolecule Molar Ratio: e.g., 5:1, 10:1, 20:1, 50:1
-
Reaction Time: e.g., 1 hour, 4 hours, 12 hours, 24 hours
-
-
Set up the reactions:
-
Add the appropriate volume of reaction buffer to each well.
-
Add the biomolecule to the desired final concentration.
-
Add the this compound stock solution to achieve the desired molar ratio. Ensure the final DMSO/DMF concentration is below 10%.
-
-
Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 4°C).
-
Quench the reaction (if necessary).
-
Analyze the results:
-
Visually inspect each well for precipitation.
-
Analyze a small aliquot from each well by DLS to determine the average particle size and PDI.
-
Analyze promising conditions by SEC-MALS to quantify the percentage of monomer, desired PEGylated product, and high-molecular-weight aggregates.
-
Data Presentation:
Summarize the results of your screening in a table to easily compare the effects of different conditions.
| Biomolecule Conc. (mg/mL) | PEG:Biomolecule Molar Ratio | Reaction Time (h) | Visual Observation | % Monomer (SEC) | % HMW Aggregates (SEC) |
| 1 | 10:1 | 4 | Clear | 85 | 5 |
| 1 | 50:1 | 4 | Clear | 70 | 2 |
| 5 | 10:1 | 4 | Turbid | 40 | 50 |
| 5 | 50:1 | 4 | Slightly Turbid | 55 | 35 |
Protocol 2: Assessing the Solubility of PEGylated Biomolecules
This protocol describes a method to determine the relative solubility of your PEGylated biomolecule using PEG-induced precipitation.[13]
Materials:
-
Purified PEGylated biomolecule
-
Non-PEGylated biomolecule (control)
-
Solubility Buffer (e.g., 50 mM Histidine, pH 6.0)
-
40% (w/v) PEG 10k stock solution in Solubility Buffer
-
1.5 mL microcentrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of PEG concentrations: In microcentrifuge tubes, prepare a range of PEG concentrations by mixing your 40% PEG 10k stock with the Solubility Buffer.
-
Add the biomolecule: Add a fixed concentration of your purified PEGylated biomolecule (and the non-PEGylated control in separate tubes) to each PEG concentration. A typical final protein concentration is 1 mg/mL.
-
Equilibrate: Gently mix and incubate the samples at a constant temperature (e.g., 20°C) for a set period (e.g., 1 hour) to allow precipitation to reach equilibrium.
-
Centrifuge: Centrifuge the tubes to pellet any precipitate (e.g., 14,000 x g for 15 minutes).
-
Measure supernatant concentration: Carefully remove an aliquot of the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Plot the data: Plot the natural log of the supernatant concentration (ln C) against the weight percent of PEG.
-
Determine relative solubility: A more soluble biomolecule will require a higher concentration of PEG to precipitate. Compare the precipitation curves of the PEGylated and non-PEGylated biomolecules.
Visualizations
Caption: Workflow for optimizing PEGylation to improve solubility.
Caption: Troubleshooting logic for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. azonano.com [azonano.com]
- 6. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 10. medium.com [medium.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Azido-PEG3-Azide Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azido-PEG3-azide labeled proteins. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a homobifunctional crosslinker. It features a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with an azide (B81097) group at each end. This structure allows for the linkage of two molecules that have been modified to contain alkyne groups, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, often referred to as "click chemistry".[1][2] The PEG component can enhance the solubility and stability of the resulting conjugate.[3][4]
Q2: What are the primary challenges in characterizing proteins labeled with this compound?
A2: The main challenges stem from the heterogeneity of the reaction products.[5][6][7] This includes:
-
Determining the degree of PEGylation: It can be difficult to ascertain how many PEG linkers are attached to each protein.[5][6]
-
Identifying the site of PEGylation: Pinpointing the specific amino acid residues where the linker has attached is a significant analytical hurdle.[6][8]
-
Formation of cross-linked species: The bifunctional nature of the linker can lead to the formation of protein dimers or larger aggregates, complicating analysis.
-
Analytical Complexity: PEGylated proteins pose challenges for standard analytical techniques like mass spectrometry due to increased heterogeneity, altered charge states, and potential for conformational changes.[5][8]
Q3: Can the copper catalyst used in CuAAC reactions damage my protein?
A3: Yes, the copper(I) catalyst required for CuAAC can be problematic. It has been reported to cause protein precipitation and may be toxic to cells in in vivo studies.[9] Additionally, active copper species can sometimes generate radicals that may degrade the functional groups involved in the reaction.[9] To mitigate these issues, using a copper-free click chemistry approach like strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative is a common alternative.[9][10]
Troubleshooting Guide
Low Labeling Efficiency
Problem: Low or no incorporation of the this compound linker onto the target protein.
| Potential Cause | Recommended Solution |
| Inefficient initial protein modification | Ensure the alkyne (or other reactive group) is successfully conjugated to your protein before adding the this compound linker. Verify this initial step with appropriate analytical methods. |
| Suboptimal reaction pH | For reactions involving NHS esters to introduce an alkyne, a pH of 7.0-7.2 is generally recommended.[11] For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal to favor reaction with sulfhydryls over amines.[12] |
| Presence of interfering substances | Buffers containing primary amines (e.g., Tris, glycine) or nucleophiles like sodium azide will compete with the labeling reaction and should be avoided.[11][13] |
| Hydrolyzed labeling reagent | NHS esters are moisture-sensitive.[13] Ensure your this compound reagent is stored correctly and prepare solutions immediately before use.[13] |
| Insufficient molar excess of linker | For dilute protein solutions, a higher molar excess of the linker may be required to achieve the desired level of incorporation.[13] A 20-fold molar excess is a common starting point.[12] |
Protein Aggregation/Precipitation
Problem: The protein sample precipitates out of solution after the labeling reaction.
| Potential Cause | Recommended Solution |
| Over-crosslinking | The bifunctional nature of this compound can lead to extensive cross-linking and aggregation. Reduce the molar excess of the linker in the reaction. |
| High concentration of organic solvent | Many proteins can precipitate if the concentration of solvents like DMSO or DMF, used to dissolve the linker, exceeds 10% of the final reaction volume.[12][14] Titrate the amount of solvent to keep the linker in solution while maintaining protein stability.[15] |
| Changes in protein pI | The addition of labels can alter the net charge and isoelectric point (pI) of the protein, leading to reduced solubility.[15] Ensure your buffer pH is not too close to the new pI of the labeled protein. |
| Copper catalyst effects | As mentioned, the copper catalyst in CuAAC reactions can cause protein precipitation.[9] Consider switching to a copper-free SPAAC reaction. |
Difficulties in Characterization by Mass Spectrometry
Problem: Mass spectrometry data is complex, noisy, or difficult to interpret.
| Potential Cause | Recommended Solution |
| Heterogeneity of the sample | The presence of unlabeled protein, mono-labeled, di-labeled, and cross-linked species broadens mass peaks and complicates spectra.[5] High-resolution mass spectrometry and advanced deconvolution software can help resolve these different species.[16] |
| Increased charging and polydispersity | PEGylation can lead to overlapping protein charge patterns in ESI-MS.[5] Using liquid chromatography coupled with mass spectrometry (LC-MS) can help separate different species before analysis.[5][6] Post-column addition of amines has also been used to obtain more accurate mass data.[8] |
| Inefficient ionization | PEGylated proteins can be more difficult to ionize, particularly with MALDI-MS. ESI-MS is often preferred for its automated workflow and reduced sample preparation time.[5] |
| In-source fragmentation | The PEG linker can sometimes fragment in the mass spectrometer. Tandem MS (MS/MS) methodologies can be used to identify PEGylated sites through controlled fragmentation.[8] |
Experimental Workflows and Protocols
General Workflow for Protein Labeling and Characterization
This diagram outlines the typical steps involved in labeling a protein with an alkyne group, reacting it with this compound, and subsequent characterization.
Caption: General experimental workflow for protein labeling and characterization.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure and may require optimization for your specific protein.
-
Prepare the Alkyne-Modified Protein:
-
Start with a purified protein that has been modified to contain an alkyne group.
-
Ensure the protein is in an azide-free and amine-free buffer (e.g., phosphate (B84403) buffer).[11][17] The protein solution should be between 1-5 mg/mL.[14]
-
-
Prepare Reagent Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.[13]
-
Copper(II) Sulfate (CuSO₄): Prepare a 25 mM stock solution in water.[18]
-
Copper(I)-stabilizing ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[18]
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use, as it is prone to oxidation.[17][18]
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio will need to be optimized, but a 10-20 fold molar excess of the azide linker over the protein is a common starting point.[12][13]
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction for 1-4 hours at room temperature.[12][14] It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.[17]
-
-
Purification:
Troubleshooting Logic for Failed Click Reaction
This diagram illustrates a decision-making process for troubleshooting a failed or low-yield click chemistry reaction.
Caption: Troubleshooting flowchart for a failed click chemistry reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Азид-ПЭГ3-карбоновая кислота | CAS#:1056024-94-2 [ru.lumiprobe.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. enovatia.com [enovatia.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Azido-PEG3-Azide Reactions
Welcome to the Technical Support Center for monitoring reactions involving Azido-PEG3-azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking the progress of your conjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges and ensure successful outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary applications of an this compound linker?
This compound is a hydrophilic, bifunctional crosslinker used in "click chemistry" reactions.[1] Its primary application is to connect two alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This linker is often used in the development of PROTACs and other complex bioconjugates.[1]
Q2: Which analytical techniques are most suitable for monitoring the progress of my this compound reaction?
Several techniques can be employed to monitor the reaction, each with its own advantages:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the formation of products.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of reaction conversion.[4][5][6][7]
-
Infrared (IR) Spectroscopy: Useful for detecting the disappearance of the characteristic azide (B81097) peak.[8][9][10]
-
Mass Spectrometry (MS): Confirms the identity of the products by providing accurate mass information.[11][12][13][14][15]
Q3: How can I visualize the azide-containing compounds on a TLC plate?
Since azides often lack a UV chromophore, specific staining methods are required for visualization on TLC plates.[16][17] A common method involves a two-step process:
-
Reduction of the azide: The TLC plate is dipped in a solution of triphenylphosphine (B44618), which reduces the azide groups to amines.[3][16]
-
Staining of the amine: The plate is then treated with a ninhydrin (B49086) solution and heated. The resulting amines will appear as colored spots.[3][16]
Alternatively, an iodine-azide reaction can be used as a detection system where the catalytic effect of certain compounds results in white spots on a violet-gray background.[18][19]
Q4: What changes should I look for in the IR spectrum during the reaction?
The key change to monitor in the IR spectrum is the disappearance of the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃). This peak typically appears in the range of 2100-2160 cm⁻¹.[9][10] As the reaction proceeds and the azide is converted to a triazole, this peak will diminish in intensity.
Q5: How can NMR spectroscopy be used to quantify reaction progress?
¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals from the product.[20] For quantitative analysis, you can compare the integration of a characteristic peak of a starting material with a characteristic peak of the product. For example, the chemical shifts of the methylene (B1212753) protons adjacent to the azide group will change upon formation of the triazole ring.[20] Real-time reaction monitoring using benchtop NMR systems is also a powerful tool for analyzing reaction mechanisms.[4][5][6][7]
Troubleshooting Guide
This section addresses common issues encountered when monitoring this compound reactions.
Issue 1: No or Low Product Yield Observed by TLC/NMR
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity (for CuAAC) | The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.[21][22] Ensure all solutions are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add a sufficient amount of a reducing agent like sodium ascorbate. |
| Poor Reagent Quality | Azide compounds can be unstable.[21][22] Use fresh, high-purity reagents. Ensure solvents are anhydrous and pure. |
| Suboptimal Reaction Conditions | Incorrect stoichiometry, temperature, solvent, or pH can hinder the reaction.[22] Optimize these parameters systematically. The choice of ligand for the copper catalyst is also critical for stabilizing Cu(I) and accelerating the reaction.[21] |
| Steric Hindrance | Bulky groups near the alkyne or on the molecule being conjugated can slow down the reaction.[21] Consider increasing the reaction temperature or time, or redesigning the linker to be longer if possible. |
| Side Reactions | In CuAAC, oxidative homocoupling of terminal alkynes (Glaser coupling) can be a significant side reaction.[21] This can be minimized by maintaining anaerobic conditions and using an appropriate ligand. |
Issue 2: Streaking or Poor Separation on TLC Plates
| Potential Cause | Troubleshooting Steps |
| High Polarity of PEG Compounds | PEG-containing molecules are notoriously polar and can streak on silica (B1680970) gel TLC plates.[23] |
| * Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for PEG compounds is a mixture of chloroform (B151607) and methanol, sometimes with a small amount of ammonia (B1221849) for basic compounds or formic acid for acidic compounds.[23] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation.[23] | |
| * Use of Different Stationary Phases: Consider using reversed-phase TLC plates if streaking persists on normal-phase silica. | |
| Incomplete Spotting | Ensure the spotting solvent has fully evaporated before developing the plate. |
Issue 3: Complex Mass Spectra That Are Difficult to Interpret
| Potential Cause | Troubleshooting Steps |
| Polydispersity of PEG | PEG reagents are often a mixture of molecules with different chain lengths, leading to a distribution of masses in the product.[14] |
| * High-Resolution MS: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to resolve the different PEGylated species.[12][14][15] | |
| Multiple Charge States | Large molecules like PEGylated proteins can exist in multiple charge states in the mass spectrometer, complicating the spectrum.[15] |
| * Charge Stripping Agents: Add a charge stripping agent, such as triethylamine (B128534) (TEA), post-column to simplify the mass spectrum by reducing the number of charge states.[14][15] | |
| Presence of Mono- and Di-substituted Products | Since this compound is bifunctional, the reaction can yield a mixture of starting material, mono-reacted intermediate, and the desired di-substituted product. |
| * LC-MS: Couple liquid chromatography with mass spectrometry (LC-MS) to separate the different products before they enter the mass spectrometer.[14] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Plate: Spot a small amount of the reaction mixture onto a silica gel TLC plate alongside spots of your starting materials for reference.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of chloroform and methanol).[23] Allow the solvent front to travel up the plate.
-
Dry the Plate: Remove the plate from the chamber and allow it to dry completely.
-
Visualize the Spots:
-
If your compounds are UV-active, visualize the plate under a UV lamp.
-
For azide visualization:
-
Visualizations
Caption: Workflow for monitoring an this compound reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. sciex.com [sciex.com]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 17. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Application of iodine-azide reaction for detection of amino acids in thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Avoiding Protein Aggregation During Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during bioconjugation experiments.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During the Conjugation Reaction
This is a common issue, often indicating that the protein is becoming unstable under the reaction conditions.[1]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The pH, ionic strength, or buffer species may not be ideal for your protein's stability.[1][2][3][4] Perform a buffer screening experiment to identify the optimal pH and salt concentration.[1][5] Proteins are generally least soluble at their isoelectric point (pI), so ensure the buffer pH is at least 1-2 units away from the pI.[4][5] |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[1][4][5] Try reducing the protein concentration.[2][5] |
| Hydrophobic Nature of the Conjugated Molecule/Linker | The addition of hydrophobic molecules can expose hydrophobic patches on the protein surface, leading to aggregation.[1][2] Consider using a more hydrophilic linker or modifying the hydrophobicity of the conjugated molecule.[6] |
| High Molar Excess of Reagent | A large excess of the conjugation reagent can lead to over-labeling, altering the protein's surface charge and increasing hydrophobicity, or the reagent itself may precipitate.[2][4] Reduce the molar excess of the reagent. For sensitive proteins, a lower molar excess is often recommended.[4] |
| Mechanical Stress | Agitation, stirring, or filtration can induce shear stress, causing proteins to denature and aggregate.[1] Use gentle mixing methods and avoid vigorous agitation. |
| Elevated Temperature | Higher temperatures can promote protein unfolding and aggregation.[1] Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |
Troubleshooting Workflow for Visible Protein Precipitation
Caption: Troubleshooting workflow for visible protein precipitation.
Issue 2: Increased Soluble Aggregates Detected Post-Conjugation
Even without visible precipitation, soluble aggregates can form, which can negatively impact the efficacy and safety of the bioconjugate.[1]
Detection Methods
| Technique | Principle |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[7][8] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[9][10][11] |
| UV-Vis Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[1][7] |
| Asymmetric Flow Field-Flow Fractionation (AF4) | Separates a wide range of aggregate sizes without the potential for shear-induced aggregation that can occur in SEC.[1] |
| Native Mass Spectrometry | Can be used to monitor the aggregation process and profile the aggregates in detail.[12] |
Troubleshooting Workflow for Soluble Aggregate Formation
Caption: Troubleshooting workflow for soluble aggregate formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during bioconjugation?
Protein aggregation during bioconjugation is often caused by a combination of factors that destabilize the protein:
-
Introduction of Hydrophobic Moieties: Linkers and conjugated molecules can be hydrophobic, leading to the exposure of hydrophobic regions on the protein surface and promoting self-association.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer components can significantly impact protein stability.[1][2][3]
-
High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions.[1][5]
-
Over-labeling: Excessive modification of the protein surface can alter its charge and pI, reducing solubility.[2]
-
Mechanical and Thermal Stress: Agitation, filtration, and elevated temperatures can cause protein denaturation and aggregation.[1][13]
-
Freeze-Thaw Cycles: The process of freezing and thawing can denature proteins.[1]
Q2: How can I choose the best buffer for my bioconjugation reaction?
The ideal buffer will maintain the stability of your protein while allowing the conjugation chemistry to proceed efficiently.[4] Key considerations include:
-
pH: The buffer pH should be at least 1-2 units away from your protein's isoelectric point (pI) to maintain solubility.[4][5] While some conjugation chemistries have optimal pH ranges (e.g., NHS esters at pH 7-9), protein stability is paramount.[4]
-
Buffer System: Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) for amine-reactive chemistries (e.g., NHS esters) to avoid competition with the protein.[4]
-
Ionic Strength: The salt concentration can affect electrostatic interactions. It's often necessary to screen a range of salt concentrations to find the optimal condition for your protein.[9]
Q3: What are excipients, and how can they prevent aggregation?
Excipients are additives used to stabilize proteins in solution. They can prevent aggregation through various mechanisms.[14]
| Excipient Type | Examples | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by binding to hydrophobic patches or increasing the stability of the native state.[5][15][16] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Mannitol | Stabilize proteins through preferential exclusion, which favors the compact native state.[15] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Non-ionic detergents that can prevent surface-induced aggregation and solubilize aggregates.[5][9][16] |
| Reducing Agents | TCEP, DTT | For proteins with cysteine residues, these agents can prevent the formation of non-native intermolecular disulfide bonds.[4][5] |
| Chelating Agents | EDTA | Can prevent metal-catalyzed oxidation, which can lead to aggregation.[1] |
Q4: How does the choice of conjugation chemistry affect protein aggregation?
The conjugation strategy can significantly impact protein stability.[17][18]
-
Site-Specific vs. Random Conjugation: Random conjugation, for instance to lysine (B10760008) residues, can result in a heterogeneous mixture of conjugates, some of which may be more prone to aggregation. Site-specific conjugation can lead to a more homogeneous and potentially more stable product.[4]
-
Linker Properties: The hydrophobicity and length of the linker can influence the stability of the final conjugate. Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can increase the solubility and stability of the bioconjugate.[6][19]
Experimental Protocols
Protocol 1: Buffer Optimization Screening
This protocol outlines a method for screening different buffer conditions to minimize protein aggregation.[1]
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, HEPES)
-
Stock solution of NaCl
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.[1]
-
In a 96-well plate, dilute the protein to the desired conjugation concentration in each buffer.[1]
-
Incubate the plate at the intended conjugation temperature for various time points (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, measure the absorbance at 350 nm to assess turbidity.[1]
-
-
Ionic Strength Screening:
-
Using the optimal pH identified in the previous step, prepare buffers with varying NaCl concentrations (e.g., 0, 50, 150, 300, 500 mM).
-
Repeat the incubation and turbidity measurements as described above.
-
-
DLS Analysis:
-
For the buffer conditions that show the lowest turbidity, analyze the samples by DLS to assess the presence of soluble aggregates.[1]
-
Protocol 2: Excipient Screening
This protocol provides a framework for screening various excipients to identify those that reduce protein aggregation.
Materials:
-
Protein conjugate
-
Stock solutions of various excipients (see table in FAQ 3)
-
Optimal buffer identified in Protocol 1
-
96-well microplate
-
Plate reader (A350)
-
SEC-HPLC system
Methodology:
-
Excipient Screening:
-
In a 96-well plate, prepare the protein conjugate in the optimal buffer.[1]
-
Add different excipients from stock solutions to the desired final concentrations. Include a control with no excipient.[1]
-
Incubate the plate under stress conditions (e.g., elevated temperature, agitation) to accelerate aggregation.[1]
-
Monitor turbidity by measuring absorbance at 350 nm at regular intervals.[1]
-
-
SEC Analysis:
-
For the most promising excipients that result in low turbidity, perform SEC analysis to quantify the percentage of monomer, dimer, and higher-order aggregates.[1]
-
Prepare samples of the protein conjugate with and without the selected excipients and inject them onto an appropriate SEC column.[1]
-
Integrate the peak areas corresponding to the different species to determine their relative percentages.[1]
-
Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes a general procedure for analyzing protein aggregates using SEC-HPLC.
Materials:
-
Protein or bioconjugate sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column for the molecular weight range of the protein
-
Mobile phase (e.g., phosphate-buffered saline)
-
Molecular weight standards
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein sample through a low-protein-binding 0.22 µm filter.
-
-
Analysis:
-
Inject the prepared sample onto the SEC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times relative to molecular weight standards.
-
-
Data Analysis:
-
Integrate the peak areas to determine the percentage of each species in the sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. approcess.com [approcess.com]
- 8. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Methods for the Characterization of Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Excl usion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. scispace.com [scispace.com]
- 17. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG3-Maleimide & Thiol Reactions
Welcome to the technical support center for Azido-PEG3-maleimide reactions with thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Azido-PEG3-maleimide with a thiol?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups.[1][5] At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][3][4]
Q2: What happens if the pH is too high (above 7.5)?
At pH values above 7.5, the maleimide group loses its selectivity for thiols and can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2][3] Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, which leads to the opening of the ring to form a non-reactive maleic acid amide derivative.[1][6] This hydrolysis is significantly faster at higher pH values.[7]
Q3: What are the consequences of a pH that is too low (below 6.5)?
While the maleimide group is more stable against hydrolysis at acidic pH, the reaction rate with thiols decreases. This is because the reaction proceeds through the nucleophilic attack of the thiolate anion (S-) on the maleimide double bond. At lower pH, the thiol group (-SH) is predominantly protonated, reducing the concentration of the more reactive thiolate.
Q4: Can the thioether bond formed be reversed?
Yes, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of other thiols.[1][8][9] This can lead to the exchange of the maleimide-conjugated molecule to other thiol-containing species, a phenomenon sometimes referred to as "payload migration" in the context of antibody-drug conjugates.[1]
Q5: What is thiazine (B8601807) formation and when does it occur?
Thiazine formation is a side reaction that can occur when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine.[8][10] The N-terminal amine of the cysteine can attack the succinimide (B58015) ring, leading to a rearrangement to a six-membered thiazine structure.[8][10] This rearrangement is promoted by neutral to basic pH conditions and can be minimized by performing the conjugation at an acidic pH (e.g., pH 5).[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of Azido-PEG3-maleimide: The maleimide ring may have opened due to high pH or prolonged storage in aqueous buffer.[1][6] | Prepare maleimide solutions fresh in a dry, water-miscible solvent like DMSO or DMF and add to the reaction buffer immediately before use.[11] Ensure the reaction pH is maintained between 6.5 and 7.5.[11] |
| Oxidation of thiols: The thiol groups on the target molecule may have formed disulfide bonds. | Reduce the protein/peptide with a reducing agent like TCEP prior to conjugation.[12] Use a degassed buffer containing 5-10 mM EDTA to prevent re-oxidation.[2][3] | |
| Incorrect buffer composition: The buffer may contain primary amines or thiols that compete with the target reaction. | Use a non-nucleophilic buffer such as PBS, HEPES, or Tris within the recommended pH range of 7-7.5.[12] | |
| Conjugate is unstable and loses activity over time | Retro-Michael reaction: The thioether linkage is reversing, leading to deconjugation.[1][8] | After conjugation, consider hydrolyzing the thiosuccinimide ring under controlled basic conditions (e.g., pH 8.5 for 2-4 hours) to form a stable, ring-opened succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[11] |
| Multiple peaks on HPLC/MS analysis of the conjugate | Thiazine formation: If conjugating to an N-terminal cysteine, a thiazine rearrangement may have occurred.[8][10] | Perform the conjugation at a lower pH (around 5.0-6.0) to suppress thiazine formation.[8] Note that this will slow down the primary conjugation reaction. |
| Reaction with primary amines: If the pH was too high, the maleimide may have reacted with lysine residues, leading to a heterogeneous product.[1] | Strictly maintain the reaction pH between 6.5 and 7.5.[1][4] | |
| Hydrolysis of the thiosuccinimide ring: The succinimide ring of the conjugate can be hydrolyzed, leading to two stable isomers.[11] | If a homogeneous product is critical, this can be driven to completion by a controlled hydrolysis step as mentioned above. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Hydrolysis
| pH | Relative Stability of Maleimide | Rate of Hydrolysis |
| 3.0 | High | Very Slow |
| 5.5 | High | Slow |
| 7.4 | Moderate | Faster than at acidic pH[7] |
| 9.0 | Low | Fast[7] |
| 11.0 | Very Low | Extremely Fast[7] |
Table 2: Thiazine Formation from N-terminal Cysteine Conjugate at Different pH Values
| pH | Rate of Thiazine Formation | % Conversion to Thiazine after 24h |
| 5.0 | Suppressed (<1.1% conversion after 336h) | ~0% |
| 7.3 | Significant conversion | ~33% (for a specific peptide model)[8] |
| 8.4 | Rapid | Nearly 90%[8] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of Azido-PEG3-maleimide to a Thiol-Containing Protein
-
Buffer Preparation: Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[12] Degas the buffer and add 5-10 mM EDTA to prevent thiol oxidation.[2][3]
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature.[12] Remove the excess reducing agent using a spin desalting column.
-
Azido-PEG3-maleimide Preparation: Immediately before use, dissolve the Azido-PEG3-maleimide in a dry, water-miscible organic solvent such as DMSO or DMF to create a 10 mM stock solution.[12]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Azido-PEG3-maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted Azido-PEG3-maleimide using a spin desalting column, dialysis, or size exclusion chromatography.
-
Storage: For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[13] Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial for storage at 4°C.[13]
Visualizations
Caption: Impact of pH on Maleimide-Thiol Reaction Pathways.
Caption: Troubleshooting Workflow for Low Conjugation Efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Reducing Non-Specific Binding with PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of PEGylated compounds, with a specific focus on mitigating non-specific binding in experimental assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing actionable solutions in a question-and-answer format.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
Question: I'm using a PEGylated protein in my ELISA, and I'm observing an unusually high background signal across the plate. What could be the cause and how can I fix it?
Answer: High background in an ELISA can obscure your results by reducing the signal-to-noise ratio.[1] The primary causes are often related to insufficient blocking, inadequate washing, or issues with the antibodies and reagents themselves.
Possible Causes & Solutions:
-
Insufficient Blocking: The blocking buffer's role is to coat any unoccupied binding sites on the plate to prevent antibodies or the PEGylated analyte from adhering non-specifically.[1]
-
Solution 1: Optimize Blocking Agent: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or try a different agent like casein.[1][2] Some studies suggest that for plastic surfaces, even very dilute unmodified PEG can act as an effective blocking agent.[3]
-
Solution 2: Increase Incubation Time: Extend the blocking incubation period to ensure complete coverage of the surface.[1]
-
Solution 3: Add a Surfactant: Incorporate a non-ionic detergent like Tween-20 (typically 0.05% v/v) into your blocking and wash buffers to reduce hydrophobic interactions.[1]
-
-
Inadequate Washing: Poor washing can leave behind unbound reagents, leading to a high background signal.[1][4]
-
Solution 1: Increase Wash Steps: Add extra wash cycles (e.g., increase from 3 to 5 cycles).[1]
-
Solution 2: Add a Soak Time: Introduce a short incubation or "soak" step (e.g., 30 seconds) during each wash cycle before aspirating the buffer.[1]
-
Solution 3: Ensure Complete Aspiration: Make sure all wash buffer is completely removed after each step, as residual droplets can contain unbound reagents.[4]
-
-
Reagent Concentration: The concentration of your detection antibody may be too high, leading to non-specific adherence.
-
Solution: Perform a titration experiment to determine the optimal, lowest effective concentration for your detection antibody.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or the blocking agent itself.[5]
-
Solution: Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample species to minimize cross-reactivity.
-
Troubleshooting Workflow for High Background
Issue 2: Poor Performance of PEGylated Surfaces for Preventing Non-Specific Binding
Question: I've coated my glass slides with PEG to prevent non-specific protein adhesion for single-molecule imaging, but I'm still seeing significant background. How can I improve my surface passivation?
Answer: While PEG is an excellent polymer for preventing non-specific interactions, the quality of the passivation depends heavily on the density and uniformity of the PEG layer.[6][7] Incomplete coverage or a low-density PEG layer can leave surfaces exposed, leading to unwanted binding.
Possible Causes & Solutions:
-
Incomplete Surface Cleaning: The initial cleaning of the glass or quartz surface is critical for successful subsequent functionalization and PEGylation.
-
Solution: Employ a rigorous cleaning protocol. A common method involves sequential cleaning with acetone, potassium hydroxide (B78521) (KOH), and piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to ensure a pristine surface.[8][9]
-
-
Low PEG Grafting Density: A single round of PEGylation may not be sufficient to achieve the high density required for robust passivation.
-
Sub-optimal Reaction Conditions: The pH and incubation time for the PEGylation reaction are crucial for efficient conjugation.
-
Alternative Passivation Agents: For particularly "sticky" systems, PEG alone may be insufficient.
-
Solution 1: Use a combination of blocking agents. For instance, after PEGylating the glass, incubate with a high concentration of Bovine Serum Albumin (BSA) to block any remaining reactive sites.[10]
-
Solution 2: Consider alternative polymers like Pluronic F127, which can self-assemble on hydrophobic surfaces and has been shown to be highly effective at reducing non-specific binding for a range of systems.[10]
-
Experimental Protocol: Two-Round Surface Passivation of Quartz Slides
This protocol is adapted from methods described for single-molecule studies.[7][8]
Materials:
-
Quartz or glass slides and coverslips
-
Acetone, Potassium Hydroxide (KOH), Piranha solution (handle with extreme caution)
-
APTES (3-Aminopropyl)triethoxysilane) for aminosilanization
-
NHS-ester mPEG (e.g., 5,000 Da)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Milli-Q water, Nitrogen gas
Procedure:
-
Surface Cleaning:
-
Rinse slides and coverslips thoroughly with Milli-Q water and acetone.
-
Etch the surfaces with KOH and then with piranha solution to create a reactive, clean surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment and work in a fume hood).
-
-
Surface Functionalization (Amino-silanization):
-
Treat the cleaned surfaces with APTES to introduce amine groups, which will serve as anchors for the PEG molecules.
-
-
First Round of PEGylation:
-
Prepare a fresh PEGylation solution by dissolving NHS-ester mPEG in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Apply the PEG solution to the amine-functionalized surface and incubate in a humidified chamber for at least 2 hours, or preferably overnight.
-
-
Washing:
-
Thoroughly rinse the surfaces with Milli-Q water to remove any unbound PEG.
-
Dry completely with a stream of nitrogen gas.
-
-
Second Round of PEGylation:
-
Prepare a fresh PEGylation solution as in step 3.
-
Apply the solution to the surface and incubate for at least 30 minutes.
-
-
Final Wash and Storage:
-
Rinse the surfaces again with Milli-Q water and dry with nitrogen gas.
-
The passivated slides can be stored at -20°C for up to 3 months.[8]
-
Issue 3: Difficulty Purifying the Final PEGylated Product
Question: After my PEGylation reaction, I'm struggling to separate my desired PEGylated protein from unreacted protein and excess PEG. What is the best purification strategy?
Answer: The purification of PEGylated proteins can be challenging because the process results in a complex mixture of products, including unreacted protein, excess PEG, and proteins with varying numbers of attached PEG molecules (PEGamers).[11][] The choice of purification method depends on the physicochemical differences between these components.
Recommended Purification Techniques:
-
Ion-Exchange Chromatography (IEX): This is often the method of choice.[11] The attachment of neutral PEG chains shields the surface charges of the protein, altering its binding affinity to the IEX resin.[][13] This allows for the separation of unreacted protein from PEGylated versions and can even separate species with different degrees of PEGylation.[]
-
Best For: Separating unreacted protein from PEGylated protein and resolving different PEGamer species or positional isomers.[11][]
-
-
Size-Exclusion Chromatography (SEC): PEGylation significantly increases the hydrodynamic radius of a protein. SEC separates molecules based on size and is therefore very effective at removing small molecules like unreacted PEG and buffer components.[] It can also separate unPEGylated protein from the much larger PEGylated product.[11]
-
Best For: Removing excess free PEG and separating native protein from the PEGylated conjugate, especially when the size difference is significant.[13]
-
-
Hydrophobic Interaction Chromatography (HIC): This method is generally less effective for this application because PEG itself can bind to HIC media.[11] However, in some specific cases, it can be used for polishing steps.[14]
-
Membrane-Based Methods (Ultrafiltration/Diafiltration): These techniques are simple, cost-effective, and scalable.[][15] They work by separating molecules based on size differences and are excellent for removing small, unreacted PEG molecules from the much larger PEGylated protein.[15]
-
Best For: A rapid, scalable initial clean-up step to remove excess free PEG.[15]
-
Purification Strategy Comparison
| Purification Method | Principle of Separation | Best Use Case | Limitations |
| Ion-Exchange (IEX) | Surface Charge | Separating unreacted protein, different PEGamer species, and positional isomers.[11][] | Effectiveness can diminish with higher degrees of PEGylation as charge differences become smaller.[13] |
| Size-Exclusion (SEC) | Hydrodynamic Size | Removing excess free PEG; separating native protein from PEGylated protein.[11][13] | Poor resolution between species with similar sizes (e.g., mono- vs. di-PEGylated forms).[11] |
| Membrane Filtration | Molecular Weight Cutoff | Rapid and scalable removal of excess free PEG from the reaction mixture.[][15] | Cannot separate unreacted protein from the desired product or resolve different PEGamer species.[] |
Frequently Asked Questions (FAQs)
What are the primary causes of non-specific binding?
Non-specific binding arises from unintended interactions between molecules and surfaces or other molecules. These interactions are typically driven by one or more of the following forces:[16]
-
Hydrophobic Interactions: Non-polar regions of proteins or other molecules are driven to associate with hydrophobic surfaces to minimize their contact with the aqueous environment.
-
Electrostatic Interactions: Occur between charged molecules and oppositely charged surfaces or other biomolecules.
-
Van der Waals Forces: Weak, short-range attractions between molecules.
How does PEGylation reduce non-specific binding?
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule or surface, is a highly effective strategy for reducing non-specific binding. The primary mechanism is the formation of a hydrophilic, flexible, and sterically hindering layer.[16][17]
-
Steric Hindrance: The long, flexible PEG chains form a dynamic "cloud" or "brush" on the surface of the molecule.[17] This physically blocks other molecules from accessing the surface, thereby preventing non-specific adsorption.[18]
-
Hydration Layer: PEG is highly hydrophilic and organizes water molecules around it, creating a tightly bound hydration layer. For another molecule to bind non-specifically, it would need to displace this energetically unfavorable water layer, which acts as a thermodynamic barrier to adsorption.[16]
Mechanism of PEG Shielding
How does PEG chain length affect non-specific binding?
The length of the PEG chain is a critical parameter that influences its ability to prevent non-specific interactions.
-
Longer Chains, Better Shielding: Generally, longer PEG chains provide more effective steric hindrance and are better at preventing protein adsorption.[6][18][19] They create a thicker, more dynamic protective layer.
-
The "Mushroom" to "Brush" Transition: The conformation of the grafted PEG chains depends on both their length and grafting density. At low densities, shorter chains may lie flat in a "mushroom" conformation. As chain length or density increases, they are forced to extend away from the surface into a more effective "brush" conformation.[19]
-
Impact on Specific Binding: While longer chains are better at preventing non-specific binding, they can also be too effective. Excessively long PEG chains can sterically hinder the desired specific binding of a targeting ligand (e.g., an antibody) to its receptor.[20] Therefore, an optimal PEG length must be determined experimentally to balance the reduction of non-specific binding with the preservation of specific activity.[20] For example, one study found that nanoparticles coated with PEG-3000 had the optimal chain length for antibody-receptor interactions.[20]
Impact of PEG Chain Length on Binding Events
| PEG Chain Length | Non-Specific Binding | Specific Binding (Targeted Ligands) | Rationale |
| Short (e.g., 600 g/mol ) | Higher | Less Hindered | Incomplete surface coverage; may allow underlying surface charges to cause non-specific interactions.[19] |
| Optimal (e.g., 2000-5000 g/mol ) | Low | Maintained | Provides sufficient steric hindrance to block most non-specific sites without masking the specific binding site.[19][20] |
| Very Long (e.g., >10,000 g/mol ) | Very Low | Potentially Reduced | The thick PEG corona can sterically block the specific ligand from reaching its target receptor.[20] |
What is the effect of PEG dispersity on protein adsorption?
Polydispersity refers to the distribution of molecular weights in a polymer sample. Using monodisperse PEG (where all chains have a uniform length) can significantly improve performance compared to polydisperse PEG.
-
Uniformity is Key: Nanoparticles coated with monodisperse PEG form a more uniform and consistent outer layer.[6]
-
Reduced Protein Adsorption: This uniform layer leads to significantly lower adsorption of serum proteins compared to surfaces coated with polydisperse PEG.[6]
-
Preferential Grafting: When using polydisperse PEG, shorter chains are often preferentially grafted onto a surface, resulting in a less uniform and less effective protective layer.[6] This can lead to higher non-specific binding than anticipated.
References
- 1. arp1.com [arp1.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pnas.org [pnas.org]
- 11. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Efficiency of SPAAC Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for enhanced efficiency, higher yields, and greater success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SPAAC and how does it work?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that involves a reaction between a cyclooctyne (B158145) (a strained alkyne) and an azide (B81097) to form a stable triazole linkage.[][2] The reaction is driven by the release of ring strain from the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without the need for a cytotoxic copper catalyst.[3][4][5] This makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo bioconjugation.[6][7]
Q2: What are the key advantages of SPAAC over the copper-catalyzed version (CuAAC)?
The primary advantage of SPAAC is that it is a copper-free reaction.[5][6] This eliminates the cellular toxicity associated with copper catalysts, making it a more biocompatible method for labeling and tracking molecules in living cells and organisms.[2][6][7] SPAAC reactions are also highly selective and bioorthogonal, meaning they do not interfere with native biological functional groups.[][3]
Q3: My SPAAC reaction is slow or incomplete. What are the common causes?
Several factors can contribute to slow or incomplete SPAAC reactions. The most common culprits include:
-
Suboptimal choice of cyclooctyne: The reactivity of cyclooctynes varies significantly based on their structure.[7][8]
-
Unfavorable reaction conditions: pH, buffer composition, and temperature can all impact reaction kinetics.[8][9][10]
-
Low reagent concentration: Insufficient concentration of either the azide or cyclooctyne will slow down the reaction.[8]
-
Steric hindrance: Bulky chemical groups near the azide or alkyne can physically block the reaction from occurring efficiently.[8]
Q4: How do I choose the right cyclooctyne for my experiment?
The choice of cyclooctyne is critical for reaction efficiency. More strained cyclooctynes generally react faster.[3] For rapid kinetics, consider using bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) derivatives.[2][7] The structure of the cyclooctyne also affects its stability and solubility, so the ideal choice will depend on the specific requirements of your experiment.[7]
Q5: What is the optimal pH for a SPAAC reaction?
SPAAC reactions can proceed over a broad pH range, but for bioconjugation, a pH between 7 and 9 is commonly used to maintain the stability of biomolecules.[4][9] A good starting point is a physiological pH of 7.4.[9] However, the optimal pH can vary depending on the specific reactants and buffer system, so a pH optimization screen (e.g., from pH 6.5 to 8.5) may be beneficial.[8][9]
Troubleshooting Guide
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Suboptimal Cyclooctyne Choice | The cyclooctyne may not be reactive enough. Switch to a more strained and reactive cyclooctyne, such as a BCN or DBCO derivative, if you are using a less reactive one.[2][8] |
| Unfavorable Reaction Conditions | The pH, buffer, or temperature may not be optimal. Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems (e.g., switching from PBS to HEPES has been shown to increase reaction rates for some SPAAC reactions).[8][9][10][11] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, but be mindful of the stability of your biomolecules.[8][9] |
| Low Reagent Concentration | The concentration of one or both reactants is too low. Increase the concentration of the limiting reagent.[8] If solubility is an issue, explore the use of organic co-solvents like DMSO, but be aware that this can also impact the reaction rate.[8] |
| Steric Hindrance | Bulky groups on either the azide-containing molecule or the cyclooctyne are impeding the reaction. If possible, redesign your reagents to minimize steric clash around the reactive moieties.[8] Consider using a cyclooctyne with a smaller profile. |
Problem 2: Side Product Formation
| Possible Cause | Suggested Solution |
| Instability of Reactants | The cyclooctyne or the azide-containing molecule may be degrading under the reaction conditions. Ensure the purity of your starting materials.[8][9] If using a particularly reactive cyclooctyne, consider its stability under your experimental conditions and timeframe.[8] |
| Non-specific Reactions | The cyclooctyne may be reacting with other functional groups in your system. This is less common with SPAAC but can occur, for instance, with free thiols.[12][13] Ensure your system is free of highly reactive nucleophiles that could potentially react with the cyclooctyne.[8] In cases where reaction with thiols is a concern, pre-incubating with iodoacetamide (B48618) (IAM) can block the thiol groups and improve specificity.[12] |
| Presence of Sodium Azide | If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-modified molecule, reducing the efficiency of your intended reaction.[14] It is recommended to avoid using NaN₃ in buffers for SPAAC reactions.[14] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Materials | The product and unreacted starting materials have similar chromatographic behavior. Optimize your chromatographic separation method.[8] Consider trying a different solvent gradient, a different type of stationary phase (e.g., hydrophilic interaction liquid chromatography - HILIC), or a different purification technique altogether, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), depending on the properties of your product.[9] |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Solvent | Rate Constant (M⁻¹s⁻¹) |
| [9+1]CPP | DMSO-d₆ | 2.2 x 10⁻³ |
| [11+1]CPP | DMSO-d₆ | 4.5 x 10⁻⁴ |
| m[9+1]CPP | DMSO-d₆ | 9.6 x 10⁻³ |
| fluor[11+1]CPP | DMSO-d₆ | 2.1 x 10⁻³ |
Data sourced from[15]
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside)
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Experimental Protocols
General Protocol for Protein Labeling via SPAAC
This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3]
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester) dissolved in an organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).[3]
-
Desalting column or dialysis cassette for purification.[3]
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is fully dissolved and, if necessary, buffer-exchanged into an amine-free buffer to prevent side reactions with NHS esters if used.
-
DBCO Reagent Preparation: Prepare a fresh stock solution of the DBCO-functionalized molecule in DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution.[3] It is important to keep the final concentration of the organic solvent below 10% to avoid denaturation of the protein.[3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[3] The optimal time may vary depending on the specific reactants.
-
Purification: Remove the unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or by performing dialysis against a suitable buffer.[3]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]
Visualizations
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A logical workflow for troubleshooting common issues in SPAAC reactions.
Caption: A typical experimental workflow for labeling a protein using SPAAC.
References
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azido-PEG3-azide and Other Short-Chain PEG Linkers (PEG4, PEG6) for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed for their capacity to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] This guide provides an objective comparison of Azido-PEG3-azide with its longer counterparts, Azido-PEG4-azide and Azido-PEG6-azide, focusing on their respective impacts on the performance of bioconjugates.
Physicochemical Properties and Performance Characteristics
The length of the PEG chain in a linker directly influences the physicochemical properties of the resulting conjugate, such as hydrophilicity, molecular weight, and steric hindrance. These properties, in turn, affect the solubility, stability, and in vivo behavior of the molecule.
Hydrophilicity and Solubility: The incorporation of PEG linkers is a well-established method for increasing the aqueous solubility of hydrophobic molecules.[4][5][6] Longer PEG chains generally correlate with greater hydrophilicity, which can lead to reduced aggregation of labeled proteins and improved performance in aqueous environments. While direct comparative solubility data for this compound, Azido-PEG4-azide, and Azido-PEG6-azide is not extensively published, the general trend suggests that solubility increases with the number of ethylene (B1197577) glycol units.
Molecular Weight and Size: The addition of each PEG unit increases the overall molecular weight and hydrodynamic radius of the conjugate. This can have significant implications for cell permeability and pharmacokinetics.
Stability: The azide (B81097) functional groups on these linkers are generally stable under most conditions, making them suitable for a variety of conjugation chemistries.[7] However, the stability of organic azides can be influenced by their chemical structure. A general guideline, the "Rule of Six," suggests that having at least six carbon atoms per azide group contributes to the stability of the compound.[8] All three linkers discussed here meet this criterion. The ether linkages within the PEG chain can be susceptible to oxidative metabolism.[4]
The following table summarizes the key physicochemical properties of this compound, Azido-PEG4-azide, and Azido-PEG6-azide.
| Property | This compound | Azido-PEG4-azide | Azido-PEG6-azide |
| Chemical Formula | C6H12N6O2 | C8H16N6O3 | C12H24N6O5 |
| Molecular Weight ( g/mol ) | 200.20 | 244.25 | 332.36 |
| Number of PEG Units | 3 | 4 | 6 |
| Calculated LogP | -0.29 | -0.58 | -1.16 |
| Topological Polar Surface Area (Ų) | 123.6 | 132.8 | 151.3 |
Note: Calculated LogP and Topological Polar Surface Area values are estimates and can vary depending on the calculation method.
Impact on PROTAC and ADC Performance
The length of the PEG linker is a critical parameter in the design of PROTACs and ADCs, as it dictates the spatial relationship between the two linked moieties (e.g., a target-binding ligand and an E3 ligase-recruiting ligand in a PROTAC).
PROTACs: An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[1] Furthermore, longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane.[9]
ADCs: In the context of ADCs, the linker length can influence the delivery and release of the cytotoxic payload. Longer PEG chains can enhance the in vivo therapeutic window by improving pharmacokinetics, but they may also reduce the immediate cytotoxic effect in vitro due to slower internalization or steric hindrance.
The following table provides a representative comparison of the expected performance of PROTACs constructed with this compound, Azido-PEG4-azide, and Azido-PEG6-azide, based on general trends observed in the literature.
| Performance Parameter | This compound | Azido-PEG4-azide | Azido-PEG6-azide |
| Expected Cell Permeability | Higher | Moderate | Lower |
| Potential for Steric Hindrance | Higher | Moderate | Lower |
| Ternary Complex Formation (PROTACs) | Highly dependent on specific target and E3 ligase | Highly dependent on specific target and E3 ligase | Highly dependent on specific target and E3 ligase |
| In Vitro Cytotoxicity (ADCs) | Potentially Higher | Moderate | Potentially Lower |
| In Vivo Half-life | Shorter | Moderate | Longer |
Experimental Protocols
To enable a thorough comparison of these PEG linkers, the following are representative protocols for key experiments.
Protocol 1: Determination of Aqueous Solubility
This protocol describes a method for determining the aqueous solubility of the Azido-PEG-azide linkers using a PEG precipitation assay.[10][11][12]
Materials:
-
This compound, Azido-PEG4-azide, and Azido-PEG6-azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polyethylene glycol (PEG) 6000 stock solution (50% w/v in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of each Azido-PEG-azide linker in PBS at a concentration of 10 mM.
-
In a 96-well microplate, create a serial dilution of each linker stock solution in PBS.
-
To each well, add an equal volume of the 50% PEG 6000 stock solution to induce precipitation.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Measure the absorbance at 600 nm using a microplate reader to quantify the amount of precipitated linker.
-
The solubility can be determined by identifying the concentration at which precipitation begins.
Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-functionalized molecule to the azido-PEG-azide linkers.
Materials:
-
This compound, Azido-PEG4-azide, or Azido-PEG6-azide
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the alkyne-functionalized molecule and the respective Azido-PEG-azide linker in the reaction buffer. A 1.5 to 2-fold molar excess of the linker is typically used.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
In another tube, premix the CuSO₄ and TBTA ligand in the reaction buffer.
-
Add the CuSO₄/ligand mixture to the reaction containing the alkyne and azide, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted starting materials and catalyst.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: A schematic of the PROTAC-mediated protein degradation pathway.
Experimental Workflow for Comparing PEG Linker Efficiency
Caption: Workflow for the comparative analysis of different PEG linkers in PROTACs.
Conclusion
The choice between this compound, Azido-PEG4-azide, and Azido-PEG6-azide depends on the specific application and desired properties of the final bioconjugate. Shorter linkers like this compound may be advantageous for applications requiring high cell permeability and where steric hindrance is a concern. Longer linkers like Azido-PEG6-azide can enhance solubility and in vivo half-life but may compromise cell permeability and in vitro potency. A systematic evaluation of a series of PEG linker lengths is often necessary to identify the optimal linker for a particular biological system.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 11. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement [repository.cam.ac.uk]
- 12. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG3-azide: A Comparative Guide to Bifunctional Crosslinkers for Researchers
In the landscape of bioconjugation and drug development, the choice of a bifunctional crosslinker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. Among the diverse array of available reagents, Azido-PEG3-azide has emerged as a prominent tool, particularly favored for its utility in "click chemistry." This guide provides an objective comparison of this compound with other classes of bifunctional crosslinkers, supported by illustrative experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection process.
At a Glance: this compound vs. Other Bifunctional Crosslinkers
This compound is a homobifunctional crosslinker featuring two azide (B81097) (-N₃) groups at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. Its reactivity is harnessed through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering high specificity and efficiency.
In contrast, other widely used bifunctional crosslinkers employ different reactive moieties. N-hydroxysuccinimide (NHS) esters , such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS³), react with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds. Maleimide-based crosslinkers target sulfhydryl groups (e.g., cysteine residues), forming thioether linkages. The choice between these chemistries hinges on the specific application, the available functional groups on the biomolecules, and the desired properties of the final conjugate.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound (utilized in click chemistry) against representative NHS-ester and maleimide-based homobifunctional crosslinkers. The data presented is illustrative, drawing from typical experimental outcomes to highlight the general performance differences between these chemistries.
Table 1: Reaction Efficiency and Kinetics
| Feature | This compound (Click Chemistry) | NHS-Ester Crosslinker (e.g., BS³) | Maleimide (B117702) Crosslinker |
| Reaction Time | 1 - 4 hours | 30 - 60 minutes | 1 - 4 hours |
| Typical Yield | > 90% | 50 - 80% | 60 - 85% |
| Optimal pH | 4.0 - 9.0 | 7.2 - 8.5 | 6.5 - 7.5 |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with all primary amines) | High (Specific to sulfhydryls) |
Table 2: Linkage Stability and Properties
| Feature | This compound (Triazole Linkage) | NHS-Ester Crosslinker (Amide Bond) | Maleimide Crosslinker (Thioether Bond) |
| Chemical Stability | Very High[1] | High | Moderate (Susceptible to hydrolysis at high pH) |
| Enzymatic Stability | High (Resistant to proteases)[1] | Moderate (Can be cleaved by amidases) | High |
| Reversibility | Non-reversible | Non-reversible | Generally non-reversible, but can undergo retro-Michael addition |
| Hydrophilicity | High (PEG spacer) | Moderate to High (depending on spacer) | Moderate to High (depending on spacer) |
Experimental Protocols
To provide a practical context, this section details generalized protocols for a common application: crosslinking two protein molecules.
Protocol 1: Protein-Protein Crosslinking using this compound
This protocol assumes one protein contains an alkyne group and the other an azide group for the click chemistry reaction.
Materials:
-
Protein-Alkyne (in PBS, pH 7.4)
-
Protein-Azide (in PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Quenching Buffer (e.g., 50 mM EDTA)
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein-Alkyne (e.g., 1 mg/mL final concentration) and Protein-Azide (at an equimolar ratio to Protein-Alkyne).
-
Add this compound to the desired final concentration (e.g., 10-fold molar excess over the proteins).
-
-
Initiate Click Reaction:
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio). Add this premix to the protein solution to a final CuSO₄ concentration of 1 mM.
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10 mM.
-
-
Purification:
-
Remove excess crosslinker and reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the crosslinked product by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
Protocol 2: Protein-Protein Crosslinking using BS³ (NHS-Ester)
This protocol describes a one-step crosslinking of two proteins containing accessible primary amines.[2][3][4]
Materials:
-
Protein A and Protein B (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
BS³ (Bis[sulfosuccinimidyl] suberate)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Equilibrate the BS³ vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve BS³ in reaction buffer (e.g., PBS) to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein A and Protein B to their desired final concentrations (e.g., 1 mg/mL each).
-
-
Initiate Crosslinking:
-
Add the freshly prepared BS³ solution to the protein mixture. A 20- to 50-fold molar excess of BS³ over the total protein is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes to quench any unreacted BS³.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent using a desalting column.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, followed by mass spectrometry for identification of crosslinked peptides.
-
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate complex biological processes and experimental designs. Below are examples relevant to the application of bifunctional crosslinkers.
The diagram above illustrates the workflows for synthesizing Antibody-Drug Conjugates (ADCs) using either click chemistry with site-specific modification or traditional NHS ester chemistry. The click chemistry approach often results in a more homogeneous product with a defined drug-to-antibody ratio (DAR), while the NHS ester method can lead to a heterogeneous mixture of ADC species.
This diagram illustrates how bifunctional crosslinkers can be used to study G-protein coupled receptor (GPCR) dimerization. By covalently linking interacting receptor monomers, the transient dimer state can be stabilized for further analysis, such as characterization of its role in downstream signaling pathways.[5][6][7]
Conclusion
This compound, with its reliance on highly efficient and specific click chemistry, offers significant advantages in terms of yield and product homogeneity. The resulting triazole linkage is exceptionally stable, making it ideal for applications requiring robust and permanent conjugation.[1] However, the two-step nature of introducing corresponding alkyne or azide functionalities and the potential for copper cytotoxicity (in CuAAC) are important considerations.
Conversely, traditional crosslinkers like NHS esters and maleimides offer simpler, one-step conjugation protocols when the target functional groups are readily available. While NHS esters can lead to product heterogeneity due to multiple reactive sites, and maleimide linkages can have stability concerns, they remain valuable tools for many applications.
Ultimately, the optimal choice of a bifunctional crosslinker depends on a careful evaluation of the specific research goals, the nature of the biomolecules involved, and the desired characteristics of the final product. This guide provides a framework for making an informed decision, empowering researchers to select the most appropriate tool for their bioconjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of G-protein-coupled receptor dimerization: From ontogeny to signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How and why do GPCRs dimerize? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bioconjugation: CuAAC vs. SPAAC for Labeling with Azido-PEG3-azide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," a class of reactions known for their high efficiency and specificity, has become an indispensable tool in this endeavor. Among the most prominent click reactions are the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two powerful methods for the purpose of labeling with Azido-PEG3-azide, a common hydrophilic linker used to improve the pharmacokinetic properties of bioconjugates.
This comparison will delve into the core principles of each reaction, present available quantitative data for performance, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[][2] | Excellent, widely used for in vivo applications.[3] |
| Reaction Kinetics | Very fast (second-order rate constants typically 10-100 M⁻¹s⁻¹).[4] | Slower than CuAAC, dependent on the cyclooctyne (B158145) used.[4] |
| Reactants | Terminal Alkyne + Azide (B81097) | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Regioselectivity | Highly regioselective, yielding the 1,4-triazole isomer.[5] | Yields a mixture of regioisomers.[5] |
| Cost | Reagents (terminal alkynes, copper salts) are generally less expensive.[4] | Strained cyclooctynes can be more expensive and complex to synthesize.[4] |
Delving Deeper: A Quantitative Comparison
While direct, side-by-side kinetic data for the reaction of this compound with both CuAAC and SPAAC under identical conditions is limited in the literature, we can infer performance from studies using similar azide and alkyne reactants.
Reaction Kinetics:
CuAAC is renowned for its rapid reaction rates. In contrast, SPAAC's kinetics are highly dependent on the nature of the strained cyclooctyne. Dibenzocyclooctyne (DBCO) is a commonly used reagent in SPAAC due to its high reactivity and stability.[3]
| Reaction | Alkyne Partner | Typical Second-Order Rate Constant (k₂) |
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | 1 - 100 M⁻¹s⁻¹[4] |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.1 - 1 M⁻¹s⁻¹[6] |
Reaction Yields:
Both CuAAC and SPAAC are known for their high reaction yields, often exceeding 90% with purified reactants.[][7] However, in complex biological mixtures, the efficiency of CuAAC can be hampered by the presence of copper-chelating molecules, and SPAAC can exhibit background reactions with thiols.[8]
Reaction Mechanisms and Workflows
To visualize the fundamental differences and the practical application of these two methods, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for the development of an antibody-drug conjugate (ADC), a key application in drug development.[][9][10]
Experimental Protocols
The following are detailed protocols for labeling a protein with this compound using both CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound
This protocol is adapted for the labeling of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[11]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[11]
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water)
-
Microcentrifuge tubes
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dilute the alkyne-modified protein to a working concentration (e.g., 1-5 mg/mL) in PBS.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.[11]
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation using methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or other relevant analytical techniques.
-
Protocol 2: SPAAC Labeling of an Azide-Modified Cell Surface with a DBCO-PEG3-azide Analog
This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins, using a DBCO-functionalized PEG linker.
Materials:
-
Azide-labeled cells in culture medium or PBS
-
DBCO-PEG3-azide (or a similar DBCO-functionalized PEG linker)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Reagent Solution:
-
Dissolve the DBCO-PEG3-azide in DMSO to create a 10 mM stock solution.
-
-
Cell Preparation:
-
Harvest the azide-labeled cells and wash them three times with cold PBS to remove any unincorporated azido (B1232118) sugars.
-
Resuspend the cells in a blocking buffer (e.g., 1% BSA in PBS) and incubate for 30 minutes at 4°C to reduce non-specific binding.
-
Centrifuge the cells and resuspend them in fresh PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
SPAAC Reaction:
-
Add the DBCO-PEG3-azide stock solution to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove any unreacted DBCO-PEG3-azide.
-
-
Analysis:
-
If the DBCO-PEG3-azide is fluorescently tagged, the cells can be directly analyzed by flow cytometry or fluorescence microscopy.
-
If the linker contains a biotin (B1667282) tag, the cells can be subsequently stained with a fluorescently labeled streptavidin conjugate for analysis.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for labeling with this compound hinges on the specific experimental context.
CuAAC is the superior choice for applications where:
-
Speed is critical: Its rapid kinetics ensure efficient labeling in a shorter timeframe.
-
The biological system is not sensitive to copper: This method is well-suited for in vitro applications, such as the modification of purified proteins or the preparation of bioconjugates outside of a living environment.[7]
-
Cost is a major consideration: The reagents for CuAAC are generally more affordable.[4]
SPAAC is the recommended method when:
-
Biocompatibility is paramount: The absence of a cytotoxic copper catalyst makes it the gold standard for labeling in live cells, tissues, and whole organisms.[3]
-
Working with sensitive biomolecules: The mild, catalyst-free conditions of SPAAC minimize the risk of damage to delicate biological structures.[3]
For researchers in drug development, particularly in the creation of ADCs for in vivo use, the biocompatibility of SPAAC often outweighs its slower reaction kinetics.[] However, for the initial in vitro development and screening of conjugates, the speed and cost-effectiveness of CuAAC can be highly advantageous. Ultimately, a thorough understanding of the strengths and limitations of each method will enable the selection of the optimal strategy for successful bioconjugation with this compound.
References
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 10. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Characterizing Azido-PEG3-azide Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Azido-PEG3-azide is critical for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the characterization of this compound, supported by experimental data and detailed protocols.
This compound is a discrete (monodisperse) polyethylene (B3416737) glycol (dPEG®) linker, meaning it is a single chemical entity with a defined molecular weight and structure. This property simplifies its analysis compared to traditional polydisperse PEG reagents, which are mixtures of polymers with varying chain lengths.[1] The characterization of this linker is crucial to ensure its purity, identity, and suitability for downstream bioconjugation reactions.
Mass Spectrometry for Definitive Identification and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing precise mass measurement and structural information through fragmentation analysis.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Source |
| Molecular Formula | C₈H₁₆N₆O₃ | [2][3] |
| Molecular Weight (monoisotopic) | 244.1284 g/mol | [2] |
| Common Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | |
| Key Fragmentation in MS/MS | Neutral loss of N₂ (28 Da) from one or both azide (B81097) groups | [4][5] |
Experimental Protocol: ESI-QTOF Mass Spectrometry of this compound
Instrumentation: A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.
ESI-QTOF Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
Data Analysis: The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245.1357. Adducts with sodium [M+Na]⁺ (m/z 267.1176) and potassium [M+K]⁺ (m/z 283.0916) may also be observed. For MS/MS analysis, the precursor ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway is the neutral loss of dinitrogen (N₂) from the azide groups, resulting in fragment ions at m/z 217 and 189.
Alternative and Complementary Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on orthogonal techniques that provide complementary information on purity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable method for the unambiguous structural confirmation of this compound and for quantifying its purity using a certified internal standard (qNMR).[6][7][8]
| Technique | Parameter | Expected Chemical Shift (ppm) | Source |
| ¹H NMR (CDCl₃) | -CH₂-N₃ | ~3.39 (t) | [9] |
| -O-CH₂-CH₂-O- | ~3.65-3.70 (m) | [9] | |
| ¹³C NMR (CDCl₃) | -CH₂-N₃ | ~50.6 | [7][9] |
| -CH₂-O- | ~70-71 | [7][9] |
Experimental Protocol: ¹H NMR of this compound
Instrumentation: 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. The spectrum should show a triplet at approximately 3.39 ppm corresponding to the methylene (B1212753) protons adjacent to the azide groups, and a multiplet in the range of 3.65-3.70 ppm for the ethylene (B1197577) glycol backbone protons. Integration of these peaks should be consistent with the structure. For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the purity is calculated based on the integral ratios of the analyte and standard signals.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products.[4][6]
| Technique | Parameter | Typical Result | Source |
| Reversed-Phase HPLC | Purity by area % | >95% | [10][6] |
| Retention Time | Dependent on column and gradient |
Experimental Protocol: Reversed-Phase HPLC of this compound
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the azide chromophore, though weak) or ELSD.
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight, Elemental Composition, Fragmentation Pattern | Unambiguous Structure, Purity (qNMR) | Purity, Presence of Impurities |
| Key Advantages | High sensitivity, provides structural information through fragmentation | Absolute quantitation without a specific reference standard (qNMR), detailed structural information | Excellent for separating complex mixtures and detecting trace impurities |
| Limitations | May not distinguish isomers without fragmentation, quantification can be challenging | Lower sensitivity compared to MS, requires larger sample amounts | Requires a chromophore for UV detection or a universal detector like ELSD, quantification requires a reference standard |
| Typical Application | Identity confirmation, structural elucidation of conjugates | Structural confirmation, absolute purity determination | Quality control, purity assessment |
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for the bioconjugation of a peptide with this compound and subsequent characterization by mass spectrometry.
Caption: Workflow for peptide bioconjugation using this compound.
This workflow outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by purification and characterization steps.[11][12][13] Mass spectrometry plays a pivotal role in confirming the successful conjugation by identifying the correct mass of the final product and in elucidating the structure through fragmentation analysis.
References
- 1. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,11-Diazido-3,6,9-trioxaundecane | C8H16N6O3 | CID 4157492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
A Comparative Guide to the NMR Analysis of Azido-PEG3-azide and Its Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of linker molecules is paramount. This guide provides a comparative NMR analysis of Azido-PEG3-azide and two of its key derivatives, Azido-PEG3-amine and Azido-PEG3-acid, offering valuable data for the characterization and quality control of these important bioconjugation reagents.
This document summarizes the expected ¹H and ¹³C NMR spectral data for this compound, Azido-PEG3-amine, and Azido-PEG3-acid in tabular format for straightforward comparison. Detailed experimental protocols for NMR sample preparation and data acquisition are also provided to ensure reproducibility. Furthermore, a logical workflow for the synthesis of these derivatives from a common precursor is illustrated using a Graphviz diagram.
Comparative NMR Data
The following tables outline the anticipated chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in this compound and its amine and acid derivatives. These values are based on typical spectra obtained in deuterated chloroform (B151607) (CDCl₃) and may vary slightly depending on the experimental conditions.
Table 1: ¹H NMR Chemical Shift Assignments (ppm)
| Assignment | This compound | Azido-PEG3-amine | Azido-PEG3-acid |
| N₃-CH₂ -CH₂-O- | ~3.39 (t) | ~3.39 (t) | ~3.39 (t) |
| -O-CH₂ -CH₂-N₃ | ~3.67 (t) | ~3.67 (t) | ~3.67 (t) |
| -O-CH₂ -CH₂ -O- | ~3.65 (s) | ~3.65 (s) | ~3.65 (s) |
| H₂N-CH₂ -CH₂-O- | - | ~2.87 (t) | - |
| -O-CH₂ -CH₂-NH₂ | - | ~3.54 (t) | - |
| HOOC-CH₂ -O- | - | - | ~4.15 (s) |
| NH₂ | - | (broad s) | - |
| COOH | - | - | (broad s) |
Table 2: ¹³C NMR Chemical Shift Assignments (ppm)
| Assignment | This compound | Azido-PEG3-amine | Azido-PEG3-acid |
| N₃-CH₂ - | ~50.7 | ~50.7 | ~50.7 |
| -CH₂ -N₃ | ~70.1 | ~70.1 | ~70.1 |
| -O-CH₂ -CH₂ -O- | ~70.6 | ~70.6 | ~70.6 |
| H₂N-CH₂ - | - | ~41.7 | - |
| -CH₂ -NH₂ | - | ~73.3 | - |
| HOOC-CH₂ - | - | - | ~68.9 |
| C =O | - | - | ~172.0 |
Experimental Protocols
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound or its derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or sonicate the sample until the compound is fully dissolved.
-
If necessary, add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
¹³C NMR:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
Synthetic Relationship of this compound Derivatives
The following diagram illustrates the synthetic pathway from a common starting material, di(ethylene glycol) (1), to this compound (4) and its subsequent conversion to the amine (5) and acid (6) derivatives. This provides a logical framework for understanding the structural relationships between these compounds.
Caption: Synthetic workflow for this compound and its derivatives.
A Researcher's Guide to Validating Protein Labeling Efficiency: A Comparative Analysis of Azido-PEG3-Azide and Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from proteomic analysis to the development of antibody-drug conjugates. The choice of labeling reagent can significantly impact the yield, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of the performance of Azido-PEG3-azide as a protein labeling reagent against other common alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparing Labeling Chemistries
The efficiency and outcome of protein labeling are fundamentally dictated by the reactive chemistries employed. This compound is a bifunctional linker, meaning it possesses two reactive groups. One end reacts with a functional group on the protein, while the terminal azide (B81097) is available for subsequent "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of a wide range of reporter molecules, drugs, or other biomolecules.
Common alternatives to azide-based labeling often involve direct conjugation of the molecule of interest to the protein through reactive groups like N-hydroxysuccinimide (NHS) esters or maleimides. Each of these strategies presents a unique set of advantages and disadvantages in terms of specificity, efficiency, and the stability of the resulting bond.
Quantitative Performance Comparison
The selection of a protein labeling strategy often hinges on quantitative metrics such as labeling efficiency, yield, and the stability of the final conjugate. The following tables summarize key performance indicators for this compound in the context of click chemistry and compare it with other widely used labeling reagents.
Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions for Protein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Slower than CuAAC, highly dependent on the cyclooctyne structure.[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[2] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[2] |
| Identified Proteins (O-GlcNAc Proteomics) | 229 putative O-GlcNAc modified proteins.[3][4] | 188 proteins with Biotin-DIBO-Alkyne conjugated sample.[3][4] |
Table 2: Comparison of Common Protein Labeling Chemistries
| Feature | Azido-PEG3-Maleimide (Thioether Bond) | Azido-PEG3-NHS Ester (Amide Bond) | Thiazine (B8601807) Linker (from N-terminal Cys-Maleimide reaction) |
| Target Residue(s) | Cysteine | Lysine, N-terminus | N-terminal Cysteine |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange.[5][6] | Highly stable.[7] | Markedly slower degradation and over 20 times less susceptible to glutathione (B108866) adduct formation compared to thioether.[5] |
| Specificity | High for cysteine residues. | Can react with multiple lysines, leading to heterogeneity. | Highly specific for N-terminal cysteine. |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | Optimized for specific reaction conditions. |
The Impact of the PEG Linker
The polyethylene (B3416737) glycol (PEG) linker in this compound plays a crucial role beyond simply connecting the reactive groups. The PEG chain enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and can minimize steric hindrance, potentially improving the accessibility of the azide for subsequent reactions.[8] Studies have shown that the length of the PEG linker can influence the efficiency of downstream applications, such as the binding of a biotinylated protein to streptavidin.[8] Longer PEG chains can lead to a more robust signal in detection assays.[8]
Experimental Protocols
To ensure a valid comparison of labeling efficiency, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Protein Labeling with Azido-PEG3-Maleimide
This protocol is adapted for labeling proteins with free sulfhydryl groups.
Materials:
-
Protein solution (1-5 mg/mL in sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.0)
-
Azido-PEG3-Maleimide
-
Reducing agent (e.g., TCEP)
-
EDTA
-
Desalting columns
Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, reduce them by adding a 20-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent using a desalting column, exchanging the protein into a reaction buffer containing 5-10 mM EDTA.
-
Labeling Reaction: Add a 20-fold molar excess of freshly prepared Azido-PEG3-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Removal of Excess Reagent: Purify the labeled protein from excess maleimide (B117702) reagent using a desalting column or dialysis.
Protocol 2: Protein Labeling with Azido-PEG3-NHS Ester
This protocol is for labeling proteins via primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azido-PEG3-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting columns
Procedure:
-
Prepare Reagent: Immediately before use, dissolve the Azido-PEG3-NHS Ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG3-NHS Ester solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10%.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]
-
Quenching: (Optional) Add a quenching buffer to stop the reaction.
-
Purification: Remove unreacted NHS-ester by desalting or dialysis.[9]
Protocol 3: Quantification of Labeling Efficiency by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the degree of labeling.
Procedure:
-
Sample Preparation: Prepare samples of both the unlabeled and labeled protein. For complex mixtures, this may involve protein digestion into peptides.[10]
-
Mass Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Data Analysis:
-
For intact proteins, the mass shift corresponding to the addition of the Azido-PEG3-linker can be used to determine the average number of labels per protein.
-
For digested proteins, peptide mapping can identify the specific sites of modification and provide a more detailed picture of labeling distribution.[11][12]
-
Visualizing the Workflow
Diagrams can help to clarify the experimental processes and the underlying chemical principles.
Caption: Workflow for protein labeling with this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Conclusion
Validating the efficiency of protein labeling is not a one-size-fits-all process. The optimal choice of reagent and methodology depends heavily on the specific protein, the intended application, and the desired characteristics of the final bioconjugate. This compound offers a versatile platform for two-step labeling strategies, with the subsequent click chemistry step providing high specificity and efficiency. However, researchers must carefully consider the trade-offs between different click chemistry approaches (CuAAC vs. SPAAC) and compare this strategy to more direct labeling methods using reagents like NHS esters or maleimides, taking into account factors like bond stability and labeling homogeneity. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to optimize their protein labeling workflows and achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Optimal Reach: A Comparative Guide to PEG Linker Length in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins, are defined by three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is not a mere spacer; its length and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[1][5] This guide delves into the quantitative impact of varying PEG linker lengths on the degradation of several key protein targets.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The following tables summarize quantitative data from studies on PROTACs targeting four distinct proteins: Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9). The key performance metrics are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[4]
Case Study 1: BRD4-Targeting PROTACs
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of oncogenes, making it a prime target in cancer therapy. The following data, synthesized from multiple studies, illustrates the impact of PEG linker length on the degradation of BRD4, typically using a JQ1-like warhead and a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.[4][6]
| Linker Composition (PEG units) | Approximate Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PEG2 | ~9 | >5000 | <20 | CRBN |
| PEG3 | ~12 | 55 | 85 | VHL |
| PEG4 | ~15 | 20 | 95 | VHL |
| PEG5 | ~18 | 15 | >98 | VHL |
| PEG6 | ~21 | 30 | 92 | VHL |
Note: The data presented is a synthesis of findings from multiple studies and should be interpreted as a general trend. Exact values can vary based on the specific chemical structures and experimental conditions.[4] A clear trend emerges, indicating that a PEG5 linker provides an optimal balance for potent BRD4 degradation.[4] Shorter linkers are generally less effective, and linkers longer than PEG5 show a decrease in potency.[4]
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
ERα is a key target in the treatment of breast cancer. A systematic investigation into the effect of linker length on ERα degradation using PROTACs connecting an ERα ligand to a VHL E3 ligase ligand revealed a distinct optimal length.[1][7]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| 9 | >1000 | <20 | MCF7 |
| 12 | ~500 | ~60 | MCF7 |
| 16 | ~100 | >90 | MCF7 |
| 19 | ~750 | ~50 | MCF7 |
| 21 | >1000 | <30 | MCF7 |
The data reveals that a 16-atom linker is optimal for ERα degradation in MCF7 breast cancer cells.[1][7]
Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
TBK1 is a key regulator of the innate immune response. Research on TBK1-targeting PROTACs has also underscored the critical nature of linker optimization.[1][7][8]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1, a minimum linker length of 12 atoms was required to observe any degradation, with a 21-atom linker demonstrating the highest potency.[1][8]
Case Study 4: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
CDK9 is a critical transcription factor and a promising oncology target. Studies on CDK9-targeting PROTACs utilizing a CRBN E3 ligase ligand have also shown a clear dependency on linker length for optimal degradation.[9]
| Linker (n in PEGn) | DC50 (nM) | CDK9 decline (%) at 25 nM |
| 1 | 11.2 | 80.1 |
| 2 | 1.5 | 93.4 |
| 3 | 2.0 | 95.8 |
| 4 | 3.5 | 94.4 |
| 5 | 2.3 | 97.4 |
| 6 | 10.2 | 91.8 |
| 7 | 14.7 | 89.1 |
| 8 | 7.6 | 78.0 |
In this series, PROTACs with 2 to 5 PEG units demonstrated the most potent degradation of CDK9.[9]
Visualizing the Process: From Mechanism to Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationship between linker length and ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Impact of linker length on ternary complex and degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][6]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, THP-1 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3]
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs with different linker lengths (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-ERα) overnight at 4°C.[3][6]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Protocol 2: Cell Viability Assay (e.g., MTS or CTG Assay)
This assay assesses the cytotoxic effects of the PROTACs.[1][10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours).[1]
-
-
Assay Procedure:
-
Add the MTS or CellTiter-Glo® (CTG) reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance (for MTS) or luminescence (for CTG) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™ Assay)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[11]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[11]
-
-
Labeling:
-
Label the HaloTag® fusion protein with a fluorescent ligand.[11]
-
-
PROTAC Treatment:
-
Treat the cells with varying concentrations of the PROTACs.
-
-
Data Acquisition:
-
Measure both the donor and acceptor emission signals using a luminometer capable of measuring bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.[11]
-
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. The presented data for BRD4, ERα, TBK1, and CDK9-targeting PROTACs unequivocally demonstrates that linker length optimization is essential for achieving potent and selective protein degradation.[1][4][7][9] A systematic approach to linker design, exploring a range of lengths, is crucial for identifying the optimal configuration for a specific target protein and E3 ligase combination. The provided experimental protocols offer a robust framework for the evaluation and comparison of novel PROTAC molecules, guiding researchers toward the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.sg]
Unlocking Enhanced Bioconjugate Performance: A Comparative Guide to the Advantages of the Hydrophilic Linker Azido-PEG3-azide
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, hydrophilic options, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention. This guide provides an objective comparison of the hydrophilic linker Azido-PEG3-azide with other alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of a linker in a bioconjugate is far more than a simple covalent bridge. Its physicochemical properties profoundly influence the overall characteristics of the final molecule. Hydrophobic linkers, while historically common, can often lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation, thereby narrowing the therapeutic window.[1][] Hydrophilic linkers, such as this compound, have emerged as a powerful solution to mitigate these issues, offering a range of advantages that translate to improved performance both in vitro and in vivo.[1][3]
Key Advantages of Hydrophilic PEG Linkers
The primary benefits of employing hydrophilic PEG linkers like this compound stem from their inherent water solubility and biocompatibility. These properties lead to several downstream advantages in drug development:
-
Enhanced Solubility and Reduced Aggregation: A major hurdle in the development of ADCs and PROTACs is the often-hydrophobic nature of the payload or small molecule inhibitor.[] Conjugation with a hydrophobic linker can exacerbate this issue, leading to aggregation, which can compromise efficacy and induce an immune response.[] Hydrophilic PEG linkers create a hydration shell around the conjugate, significantly improving its aqueous solubility and preventing aggregation.[1][3] This allows for the use of more potent, hydrophobic payloads and can enable higher drug-to-antibody ratios (DARs) in ADCs without sacrificing stability.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system. This "stealth" effect leads to a longer circulation half-life and increased accumulation in target tissues, such as tumors.[1] Studies have consistently shown that ADCs with hydrophilic linkers exhibit slower plasma clearance and longer plasma exposure compared to their hydrophobic counterparts.[1][4]
-
Enhanced Stability: The flexible and hydrophilic PEG chain can protect the attached biomolecule from enzymatic degradation, contributing to its overall stability in biological media.[5]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the risk of adverse immune reactions against the linker itself.[5]
Comparative Performance of Linkers in ADCs
The choice of linker significantly impacts the performance of an Antibody-Drug Conjugate. The following table summarizes quantitative data from various studies comparing the performance of ADCs synthesized with hydrophilic PEG linkers to those with hydrophobic linkers.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Plasma Half-life | Tumor Growth Inhibition (%) | Reference |
| Hydrophobic | ~4 | >15% | Generally potent | Shorter | Lower | |
| This compound (Hydrophilic) | Up to 8 | <5% | Maintained or improved potency | Longer | Higher | [1][3] |
| Longer PEG (e.g., PEG12, PEG24) | Up to 8 | <2% | May slightly decrease in some cases | Significantly longer | Generally higher | [6][7] |
Comparative Performance of Linkers in PROTACs
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. The length and flexibility of the linker are critical for optimal degradation efficiency.
| Linker Type | Ternary Complex Formation | Cellular Permeability | Aqueous Solubility | Degradation Efficacy (DC50) | Reference |
| Alkyl (Hydrophobic) | Can be effective, but may limit flexibility | Generally good | Lower | Highly variable | [8] |
| This compound (Hydrophilic) | Flexible, facilitates complex formation | Good, balanced with hydrophilicity | Higher | Generally improved | [8] |
| Longer PEG (e.g., PEG8, PEG12) | Can be optimal, but excessively long linkers may be detrimental | Can be reduced with very long chains | Highest | Dependent on target and E3 ligase | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of an antibody to a cytotoxic payload and the synthesis of a PROTAC using this compound.
Protocol 1: Synthesis of a Trastuzumab-MMAE Antibody-Drug Conjugate using this compound and Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the cytotoxic drug monomethyl auristatin E (MMAE) to the antibody Trastuzumab.
Materials:
-
Trastuzumab antibody
-
This compound linker
-
Alkyne-functionalized MMAE
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Modification (Introduction of Azide (B81097) Groups):
-
Dissolve Trastuzumab in PBS to a final concentration of 5 mg/mL.
-
Prepare a 10 mM stock solution of an amine-reactive azide linker (e.g., Azido-PEG3-NHS ester) in anhydrous DMSO.
-
Add a 10-fold molar excess of the azide linker to the antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Remove excess linker and buffer exchange into PBS using an SEC column.
-
Determine the average number of azide groups per antibody (degree of labeling) using a suitable quantification method.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of alkyne-functionalized MMAE in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Click Chemistry Conjugation:
-
To the azide-modified Trastuzumab solution, add the alkyne-functionalized MMAE stock solution to achieve a 5-fold molar excess of the drug.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC by SEC to remove unreacted drug-linker and other reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and in vitro cytotoxicity.
-
Protocol 2: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein for degradation, using a modular click chemistry approach.
Materials:
-
Alkyne-functionalized BRD4 ligand (e.g., a JQ1 derivative)
-
Azido-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Azide-Linker-E3 Ligand Moiety:
-
React the E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid) with one end of the this compound linker using standard coupling chemistry (e.g., EDC/NHS activation) to form an amide bond.
-
Purify the resulting azide-functionalized E3 ligase ligand by silica gel chromatography.
-
-
Click Chemistry Reaction:
-
Dissolve the alkyne-functionalized BRD4 ligand and the azide-functionalized E3 ligase ligand in a 1:1 molar ratio in a mixture of DCM and water.
-
Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude PROTAC by silica gel chromatography or preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by NMR and mass spectrometry.
-
Evaluate the biological activity of the PROTAC by measuring its ability to induce the degradation of BRD4 in a relevant cell line.
-
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a linker is a pivotal decision in the design of ADCs and PROTACs. The use of hydrophilic linkers, exemplified by this compound, offers significant advantages over traditional hydrophobic linkers. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, these linkers contribute to the development of more stable, efficacious, and safer bioconjugates. The experimental data consistently supports the superiority of hydrophilic linkers in a variety of applications. As the field of targeted therapeutics continues to evolve, the rational design and implementation of advanced linker technologies will be paramount in realizing the full potential of these powerful modalities.
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to the Triazole Linkage from Click Chemistry
For researchers, scientists, and drug development professionals, the selection of a chemical linkage is a critical decision that profoundly impacts the stability and efficacy of novel therapeutics and materials. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has introduced the 1,2,3-triazole ring as a highly robust and versatile linker. This guide provides an objective comparison of the stability of the triazole linkage against other common linkages, supported by experimental data, and furnishes detailed protocols for its assessment.
The 1,2,3-triazole ring is widely recognized for its exceptional stability, a consequence of its aromaticity and the strength of its constituent bonds. This five-membered heterocycle is remarkably resistant to a variety of harsh chemical and biological conditions, positioning it as a superior alternative to more labile linkages in many applications.[1][2][3]
Comparative Stability Analysis
The stability of a chemical linkage is not absolute and is highly dependent on the environmental conditions. The triazole linkage, however, consistently demonstrates superior stability across a range of stressors when compared to common ester and amide bonds.
| Linkage Type | Chemical Structure | Hydrolytic Stability (Acidic & Basic) | Enzymatic Stability (Proteases/Esterases) | Reductive/Oxidative Stability |
| 1,2,3-Triazole | ![]() | Highly Stable[2] | Highly Stable; not recognized by proteases[4][5] | Generally Stable[1] |
| Amide | ![]() | Stable, but susceptible to strong acid/base hydrolysis | Susceptible to cleavage by proteases | Generally Stable |
| Ester | ![]() | Labile; readily hydrolyzed under acidic or basic conditions | Susceptible to cleavage by esterases | Generally Stable |
Key Findings from Experimental Data:
-
In Vivo and Serum Stability: The replacement of a metabolically labile amide bond with a 1,4-disubstituted 1,2,3-triazole has been shown to significantly enhance peptide stability. In one study, a radiolabeled peptidomimetic containing a triazole linkage showed 17% of the intact peptide remaining 5 minutes post-injection, compared to only 6% for the parent peptide with an amide bond.[6] Another study reported a 15- to 25-fold increase in the in vitro serum stability of kisspeptin (B8261505) analogues where an amide bond was replaced by a triazole.[2]
-
Resistance to Enzymatic Degradation: Unlike amide bonds, which are the natural substrates for a vast array of proteases, the 1,2,3-triazole linkage is not recognized by these enzymes, rendering it highly resistant to enzymatic degradation.[4][5] This is a crucial advantage for the development of peptide-based therapeutics, which often suffer from short half-lives in vivo due to proteolysis.
-
Chemical Stability: The triazole ring is exceptionally stable under conditions that would readily cleave other linkages. It is resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[2] This chemical inertness makes it a reliable linker in a wide range of chemical environments.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a triazole linkage, a forced degradation study is typically performed. This involves subjecting the molecule of interest to a variety of stress conditions and monitoring its degradation over time, usually by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
General Protocol for a Forced Degradation Study:
-
Sample Preparation:
-
Prepare a stock solution of the triazole-containing compound in a suitable solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) at a known concentration (e.g., 1 mg/mL).[1]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Reductive Stress: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (B108866) (GSH), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stress: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80 °C).[1]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.[1]
-
Quench the degradation reaction if necessary (e.g., by neutralizing the acid or base).
-
Prepare the samples for HPLC analysis, which may involve dilution and filtration.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Monitor the elution of the parent compound and any degradation products using a UV detector and a mass spectrometer.[1]
-
Quantify the amount of the parent compound remaining at each time point by measuring the peak area from the UV chromatogram.[1]
-
Identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[1]
-
-
-
Data Analysis:
-
Plot the percentage of the intact parent compound remaining against time for each stress condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.
-
Visualizing Stability and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing linkage stability and provide a visual comparison of the relative stability of different chemical linkages.
References
A Comparative Guide to Azide-Based Probes in Live Cell Imaging: Efficacy and Alternatives
For researchers, scientists, and drug development professionals, the ability to visualize and track biomolecules in their native cellular environment is paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, allowing for the specific labeling of molecules in living systems without interfering with biological processes. Among the repertoire of bioorthogonal reactions, those involving azide-functionalized probes, such as those utilizing an Azido-PEG3-azide linker, are workhorses in the field. This guide provides an objective comparison of the performance of azide-based labeling strategies, supported by experimental data, to aid in the selection of the optimal approach for live cell imaging applications.
The primary utility of an azido-PEG-azide linker in imaging is realized through its reaction with a probe, most commonly via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is central to many live-cell labeling strategies. Therefore, this guide will focus on comparing the efficacy of SPAAC with its main alternative for azide (B81097) ligation, the Staudinger ligation.
Performance Comparison of Azide-Based Labeling Chemistries
The choice of a bioorthogonal reaction for live-cell imaging hinges on several critical factors: reaction kinetics, specificity, biocompatibility, and the resulting signal-to-noise ratio. The following tables summarize the performance of SPAAC, utilizing different cyclooctyne (B158145) partners, against the Staudinger ligation.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Type | Azide + Strained Alkyne (e.g., DBCO, BCN) | Azide + Phosphine |
| Catalyst | None | None |
| Biocompatibility | High; ideal for live cells and in vivo applications.[1] | High; suitable for live cells.[1] |
| Linkage Formed | 1,2,3-triazole | Amide bond (traceless) or Amide + Phosphine Oxide |
| Key Advantage | Excellent biocompatibility with fast kinetics.[1] | Forms a native amide bond in its traceless version. |
| Key Disadvantage | Bulky cyclooctyne may cause steric hindrance. | Slow kinetics; phosphines are prone to oxidation.[1] |
Table 1: General Comparison of SPAAC and Staudinger Ligation.
Quantitative Comparison of Reaction Kinetics
The rate of the labeling reaction is crucial for capturing dynamic cellular processes. SPAAC reactions are generally significantly faster than the Staudinger ligation.
| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | DBCO + Azide | ~0.6 - 1.0[2] | High ring strain leads to faster reaction but can have lower stability.[3] |
| SPAAC | BCN + Azide | ~0.06 - 0.1[2] | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[3] |
| Staudinger Ligation | Phosphinothioester + Azide | ~0.0077[4] | Slow kinetics.[1] |
Table 2: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Biocompatibility and Cell Viability
A critical requirement for live-cell imaging probes is minimal cytotoxicity. Both SPAAC reagents and phosphines for Staudinger ligation are generally considered biocompatible. However, the specific metabolic precursor used to introduce the azide can have dose-dependent effects on cell physiology. For instance, while N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is widely used for metabolic labeling of cell surface glycans, high concentrations can impact cellular functions.[5] Studies have shown that a concentration of 10 µM Ac4ManNAz has a minimal effect on cellular systems while providing sufficient labeling for cell tracking.[5] Subsequent labeling with DBCO-conjugated fluorophores has been shown to be effective for imaging without significant toxicity.[6]
| Parameter | Condition | Cell Line | Observation | Reference |
| Ac4ManNAz Toxicity | 50 µM | Jurkat | Toxic | [7] |
| Ac4ManNAz Optimization | 10 µM | A549 | Least effect on cellular systems with sufficient labeling efficiency | [5] |
| Cell Viability | Ac4ManNAz followed by DBCO-Cy5 | A549 | Successful labeling for cell tracking without reported toxicity | [6] |
Table 3: Cell Viability and Optimization of Azide-Based Metabolic Labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the introduction of azide groups into the glycan chains of cell surface glycoproteins.
Materials:
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Cell line of interest (e.g., HeLa, A549, Jurkat)
-
Appropriate complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10-50 mM.
-
Cell Seeding: Culture cells to the desired confluency in their appropriate growth medium.
-
Metabolic Labeling: Supplement the cell culture medium with the Ac4ManNAz stock solution to a final concentration of 10-50 µM. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[7]
-
Cell Preparation for Labeling: Gently wash the cells twice with PBS to remove unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Live-Cell Imaging of Azide-Labeled Glycans using SPAAC
This protocol details the fluorescent labeling of azide-modified live cells with a DBCO-conjugated dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-Alexa Fluor 488)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Prepare DBCO-Dye Solution: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO. Dilute the stock solution in live-cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[8]
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer.
-
Labeling: Add the diluted DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.[6][8]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.
Visualizing Signaling Pathways: GPCR Internalization
Bioorthogonal chemistry is a powerful tool for studying the dynamics of signaling proteins. For example, it can be used to visualize the internalization of G protein-coupled receptors (GPCRs), a key step in signal transduction and regulation.
Below is a diagram illustrating the experimental workflow for imaging GPCR internalization using metabolic labeling and click chemistry.
This workflow allows for the specific visualization of GPCRs that are present on the cell surface at the time of labeling and their subsequent trafficking into intracellular compartments upon agonist stimulation.
The following diagram illustrates a simplified GPCR signaling pathway leading to internalization, which can be studied using the described bioorthogonal labeling approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. raineslab.com [raineslab.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Click Chemistry Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules is paramount for advancing our understanding of biological processes and for the creation of novel therapeutics and diagnostics. Click chemistry has emerged as a powerful and versatile tool for bioconjugation, offering a suite of reactions that are rapid, specific, and high-yielding under biocompatible conditions.[1][2][3] This guide provides an objective comparison of the leading click chemistry reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal strategy for your research needs.
The Click Chemistry Toolbox: An Overview of Key Reactions
Click chemistry encompasses a variety of bioorthogonal reactions, meaning they proceed within a biological system without interfering with native biochemical processes.[4] The most prominent of these for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][5] The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate.[6] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications, though the use of copper-chelating ligands can mitigate this issue.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide.[2][9] This copper-free approach is highly suitable for live-cell imaging and in vivo studies.[9][10] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[11]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[5][12] IEDDA reactions are exceptionally fast, with second-order rate constants that can be orders of magnitude higher than both CuAAC and SPAAC, making them ideal for applications where rapid labeling is critical, such as in vivo imaging with short-lived radiotracers.[11][12]
Quantitative Comparison of Click Chemistry Reagents
The selection of a click chemistry reagent is often a trade-off between reaction kinetics, biocompatibility, and the steric bulk of the reagents. The following tables provide a quantitative comparison of key performance metrics for various click chemistry reactions.
Table 1: Reaction Kinetics of Common Click Chemistry Reactions
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 100[3] | Fast kinetics, small and unobtrusive tags. Requires a copper catalyst, which can be cytotoxic.[3][7] |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, excellent for live-cell and in vivo applications. Slower kinetics than CuAAC.[11] |
| BCN + Azide | ~0.01 - 0.1 | Copper-free, good biocompatibility. Generally slower kinetics than DBCO.[11] | |
| IEDDA | TCO + Tetrazine | 1 - 10⁶[11][12] | Extremely fast kinetics, ideal for rapid labeling and low concentration applications.[11][12] |
| Norbornene + Tetrazine | ~1 - 2[8] | Slower than TCO but still offers good reaction rates for a copper-free method. |
Table 2: Photophysical Properties of Fluorescent Probes for Click Chemistry
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| AF 488 DBCO | 495 | 519 | 0.91[13] | Bright and photostable green-emitting dye. |
| Coumarin (B35378) 343 X azide | Not Specified | Not Specified | 0.63[14] | Blue-emitting fluorophore. |
| 5-FAM-PEO4-Alkyne | 490 | 513 | Not Specified | Common green-emitting fluorescein (B123965) derivative. |
| Tetrazine-Rhodamine | ~560 | ~580 | ~0.3-0.7 (product) | Fluorogenic probes that show an increase in fluorescence upon reaction. |
| DBCO-TAMRA | ~555 | ~575 | Not Specified | Commonly used orange-emitting dye. |
| N₃-Cy5-COOH | ~650 | ~670 | 0.26[15] | Far-red emitting dye suitable for in vivo imaging. |
Table 3: Stability of Bioconjugation Linkages
| Linkage | Formed by | Stability Characteristics |
| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable to hydrolysis, oxidation, and reduction.[16] Considered a very robust linkage for bioconjugation.[16] |
| Dihydropyridazine/ Pyridazine | IEDDA | Generally stable, though some tetrazine-alkene products can be reversible under certain conditions. The stability of hydrogels formed via IEDDA can be tuned.[5][12] |
| Oxime | Oxime Ligation | High hydrolytic stability, particularly when compared to hydrazones.[17] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of click chemistry in bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is adapted from a general procedure for modifying protein scaffolds.[18][19][20]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing cargo (e.g., fluorescent dye, biotin) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water) (optional, to scavenge reactive byproducts)
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final concentration.
-
Add the azide-containing cargo to the protein solution to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).
-
In a separate tube, prepare the copper(I)-catalyst premix by combining the CuSO₄ and THPTA ligand stock solutions. A common ratio is 1:5 (CuSO₄:ligand).
-
Add the copper(I)-catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
(Optional) Add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol is based on methods for labeling cell surface proteins on living mammalian cells.[9][10]
Materials:
-
Mammalian cells expressing a protein of interest with a site-specifically incorporated azide-bearing unnatural amino acid.
-
Complete cell culture medium.
-
DBCO-functionalized fluorescent dye stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture the cells under conditions that promote the expression of the azide-modified protein of interest.
-
Prepare a working solution of the DBCO-functionalized dye in pre-warmed complete cell culture medium. The final concentration of the dye will typically be in the range of 5-50 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the dye-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Visualizing Click Chemistry Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathways where click chemistry is applied.
Caption: General workflow for bioconjugation using click chemistry.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Metabolic labeling and detection of glycoproteins.
Conclusion
Click chemistry offers a powerful and adaptable set of tools for the precise and efficient bioconjugation of a wide range of molecules. The choice between CuAAC, SPAAC, and IEDDA will depend on the specific requirements of the experiment, with key considerations being the need for rapid kinetics, the sensitivity of the biological system to a copper catalyst, and the steric tolerance of the biomolecule of interest. By understanding the quantitative performance and experimental nuances of each approach, researchers can confidently select the optimal click chemistry reagents to advance their scientific discoveries.
References
- 1. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. Tetrazine Phototriggers: Probes for Peptide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Benchmarking Azido-PEG3-azide Against Other Crosslinking Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in the development of bioconjugates, from antibody-drug conjugates (ADCs) to reagents for proteomic studies. The choice of linker dictates not only the efficiency of the conjugation reaction but also the stability, solubility, and overall performance of the final product. This guide provides an objective, data-driven comparison of Azido-PEG3-azide, a homobifunctional crosslinker leveraging click chemistry, against other widely used crosslinking chemistries, including those based on N-hydroxysuccinimide (NHS) esters and maleimides.
This comparison will delve into the key performance metrics of these chemistries, supported by experimental data, to provide a clear framework for selecting the optimal crosslinker for your research needs. We will explore reaction efficiency, kinetics, linkage stability, and specificity, offering detailed experimental protocols for key evaluation assays.
At a Glance: A Comparative Overview of Crosslinking Chemistries
The fundamental differences between azide-based click chemistry, NHS ester chemistry, and maleimide (B117702) chemistry lie in their reaction mechanisms, target functional groups, and the resulting covalent bonds. This compound utilizes the highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form a stable triazole linkage. In contrast, NHS esters react with primary amines to form amide bonds, while maleimides target sulfhydryl groups to create thioether bonds. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the solubility and reduces the potential for aggregation of the resulting bioconjugate.[1][2]
Quantitative Performance Metrics: A Data-Driven Comparison
To facilitate a clear and objective comparison, the following tables summarize key performance indicators for this compound (representing click chemistry), NHS ester-based crosslinkers, and maleimide-based crosslinkers. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions employed in those studies.
Table 1: Reaction Efficiency and Kinetics
| Feature | This compound (Click Chemistry) | NHS Ester-Based Crosslinkers | Maleimide-Based Crosslinkers |
| Target Functional Groups | Alkynes (introduced separately) | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | Sulfhydryl groups (e.g., cysteine residues) |
| Typical Reaction Yield | Very High (>95%)[3] | Variable (Moderate to High) | High (>90%) |
| Reaction Kinetics (Second-Order Rate Constant) | CuAAC: ~1-100 M⁻¹s⁻¹; SPAAC: ~0.1-1 M⁻¹s⁻¹[4] | Relatively fast (minutes to a few hours) | Very fast (minutes to a few hours)[5] |
| Specificity & Stoichiometry Control | High and bioorthogonal, leading to well-defined products.[5] | Moderate; can react with multiple primary amines, leading to heterogeneity.[5] | Highly selective for thiols at pH 6.5-7.5.[5] |
| pH Sensitivity | Generally insensitive to pH (typically 4-11).[5] | Optimal at pH 7-9.[5] | Optimal at pH 6.5-7.5; reactivity with amines increases at higher pH.[5] |
Table 2: Linkage Stability and Side Reactions
| Feature | This compound (Click Chemistry) | NHS Ester-Based Crosslinkers | Maleimide-Based Crosslinkers |
| Linkage Formed | 1,2,3-Triazole | Amide bond | Thioether bond |
| Linkage Stability | Highly stable and considered irreversible.[6] | Stable.[5] | Can be unstable and reversible, particularly in vivo due to retro-Michael reaction.[5] |
| Side Reactions | Minimal. | Hydrolysis of the NHS ester is a common side reaction. | Can react with primary amines at pH > 7.5.[7] |
| Biocompatibility | High, especially for copper-free SPAAC methods.[4] | High. | Generally good, but the stability of the linkage can be a concern in biological systems. |
Visualizing the Chemistries and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms, a general experimental workflow for evaluating crosslinkers, and a decision-making guide.
References
A Head-to-Head Battle for Bioconjugation Supremacy: A Quantitative Comparison of Leading Chemistries
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical ligation strategy is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of their conjugates. This comprehensive guide provides an objective, data-driven comparison of popular bioconjugation reactions, offering a clear-eyed view of their respective strengths and weaknesses to inform the selection of the optimal method for your specific application, from antibody-drug conjugates (ADCs) to fluorescently labeled probes.
At the heart of bioconjugation lies the covalent attachment of a molecule of interest—be it a drug, a dye, or a nanoparticle—to a biomolecule, most commonly a protein or antibody. The ideal bioconjugation reaction is characterized by high efficiency, rapid kinetics, specificity, and the formation of a stable linkage under physiological conditions.[1] This guide will delve into the quantitative analysis of several widely employed bioconjugation techniques, including the workhorse N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries, as well as the increasingly popular "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
Quantitative Comparison of Key Performance Metrics
To facilitate a direct comparison, the following tables summarize the key performance indicators of various bioconjugation methods based on published experimental data. These metrics are crucial for determining the most suitable chemistry for a given application, considering factors like the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Primary amines (-NH2) on lysine (B10760008) residues and N-terminus[3] | Thiol groups (-SH) on cysteine residues[2] | Azides (-N3) and Alkynes (terminal or strained)[2] |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[2] | Very fast (minutes to a few hours at room temperature)[2] | CuAAC: Very fast (often complete in 30-60 minutes).[2] SPAAC: Fast (can be complete in under an hour).[2] Inverse electron demand Diels-Alder (IEDDA) click reactions can be even faster, occurring in seconds to minutes.[2] |
| Reaction Yield | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[2] This can lead to heterogeneous products.[2] | Generally high, but the stability of the maleimide group can be a limiting factor. | Typically very high and quantitative, leading to well-defined products with controlled stoichiometry.[2] |
| Specificity & Stoichiometry | Can react with multiple lysine residues, leading to a heterogeneous mixture of conjugates with variable drug-to-antibody ratios (DARs).[2][4] | Highly selective for thiols at pH 6.5-7.5.[2] However, control over stoichiometry can be challenging with naturally occurring cysteines. | Highly specific and bioorthogonal, reacting only with their intended counterparts.[2] This allows for precise control over stoichiometry, often achieving a 1:1 ratio.[5] |
| Linkage Stability | Forms a stable amide bond.[2] | The thioether bond can be susceptible to retro-Michael addition, especially in the presence of other thiols in vivo, leading to deconjugation.[2] | The triazole ring formed in azide-alkyne cycloadditions is highly stable and considered irreversible.[2] |
| pH Sensitivity | Optimal at pH 7-9.[2] Susceptible to hydrolysis at higher pH. | Optimal at pH 6.5-7.5.[2] At higher pH, it can react with amines.[2] | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2] |
| Biocompatibility | Generally good for in vitro applications. | The potential for retro-Michael reaction raises concerns for in vivo stability.[2] | High, especially for copper-free SPAAC methods.[3] Copper catalysts in CuAAC can be toxic to cells, but mitigating ligands are available.[2] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for NHS ester, maleimide, and click chemistry bioconjugation reactions.
Detailed Experimental Protocols
To ensure the reproducibility of quantitative analyses, detailed experimental protocols are essential. Below are representative protocols for quantifying bioconjugation efficiency using common analytical techniques.
Quantification of Protein-Fluorophore Conjugation using UV-Vis Spectrophotometry
This method is suitable for determining the degree of labeling (DOL) when the conjugated molecule has a distinct UV-Vis absorbance peak from the protein.[6]
Materials:
-
Bioconjugate sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the bioconjugate sample in PBS.
-
Measure the absorbance of each dilution at two wavelengths:
-
280 nm (for the protein)
-
The wavelength of maximum absorbance for the conjugated molecule (e.g., 495 nm for FITC).
-
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), using the extinction coefficient of the protein at 280 nm. Correct for the absorbance of the conjugated molecule at 280 nm if necessary.
-
Calculate the concentration of the conjugated molecule using its extinction coefficient at its maximum absorbance wavelength.
-
The Degree of Labeling (DOL) is calculated as the molar ratio of the conjugated molecule to the protein.
Analysis of Antibody-Drug Conjugate (ADC) Heterogeneity by HPLC
High-Performance Liquid Chromatography (HPLC), particularly hydrophobic interaction chromatography (HIC), is a powerful tool for assessing the distribution of drug-to-antibody ratios (DAR) in an ADC preparation.[7]
Materials:
-
ADC sample
-
HIC HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different DAR species using a decreasing salt gradient (from high Mobile Phase A to high Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks in the chromatogram correspond to different DAR species (e.g., DAR0, DAR2, DAR4). The relative area of each peak represents the proportion of that species in the mixture.
Confirmation of Bioconjugation and Stoichiometry by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the precise characterization of bioconjugates, providing accurate mass measurements to confirm conjugation and determine the degree of labeling.[8][9]
Materials:
-
Bioconjugate sample
-
Mass spectrometer (e.g., ESI-QTOF)
-
Desalting column (optional, for sample cleanup)
Procedure:
-
Prepare the bioconjugate sample for MS analysis. This may involve buffer exchange or desalting to remove non-volatile salts.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact bioconjugate.
-
Deconvolute the resulting spectrum to obtain the molecular weight of the different species present in the sample.
-
The mass shift between the unconjugated biomolecule and the conjugated species corresponds to the mass of the attached molecule(s), confirming successful conjugation and allowing for the determination of the stoichiometry.
The Rise of Bioorthogonal Chemistry and Advanced Analytical Techniques
Recent advances have focused on developing bioconjugation methods that are bioorthogonal, meaning they can proceed in a biological environment without interfering with native biochemical processes.[1] Click chemistry, particularly SPAAC, exemplifies this trend.[2] Furthermore, techniques for in-cellulo quantification of bioconjugation are emerging, utilizing systems like HaloTag for western blot-based analysis.[10][11] These methods offer the ability to study bioconjugation events within the complex milieu of a living cell.[10]
The quantitative analysis of bioconjugates has also become more sophisticated. While traditional methods like UV-Vis spectrophotometry and HPLC remain valuable, high-resolution mass spectrometry is now a cornerstone for the detailed characterization of complex bioconjugates like ADCs.[8][12]
Conclusion: Making an Informed Choice
The selection of a bioconjugation strategy is not a one-size-fits-all decision. A thorough understanding of the quantitative aspects of different reactions is paramount. For applications requiring precise control over stoichiometry and high in vivo stability, click chemistry often emerges as the superior choice.[5] However, for less demanding in vitro applications, the simplicity and cost-effectiveness of NHS ester and maleimide chemistries may be advantageous. By carefully considering the data presented in this guide, researchers can confidently select the bioconjugation method that best aligns with their experimental goals, ultimately leading to more robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. books.rsc.org [books.rsc.org]
- 9. news-medical.net [news-medical.net]
- 10. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Link: How Linker Length Dictates the Biological Activity of Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are critically dependent on the intricate design of their constituent parts. Among these, the linker, a seemingly simple molecular bridge, plays a pivotal role in determining the overall biological activity of the conjugate. The length of this linker is a particularly critical parameter that can significantly influence a conjugate's stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides an objective comparison of how linker length impacts the performance of ADCs and PROTACs, supported by experimental data and detailed methodologies to aid in the rational design of next-generation targeted therapies.
Impact of Linker Length on Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. Its primary functions are to ensure the stability of the conjugate in circulation, prevent premature drug release, and facilitate efficient payload delivery to target tumor cells. The length of the linker, often modulated by incorporating polyethylene (B3416737) glycol (PEG) chains, directly affects these functions.
Key Considerations for ADC Linker Length:
-
Pharmacokinetics and Stability: Longer linkers, particularly those with hydrophilic PEG chains, can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and reduced clearance.[1] This enhanced stability prevents premature payload release in the bloodstream, minimizing systemic toxicity.[2] However, an excessively long linker might also hinder the ADC's ability to penetrate dense tumor tissues.
-
Efficacy and Potency: While longer linkers generally improve in vivo performance due to better PK profiles, they can sometimes decrease in vitro potency.[1] Shorter linkers may maintain higher in vitro cytotoxicity but can lead to reduced in vivo efficacy due to rapid clearance.[1] The optimal length represents a trade-off between these competing factors.
-
Therapeutic Index: The therapeutic index, a measure of a drug's safety and efficacy, is significantly influenced by the linker. An optimized linker length contributes to a wider therapeutic window by maximizing on-target toxicity while minimizing off-target effects.[3]
Comparative Data: Linker Length vs. ADC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) [1]
| Linker Length Category | Representative Linker | General Impact on PK |
| Short | PEG2 - PEG4 | Faster clearance, shorter half-life. |
| Intermediate | PEG8 - PEG12 | Slower clearance, longer half-life, often reaching a plateau of PK improvement. |
| Long | PEG24, 4kDa, 10kDa | Significantly prolonged half-life. |
Table 2: Effect of Linker Length on ADC Efficacy [1]
| Linker Length Category | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short | May retain higher potency. | Can be reduced due to rapid clearance. |
| Intermediate | May have a moderate impact. | Often shows a significant improvement. |
| Long | May cause a more substantial reduction. | Can lead to the highest efficacy, especially for miniaturized ADCs. |
Impact of Linker Length on PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Key Considerations for PROTAC Linker Length:
-
Ternary Complex Formation: The linker's length and flexibility are paramount for inducing the correct proximity and orientation between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[4] Conversely, a linker that is too long may lead to a non-productive complex where ubiquitination is inefficient.[4]
-
Degradation Efficiency (DC50 and Dmax): The degradation efficiency of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length results in the lowest DC50 and the highest Dmax, indicating a more potent and efficient degrader.
-
Cell Permeability: The physicochemical properties of the linker, including its length, can influence the overall cell permeability of the PROTAC, affecting its ability to reach its intracellular target.
Comparative Data: Linker Length vs. PROTAC Performance
The following tables summarize quantitative data from various studies, showcasing the impact of linker length on the degradation of different target proteins.
Table 3: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Table 4: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [5]
| Linker Type | DC50 (nM) | E3 Ligase | Cell Line |
| Short PEG | Impaired Activity | CRBN | Ramos |
| Long PEG (≥ 4 units) | 1 - 40 | CRBN | Ramos |
Experimental Protocols
Accurate evaluation of the impact of linker length requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay for ADCs (MTT Assay)[6][7][8]
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line and control cell line (antigen-negative)
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC with varying linker lengths
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Remove the existing medium from the wells and add the diluted conjugates.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the ADC concentration. Determine the IC50 value using a four-parameter logistic dose-response curve.
In Vivo ADC Efficacy Study in Xenograft Models[9][10][11]
This study evaluates the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADCs with varying linker lengths
-
Vehicle control and unconjugated antibody control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the ADCs (typically via intravenous injection) at specified doses and schedules.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or when signs of toxicity are observed.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
Western Blotting for PROTAC-Mediated Protein Degradation[12][13][14]
This technique is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of PROTACs for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Ternary Complex Formation Assay (AlphaLISA)[15]
This assay quantifies the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTACs with different linker lengths
-
AlphaLISA anti-tag donor and acceptor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare dilutions of the target protein, E3 ligase, and PROTACs in the assay buffer.
-
Assay Plate Setup: Add the target protein, E3 ligase, and PROTACs to the wells of a microplate.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: A high AlphaLISA signal indicates the formation of the ternary complex. The signal intensity can be used to compare the efficiency of different linker lengths in promoting complex formation.
Visualizing the Impact of Linker Length
Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Azido-PEG3-azide
Disclaimer: This document provides guidance on the proper disposal of Azido-PEG3-azide. All procedures must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) protocols. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound before handling or disposal.
Organic azides, including this compound, are energy-rich compounds that can be heat- and shock-sensitive, posing significant safety risks if not handled and disposed of correctly.[1][2] These compounds can decompose explosively with even small inputs of energy from heat, light, pressure, or shock.[1][3][4] Therefore, adherence to proper safety and disposal protocols is critical.
Hazard Assessment of this compound
The stability of organic azides is often evaluated by their carbon-to-nitrogen ratio (C/N). This compound (N₃-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-N₃) has 6 carbon atoms and 6 nitrogen atoms, giving it a C/N ratio of 1.
Organic azides with a low carbon-to-nitrogen ratio are considered particularly hazardous and should never be isolated in pure form in large quantities.[1][5] Given its C/N ratio of 1, this compound must be handled as a potentially explosive substance.
Table 1: Stability Guidelines for Organic Azides
| Stability Metric | Guideline for Safe Handling | Assessment for this compound |
| Carbon/Nitrogen Ratio (C/N) | Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures (<1M solution), and used or quenched promptly.[1][3][5] Azides with C/N < 1 should never be isolated.[1] | C/N = 1 . This compound falls into a high-hazard category. Extreme caution is required. |
| "Rule of Six" | A compound should have at least six carbon atoms for each energetic functional group (e.g., azide) to be considered relatively safe.[1] | This compound has two azide (B81097) groups and only six carbons, which does not satisfy this rule. |
Mandatory Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.[2][6] For any procedure involving pure compound or concentrated solutions, a face shield and a blast shield are mandatory.[2][6]
-
Engineering Controls: All handling and disposal steps must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[2][6]
-
Avoid Incompatibles: Azides are incompatible with a range of substances. Never allow this compound or its waste to come into contact with:
-
Acids: Forms highly toxic and explosive hydrazoic acid (HN₃).[3][5]
-
Heavy Metals: Forms extremely shock-sensitive metal azides. Avoid contact with lead, copper, silver, zinc, brass, and their salts.[3] This includes metal spatulas and metal plumbing.[3][6][7]
-
Halogenated Solvents: Solvents like dichloromethane (B109758) and chloroform (B151607) can form dangerously explosive di- and tri-azidomethane.[3]
-
Other Reagents: Avoid contact with carbon disulfide, bromine, nitric acid, and dimethyl sulfate.[6][8]
-
-
Handling: Use plastic or ceramic spatulas for transferring solids.[6][7] Avoid grinding, friction, or any action that could create shock.[7] Do not use ground glass joints, which can cause explosive decomposition.[2][7]
Disposal Procedures
The appropriate disposal method depends on the concentration and form of the this compound waste. Under no circumstances should any azide-containing waste be poured down the drain. [6][8][9] This can lead to the formation of explosive metal azides in the plumbing system.
This is the required method for pure this compound, solutions with concentrations >5%, and all solid waste contaminated with the compound (e.g., gloves, pipette tips, weigh paper).
Experimental Protocol:
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, non-metal container.[1][7][8]
-
Label Correctly: The container must be labeled "HAZARDOUS WASTE: this compound" and list all chemical constituents and their approximate concentrations.[3]
-
Store Safely: Store the sealed waste container in a cool, dark place, away from all incompatible materials, especially acids and metals.[1][2]
-
Arrange Pickup: Contact your institution's EHS department to arrange for professional disposal.[3][6]
Dilute solutions of this compound (≤5%) can be chemically neutralized before being collected as hazardous waste. The standard procedure involves reacting the azide with nitrous acid. This process generates toxic nitric oxide gas and must be performed with extreme care in a chemical fume hood.[6][8]
Experimental Protocol:
-
Setup: In a chemical fume hood, place the dilute azide solution into a three-necked flask equipped with a magnetic stirrer and a dropping funnel.[6][8]
-
Add Sodium Nitrite (B80452): For each gram of this compound in the solution, add approximately 1.5 grams of sodium nitrite (as a 20% aqueous solution) while stirring.[8]
-
Acid Addition (CRITICAL STEP): While stirring vigorously, slowly add a 20% sulfuric acid solution dropwise via the dropping funnel. The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.[6] Continue adding acid until the solution is acidic to pH paper.
-
Reaction: The reaction will produce nitric oxide gas. Continue stirring the mixture until all gas evolution has stopped.[8]
-
Test for Completion: To ensure all azide has been destroyed, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper; a dark blue color indicates that the decomposition is complete.[8]
-
Neutralization: Carefully neutralize the final solution to a pH between 6 and 9 by adding a dilute solution of sodium hydroxide.[6]
-
Final Disposal: Even after inactivation, the resulting solution must be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS department.[6]
Emergency Procedures for Spills
-
Small Spill: If a small spill of a dilute solution occurs within a fume hood, absorb it with absorbent pads. Wipe the area thoroughly with a damp cloth (using a soap solution with a pH >9 is recommended).[8] Place all cleanup materials into a designated non-metal container for hazardous waste disposal.[8][9]
-
Large Spill: If a large spill occurs, or any spill of solid/concentrated azide, evacuate the area immediately and notify others.[9] Contact your institution's EHS department or emergency response team without delay.[9]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. uvic.ca [uvic.ca]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Article - Standard Operating Procedur... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



